molecular formula C12H26 B104275 2,2,4,6,6-Pentamethylheptane CAS No. 13475-82-6

2,2,4,6,6-Pentamethylheptane

Cat. No.: B104275
CAS No.: 13475-82-6
M. Wt: 170.33 g/mol
InChI Key: VKPSKYDESGTTFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,4,6,6-Pentamethylheptane (PMH), also known as iso-dodecane, is a highly branched C12 alkane (CAS 13475-82-6, Molecular Formula C12H26, Molecular Weight 170.33) of significant interest in advanced fuel research . It serves as a critical surrogate component in the development of jet fuels and alternative fuels, where its highly branched structure and low reactivity help emulate the combustion behavior of real fuel isoparaffins . Research applications include the study of autoignition characteristics, development of detailed chemical kinetic models, and the formulation of surrogate fuel blends to investigate efficiency and emissions in engine design . This compound is characterized by its low reactivity, displaying two-stage ignition and negative temperature coefficient (NTC) behavior, making it a valuable subject for combustion kinetics studies . Physically, it is a colorless clear liquid with a boiling point of approximately 180°C, a specific gravity of about 0.75, and a flash point near 58°C . This product is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet prior to use and handle with appropriate precautions, as it is a flammable liquid and vapor .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2,4,6,6-pentamethylheptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26/c1-10(8-11(2,3)4)9-12(5,6)7/h10H,8-9H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKPSKYDESGTTFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(C)(C)C)CC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0042034
Record name 2,2,4,6,6-Pentamethylheptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0042034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear colorless liquid; [Sigma-Aldrich MSDS]
Record name 2,2,4,6,6-Pentamethylheptane
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/14539
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

13475-82-6
Record name 2,2,4,6,6-Pentamethylheptane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13475-82-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2,4,6,6-Pentamethylheptane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013475826
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Heptane, 2,2,4,6,6-pentamethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,2,4,6,6-Pentamethylheptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0042034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,4,6,6-pentamethylheptane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.033.401
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ISODODECANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A8289P68Y2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Physicochemical Properties of 2,2,4,6,6-Pentamethylheptane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 2,2,4,6,6-pentamethylheptane (CAS No. 13475-82-6), a highly branched aliphatic hydrocarbon. This document is intended to serve as a key resource for researchers, scientists, and professionals in drug development and other relevant industries who utilize this compound in their work. All quantitative data is presented in clear, tabular format for ease of comparison. Furthermore, detailed methodologies for the experimental determination of these properties are provided, drawing from established standards.

Introduction

This compound, also known as isododecane, is a colorless, odorless, and volatile liquid. It is a branched-chain alkane characterized by its high stability and low reactivity compared to its straight-chain counterparts. Due to its excellent solvency, low viscosity, and non-oily feel, it finds applications in various fields, including cosmetics as an emollient and solvent, and in the fuel industry for engine development and testing. A thorough understanding of its physicochemical properties is paramount for its effective and safe use in research and product development.

Chemical Identity

IdentifierValue
IUPAC Name This compound
CAS Number 13475-82-6
Molecular Formula C12H26
Canonical SMILES CC(CC(C)(C)C)CC(C)(C)C
InChI Key VKPSKYDESGTTFR-UHFFFAOYSA-N

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the tables below. Data has been compiled from various sources to provide a comprehensive overview.

General Properties
PropertyValueSource(s)
**Molecular Weight

2,2,4,6,6-Pentamethylheptane: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2,2,4,6,6-pentamethylheptane, a highly branched saturated hydrocarbon. This document consolidates its chemical identity, physicochemical properties, and relevant experimental protocols for its analysis and toxicological assessment, presented in a format tailored for research and development applications.

Chemical Identity and Properties

This compound is a branched-chain alkane. Its structure consists of a seven-carbon heptane (B126788) backbone with five methyl group substitutions at the 2, 4, and 6 positions.

CAS Number: 13475-82-6[1][2]

Synonyms: A variety of synonyms are used to identify this compound, reflecting its structural characteristics and common usage in different contexts. These include:

  • Heptane, 2,2,4,6,6-pentamethyl-[1]

  • Isododecane

  • Permethyl 99A[1][2]

  • C12 Isoparaffin[1]

  • PMH cpd[1]

A comprehensive list of depositor-supplied synonyms is available through public chemical databases.[1]

The physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, application in experimental setups, and for understanding its environmental fate and transport.

PropertyValueReference
Molecular FormulaC₁₂H₂₆[1]
Molecular Weight170.33 g/mol [1]
Boiling Point177.0 to 178.0 °C @ 760 mmHg
Flash Point58.40 °C (137.00 °F)
Density0.75 g/cm³
Water Solubility0.1508 mg/L @ 25 °C (estimated)
logP (o/w)6.156 (estimated)
Vapor Pressure1.422 mmHg @ 25.00 °C (estimated)
Refractive Indexn20/D 1.419

Experimental Protocols

Analytical Characterization: Gas Chromatography-Mass Spectrometry (GC-MS)

The identification and quantification of this compound in various matrices are typically achieved using Gas Chromatography-Mass Spectrometry (GC-MS). The following is a generalized protocol for the analysis of branched alkanes.

Objective: To identify and quantify this compound.

Materials:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • HP-5 fused quartz capillary column (or equivalent non-polar column)

  • Helium (carrier gas)

  • Sample containing or suspected to contain this compound

  • This compound standard for reference

Procedure:

  • Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., hexane).

  • GC-MS Instrument Setup:

    • Set the initial oven temperature to 80°C.

    • Ramp the temperature at a rate of 4°C/min to 300°C.

    • Hold the temperature at 300°C for 30 minutes.[4]

    • Set the carrier gas (Helium) flow rate.

    • Set the MS ion source temperature to 250°C and the ionization voltage to 70 eV.[4]

  • Injection: Inject the prepared sample into the GC.

  • Data Acquisition: Acquire data in full scan mode to obtain the mass spectrum of the eluting compounds.

  • Data Analysis:

    • Identify the peak corresponding to this compound by comparing its retention time with that of the standard.

    • Confirm the identity by comparing the obtained mass spectrum with a reference spectrum. The mass spectrum of branched alkanes is characterized by the absence of a smooth exponential decay of CnH2n+1 fragments and preferential fragmentation at the branch points.[5]

Toxicological Assessment: In Vitro Cytotoxicity Assay (MTT Assay)

To assess the potential cytotoxic effects of this compound, a standard in vitro assay such as the MTT assay can be employed. This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[6][7]

Objective: To determine the cytotoxic potential of this compound on a selected cell line.

Materials:

  • Mammalian cell line (e.g., HaCaT, HepG2)

  • 96-well flat-bottom microplates

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • This compound (test substance)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at an optimal density and incubate overnight.[7]

  • Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include vehicle-only controls.[7]

  • Incubation: Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours).[7]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.[7]

  • Solubilization: Remove the MTT solution and add a solubilization solvent to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.[6]

Toxicological Assessment: Acute Oral Toxicity (OECD Test Guideline 423)

For an initial assessment of acute oral toxicity, the OECD Test Guideline 423 (Acute Toxic Class Method) provides a stepwise procedure using a reduced number of animals.[8][9]

Objective: To determine the acute oral toxicity of this compound and classify it according to the Globally Harmonised System (GHS).[8][9]

Principle: The test substance is administered orally to a group of animals (typically rodents) at one of the defined dose levels. The presence or absence of mortality determines the next step in the procedure.[9]

Procedure Outline:

  • Animal Selection: Use healthy, young adult rodents of a single sex (usually females).[9]

  • Dose Administration: Administer the test substance by gavage in a single dose.[10] The volume should not exceed 1 mL/100 g of body weight for non-aqueous solutions.[11]

  • Stepwise Dosing:

    • Start with a dose from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight.

    • Use three animals per step.

    • The outcome of the first step (mortality or no mortality) determines the next dose level (higher or lower) for the next group of three animals.

  • Observation: Observe the animals for mortality and clinical signs of toxicity for at least 14 days.[12]

  • Data Evaluation: The results allow for the classification of the substance into a GHS toxicity category.[8][9]

Logical and Experimental Workflows

As there is no specific signaling pathway documented for this compound in the available literature, the following diagrams illustrate logical workflows for key experimental processes related to its synthesis and toxicological evaluation.

Synthesis_and_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Quality Control Heptane Heptane Feedstock Methylation Methylation/Alkylation Heptane->Methylation Reagents & Catalyst Crude_Product Crude Product Methylation->Crude_Product Distillation Fractional Distillation Crude_Product->Distillation Pure_Product Pure this compound Distillation->Pure_Product GCMS GC-MS Analysis Pure_Product->GCMS Final_Product Final_Product GCMS->Final_Product Meets Specification Toxicity_Testing_Workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Testing (if required) Test_Substance This compound Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) Test_Substance->Cytotoxicity Skin_Corrosion Skin Corrosion/Irritation (OECD TG 431, 439) Test_Substance->Skin_Corrosion Hazard_ID Preliminary Hazard Identification Cytotoxicity->Hazard_ID Data for Hazard Identification Skin_Corrosion->Hazard_ID Data for Hazard Identification Acute_Oral_Toxicity Acute Oral Toxicity (OECD TG 423) Risk_Assessment Risk Assessment & GHS Classification Acute_Oral_Toxicity->Risk_Assessment Data for Risk Assessment Hazard_ID->Acute_Oral_Toxicity Further Investigation

References

An In-depth Technical Guide to the Molecular Structure and Isomers of 2,2,4,6,6-Pentamethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the molecular structure, isomers, and physicochemical properties of 2,2,4,6,6-pentamethylheptane. It is intended for researchers, scientists, and professionals in the fields of chemistry and drug development. This document includes a detailed analysis of its structural isomers, tabulated physicochemical data, and generalized experimental protocols for its synthesis and analysis.

Molecular Structure of this compound

This compound is a highly branched aliphatic hydrocarbon. As a saturated hydrocarbon, its structure consists of carbon and hydrogen atoms connected by single bonds.

IUPAC Name: this compound Chemical Formula: C₁₂H₂₆ CAS Number: 13475-82-6[1][2]

The molecular structure is characterized by a seven-carbon heptane (B126788) backbone with five methyl group substituents. Two methyl groups are attached to the second carbon atom, one to the fourth, and two to the sixth. This high degree of branching significantly influences its physical and chemical properties.

Below is a visualization of the molecular structure of this compound generated using the DOT language.

Caption: Molecular structure of this compound.

Isomers of this compound

This compound is one of the 355 structural isomers of dodecane (B42187) (C₁₂H₂₆). Within the specific classification of pentamethylheptanes, there are 27 structural isomers. These isomers share the same molecular formula but differ in the arrangement of their carbon skeleton. This variation in structure leads to different physical and chemical properties.

The table below lists the 27 structural isomers of pentamethylheptane.

No.Isomer Name
12,2,3,3,4-Pentamethylheptane
22,2,3,3,5-Pentamethylheptane
32,2,3,3,6-Pentamethylheptane
42,2,3,4,4-Pentamethylheptane
52,2,3,4,5-Pentamethylheptane
62,2,3,4,6-Pentamethylheptane
72,2,3,5,5-Pentamethylheptane
82,2,3,5,6-Pentamethylheptane
92,2,3,6,6-Pentamethylheptane
102,2,4,4,5-Pentamethylheptane
112,2,4,4,6-Pentamethylheptane
122,2,4,5,5-Pentamethylheptane
132,2,4,5,6-Pentamethylheptane
14This compound
152,2,5,5,6-Pentamethylheptane
162,3,3,4,4-Pentamethylheptane
172,3,3,4,5-Pentamethylheptane
182,3,3,4,6-Pentamethylheptane
192,3,3,5,5-Pentamethylheptane
202,3,3,5,6-Pentamethylheptane
212,3,4,4,5-Pentamethylheptane
222,3,4,4,6-Pentamethylheptane
232,3,4,5,5-Pentamethylheptane
242,3,4,5,6-Pentamethylheptane
252,4,4,5,5-Pentamethylheptane
263,3,4,4,5-Pentamethylheptane
273,3,4,5,5-Pentamethylheptane

The following diagram illustrates the relationship between dodecane and its various classes of isomers, highlighting the position of pentamethylheptanes.

isomers Dodecane Dodecane Undecanes Undecanes Dodecane->Undecanes Methylundecanes Decanes Decanes Dodecane->Decanes Dimethyldecanes, etc. Nonanes Nonanes Dodecane->Nonanes Trimethylnonanes, etc. Octanes Octanes Dodecane->Octanes Tetramethyloctanes, etc. Heptanes Heptanes Dodecane->Heptanes Pentamethylheptanes, etc. Hexanes Hexanes Dodecane->Hexanes Hexamethylhexanes, etc. Pentanes Pentanes Dodecane->Pentanes Heptamethylpentanes, etc. This compound This compound Heptanes->this compound

Caption: Isomeric relationship of this compound.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are critical for its application in various industrial and research settings.

PropertyValueUnitSource
Molecular Weight170.33 g/mol [3]
Boiling Point177.00 to 178.00°C[1]
Vapor Pressure1.422mmHg @ 25 °C[1]
Flash Point58.40°C[1]
logP (o/w)6.156 (estimated)[1]
Water Solubility0.1508 (estimated)mg/L @ 25 °C[1]
Density0.749g/cm³ @ 20 °C
Refractive Index1.419@ 20 °C

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not widely published. However, based on general chemical principles for alkanes, the following sections outline plausible methodologies.

Synthesis

The industrial synthesis of highly branched alkanes like this compound often involves catalytic processes such as hydroisomerization of less branched alkanes or alkylation reactions.[1] A general laboratory-scale synthesis could involve a Grignard reaction followed by reduction, or a Friedel-Crafts alkylation.

Illustrative Synthesis via Alkylation (General Procedure):

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is charged with a suitable alkane or alkene precursor and a Lewis acid catalyst (e.g., AlCl₃) in an inert solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen).

  • Addition of Alkylating Agent: An appropriate alkyl halide (e.g., tert-butyl chloride) is added dropwise to the stirred reaction mixture at a controlled temperature (typically 0 °C to room temperature).

  • Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique such as Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Upon completion, the reaction is quenched by the slow addition of ice-cold water. The organic layer is separated, washed with a saturated solution of sodium bicarbonate and brine, and then dried over anhydrous magnesium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by fractional distillation to yield the desired highly branched alkane.

Disclaimer: This is a generalized protocol and requires optimization for specific reagents and desired yield. Appropriate safety precautions must be taken when handling flammable solvents and corrosive catalysts.

The following diagram outlines a generalized workflow for the synthesis and purification of a branched alkane.

synthesis_workflow cluster_synthesis Synthesis cluster_workup Workup & Purification Reaction_Setup Reaction_Setup Addition_of_Reagents Addition_of_Reagents Reaction_Setup->Addition_of_Reagents Reaction_Monitoring Reaction_Monitoring Addition_of_Reagents->Reaction_Monitoring Quenching Quenching Reaction_Monitoring->Quenching Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Purification Purification Drying->Purification

Caption: Generalized workflow for alkane synthesis and purification.

Analytical Methods

4.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile compounds like this compound.

General GC-MS Protocol:

  • Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent such as hexane (B92381) or dichloromethane. A typical concentration is around 10-100 µg/mL.[4]

  • GC-MS Parameters:

    • Injection: A small volume (typically 1 µL) of the sample is injected into the GC.

    • GC Column: A non-polar capillary column (e.g., HP-5ms, DB-5ms) is commonly used for alkane analysis.

    • Oven Temperature Program: A temperature gradient is employed to separate the components of the sample. A typical program might start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C).

    • Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.

    • MS Detection: The mass spectrometer is operated in electron ionization (EI) mode. The mass range is scanned to detect the molecular ion and characteristic fragment ions of the analyte.

  • Data Analysis: The retention time of the analyte is compared to that of a known standard. The mass spectrum is compared to a library of known spectra (e.g., NIST) for confirmation.

4.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are invaluable for the structural elucidation of organic molecules.

General NMR Protocol:

  • Sample Preparation: A small amount of the purified sample (typically 5-20 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • NMR Spectrometer Parameters:

    • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectra.

    • ¹H NMR: The spectrum is typically acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in ppm relative to tetramethylsilane (B1202638) (TMS).

    • ¹³C NMR: The spectrum is acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom.

  • Data Analysis: The chemical shifts, integration (for ¹H NMR), and splitting patterns of the signals are analyzed to confirm the molecular structure. The highly symmetric nature of this compound would result in a relatively simple NMR spectrum with fewer signals than would be expected for a less symmetric isomer.

Conclusion

This compound is a fascinating molecule from a structural and isomeric perspective. Its highly branched nature imparts specific physicochemical properties that are of interest in various applications, including as a solvent and in fuel research. This guide provides a foundational understanding of its molecular characteristics, its relationship to other dodecane isomers, and general methodologies for its synthesis and analysis. Further research into specific experimental protocols will be beneficial for those looking to work with this compound in a laboratory setting.

References

Thermodynamic Properties of 2,2,4,6,6-Pentamethylheptane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermodynamic data for 2,2,4,6,6-pentamethylheptane. The information is presented in a structured format to facilitate its use in research, development, and academic applications. This document includes tabulated thermodynamic parameters, detailed descriptions of the experimental protocols used for their determination, and a logical workflow diagram for the experimental determination of such properties.

Core Thermodynamic Data

The following tables summarize the key thermodynamic properties of this compound that have been experimentally determined or calculated.

Table 1: Physical and Thermochemical Properties
PropertyValueUnitsSource
Molecular FormulaC₁₂H₂₆---INVALID-LINK--
Molecular Weight170.3348 g/mol --INVALID-LINK--
CAS Registry Number13475-82-6---INVALID-LINK--
Boiling Point (at 760 mmHg)177.0 to 178.0°CThe Good Scents Company
Melting Point-67.0°CParchem
Vapor Pressure (at 25 °C, est.)1.422mmHgThe Good Scents Company
Standard Enthalpy of Formation (gas)-313.79kJ/molCheméo (Joback Method)
Standard Gibbs Free Energy of Formation53.40kJ/molCheméo (Joback Method)
Table 2: Phase Change and Reaction Enthalpies
PropertyValueUnitsSource
Enthalpy of Vaporization (at standard conditions)48.97kJ/mol--INVALID-LINK--[1]
Enthalpy of Fusion8.48kJ/molCheméo (Joback Method)
Energy of Isomerization from n-dodecane-12.7kJ/mol--INVALID-LINK--[1]

Experimental Protocols

The determination of the thermodynamic properties of this compound involves several key experimental techniques. The following sections detail the general methodologies employed for these measurements.

Determination of Enthalpy of Combustion and Isomerization

The energy of isomerization of n-dodecane to this compound was determined by Melaugh, Mansson, and Rossini (1976) through combustion calorimetry.[1]

Principle: Combustion calorimetry involves the complete combustion of a known mass of a substance in a high-pressure oxygen atmosphere within a sealed container (a "bomb"). The heat released by the combustion reaction is absorbed by the surrounding water bath, and the temperature change of the water is measured.

Apparatus:

  • Bomb Calorimeter: A high-pressure stainless steel vessel designed to withstand the pressures of combustion.

  • Water Bath: An insulated container of water in which the bomb is submerged.

  • High-Precision Thermometer: To measure the temperature change of the water with high accuracy.

  • Ignition System: To initiate the combustion reaction.

Procedure:

  • A precisely weighed sample of the substance (either n-dodecane or this compound) is placed in a crucible inside the bomb calorimeter.

  • The bomb is sealed and pressurized with pure oxygen.

  • The bomb is submerged in a known mass of water in the calorimeter.

  • The initial temperature of the water is recorded.

  • The sample is ignited via an electrical fuse.

  • The combustion reaction proceeds, releasing heat into the bomb and the surrounding water.

  • The final temperature of the water is recorded after thermal equilibrium is reached.

  • The heat of combustion is calculated from the temperature rise, the heat capacity of the calorimeter system, and the mass of the sample.

  • The energy of isomerization is then determined by taking the difference between the enthalpies of combustion of n-dodecane and this compound.

Determination of Enthalpy of Vaporization by Correlation Gas Chromatography

Principle: Correlation gas chromatography is a technique used to determine the enthalpy of vaporization of volatile compounds.[2] It relates the gas chromatographic retention time of a substance to its vapor pressure and, consequently, to its enthalpy of vaporization through the Clausius-Clapeyron equation. The retention time is dependent on the partitioning of the analyte between the mobile gas phase and the stationary liquid phase within the chromatography column.

Apparatus:

  • Gas Chromatograph (GC): Equipped with a suitable column and a detector (e.g., flame ionization detector - FID).

  • Temperature-Controlled Column Oven: Capable of precise temperature programming.

  • Syringe: For injecting the sample.

Procedure:

  • A solution of this compound is prepared in a suitable volatile solvent.

  • A small volume of the solution is injected into the gas chromatograph.

  • The compound travels through the heated column, and its retention time (the time it takes to reach the detector) is recorded.

  • This process is repeated at several different column temperatures.

  • The natural logarithm of the retention time is plotted against the reciprocal of the absolute temperature (in Kelvin).

  • The slope of this plot is directly proportional to the enthalpy of vaporization.

Determination of Liquid Phase Heat Capacity by Differential Scanning Calorimetry (DSC)

Principle: Differential scanning calorimetry is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference.[3] This difference in heat flow is used to determine the heat capacity of the sample.

Apparatus:

  • Differential Scanning Calorimeter (DSC): Consists of two small pans (one for the sample, one for an empty reference) situated on a furnace.

  • Sample Pans: Typically made of aluminum, hermetically sealed to contain the liquid sample.

Procedure:

  • A small, accurately weighed amount of liquid this compound is sealed in a sample pan. An empty pan is used as a reference.

  • The sample and reference pans are placed in the DSC cell.

  • The DSC is programmed to heat the sample and reference at a constant rate over a specified temperature range.

  • The instrument measures the differential heat flow required to maintain both the sample and the reference at the same temperature.

  • The heat capacity of the sample is determined by comparing the heat flow to the sample with the heat flow of a known standard (e.g., sapphire) under the same conditions.

Logical Workflow for Thermodynamic Data Determination

The following diagram illustrates the general workflow for the experimental determination of key thermodynamic properties of a chemical compound.

Thermodynamic_Workflow cluster_preparation Sample Preparation cluster_experiments Experimental Determination cluster_data_analysis Data Analysis and Results Compound Compound of Interest (this compound) Purification Purification and Characterization Compound->Purification Combustion Combustion Calorimetry Purification->Combustion GC Correlation Gas Chromatography Purification->GC DSC Differential Scanning Calorimetry Purification->DSC EnthalpyFormation Enthalpy of Formation (ΔHf°) Combustion->EnthalpyFormation EnthalpyVaporization Enthalpy of Vaporization (ΔHvap) GC->EnthalpyVaporization HeatCapacity Heat Capacity (Cp) DSC->HeatCapacity

Workflow for experimental determination of thermodynamic properties.

References

Solubility of 2,2,4,6,6-Pentamethylheptane in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2,2,4,6,6-pentamethylheptane, a highly branched C12 alkane. As a nonpolar hydrocarbon, its solubility is primarily dictated by the principle of "like dissolves like," exhibiting high miscibility in nonpolar and weakly polar organic solvents, and negligible solubility in polar solvents such as water. This document consolidates qualitative solubility information, presents a representative table of quantitative solubility data based on structurally similar alkanes, and details a standardized experimental protocol for the precise determination of its solubility. Furthermore, this guide includes conceptual and workflow diagrams to visually articulate the principles of solubility and the experimental procedures involved. This resource is intended to assist researchers and professionals in solvent selection, formulation development, and the design of solubility studies involving this compound and related compounds.

Introduction

This compound (isododecane), with the chemical formula C₁₂H₂₆, is a branched-chain alkane. Its highly branched structure imparts properties such as low viscosity, high stability, and a non-oily feel, making it a valuable component in various industrial and pharmaceutical applications. A thorough understanding of its solubility in a range of organic solvents is crucial for its effective use in chemical synthesis, as a reaction medium, in formulation science, and for purification processes.

This guide aims to provide a detailed technical resource on the solubility of this compound. While specific quantitative solubility data for this compound is not extensively available in published literature, this document provides a robust framework based on the established solubility behavior of analogous branched alkanes.

Theoretical Framework of Solubility

The solubility of a substance is governed by the intermolecular interactions between the solute and the solvent. The adage "like dissolves like" is the guiding principle: nonpolar solutes tend to dissolve in nonpolar solvents, while polar solutes are more soluble in polar solvents.

This compound is a nonpolar molecule, with its intermolecular forces being dominated by weak van der Waals forces (London dispersion forces). For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions.

When this compound is mixed with a nonpolar or weakly polar organic solvent, the van der Waals forces are readily interchanged, leading to good solubility.[1][2] Conversely, when mixed with a highly polar solvent like water, the strong hydrogen bonding network of water is disrupted without the formation of comparably strong interactions with the alkane, resulting in immiscibility.[3][4]

cluster_solute This compound (Solute) cluster_solvents Organic Solvents Solute Nonpolar Alkane Nonpolar Nonpolar Solvents (e.g., Hexane, Toluene) Solute->Nonpolar High Solubility ('Like Dissolves Like') Polar Polar Solvents (e.g., Water, Ethanol) Solute->Polar Low Solubility ('Unlike Does Not Dissolve')

Caption: Conceptual diagram of the "like dissolves like" principle for alkane solubility.

Quantitative Solubility Data

While specific experimental data for this compound is limited, the following table provides a summary of its expected solubility in various classes of organic solvents, supplemented with representative data for structurally similar branched alkanes. It is important to note that commercial isododecane, which is predominantly this compound, is often described as miscible with solvents such as higher alcohols, ethers, esters, aromatic hydrocarbons, and chlorinated hydrocarbons.[5]

Solvent ClassExample SolventExpected Solubility of this compound
Alkanes HexaneMiscible
HeptaneMiscible
Aromatic Hydrocarbons TolueneMiscible
BenzeneMiscible
Chlorinated Solvents ChloroformSoluble (qualitatively described as "sparingly")
DichloromethaneSoluble
Ethers Diethyl EtherMiscible
Tetrahydrofuran (THF)Miscible
Ketones AcetoneSoluble
Methyl Ethyl Ketone (MEK)Soluble
Esters Ethyl AcetateSoluble
Alcohols EthanolSoluble
MethanolModerately Soluble
IsopropanolSoluble
Polar Aprotic Solvents AcetonitrileSparingly Soluble
Dimethylformamide (DMF)Sparingly Soluble
Dimethyl Sulfoxide (DMSO)Very Sparingly Soluble
Polar Protic Solvents WaterInsoluble

Note: "Miscible" indicates solubility in all proportions. The qualitative descriptions are based on general principles of alkane solubility and information from safety data sheets and supplier information.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent. This protocol is based on the widely used isothermal shake-flask method followed by quantitative analysis.

Materials and Equipment
  • This compound (high purity)

  • Organic solvent of interest (high purity)

  • Analytical balance

  • Glass vials with PTFE-lined screw caps

  • Constant temperature water bath or incubator

  • Vortex mixer

  • Syringe filters (PTFE, 0.22 µm)

  • Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument

  • Volumetric flasks and pipettes

  • Internal standard (a non-interfering, soluble compound)

Experimental Workflow

start Start prep Prepare Supersaturated Mixture start->prep equilibrate Equilibrate at Constant Temperature prep->equilibrate separate Separate Phases (Centrifugation/Settling) equilibrate->separate sample Sample and Filter the Supernatant separate->sample analyze Quantitative Analysis (e.g., GC-FID) sample->analyze calculate Calculate Solubility analyze->calculate end End calculate->end

References

Spectroscopic Analysis of 2,2,4,6,6-Pentamethylheptane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the spectroscopic data for 2,2,4,6,6-pentamethylheptane, a highly branched aliphatic hydrocarbon. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for these analytical techniques. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Data Presentation

The spectroscopic data for this compound is summarized in the tables below for clear and easy reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectral Data

SignalChemical Shift (ppm)MultiplicityIntegrationAssignment
1~0.8-0.9m21H-CH₃
2~1.0-1.2m4H-CH₂-
3~1.5-1.7m1H-CH-

¹³C NMR Spectral Data [1]

SignalChemical Shift (ppm)Carbon Type
125.4CH
231.0C
331.8CH₃
433.4CH₃
552.8CH₂
653.1CH₂
Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorptions for C-H bonds in alkanes.[2][3]

Wavenumber (cm⁻¹)IntensityAssignment
2850-3000StrongC-H stretch (alkane)
1450-1485MediumC-H bend (methylene and methyl)
1365-1380Medium-StrongC-H bend (methyl, characteristic gem-dimethyl split)
Mass Spectrometry (MS)

The mass spectrum of this compound is characterized by fragmentation patterns typical of branched alkanes. The molecular ion peak (M⁺) is often of low abundance or absent.

Key Mass Fragments [4][5]

m/zRelative Intensity (%)Assignment
57~100[C₄H₉]⁺ (tert-butyl cation, base peak)
43High[C₃H₇]⁺ (isopropyl cation)
71Medium[C₅H₁₁]⁺
85Medium[C₆H₁₃]⁺
99Low[C₇H₁₅]⁺
113Low[C₈H₁₇]⁺
170Very Low/Absent[C₁₂H₂₆]⁺ (Molecular Ion)

Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic techniques cited. These protocols are representative of the procedures used to obtain the spectral data for a liquid alkane like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectroscopy

  • Sample Preparation : A small amount of this compound is dissolved in a deuterated solvent, typically deuterated chloroform (B151607) (CDCl₃), in a standard 5 mm NMR tube.[6][7] The concentration is typically in the range of 5-25 mg/mL for ¹H NMR and 20-100 mg/mL for ¹³C NMR.

  • Instrumentation : The NMR spectra are acquired on a high-field NMR spectrometer, such as a 400 or 500 MHz instrument.[8]

  • ¹H NMR Acquisition : A standard one-pulse sequence is used to acquire the ¹H NMR spectrum. Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-5 seconds, and a sufficient number of scans (typically 8-16) to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition : A proton-decoupled pulse sequence is typically used to acquire the ¹³C NMR spectrum, which results in a spectrum of singlets for each unique carbon atom.[9] A wider spectral width (e.g., 0-220 ppm) is used.[9] Due to the low natural abundance of the ¹³C isotope, a larger number of scans (hundreds to thousands) and a longer relaxation delay may be required to obtain a good quality spectrum.[10]

  • Data Processing : The acquired Free Induction Decay (FID) is Fourier transformed to generate the spectrum. The spectrum is then phased, baseline corrected, and referenced. For ¹H NMR in CDCl₃, the residual solvent peak at 7.26 ppm is often used as a reference. For ¹³C NMR, the solvent peak at 77.16 ppm is used.[11]

Infrared (IR) Spectroscopy
  • Sample Preparation : For a liquid sample like this compound, the simplest method is to prepare a thin film. A drop of the neat liquid is placed between two salt plates (typically NaCl or KBr).[12][13] The plates are then gently pressed together to form a thin, uniform liquid film.

  • Instrumentation : The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition : A background spectrum of the clean salt plates is first collected. The sample is then placed in the instrument's sample compartment, and the sample spectrum is acquired. The instrument records the interferogram, which is then Fourier transformed to produce the final IR spectrum. The spectrum is typically recorded over the mid-IR range of 4000-400 cm⁻¹.

  • Data Processing : The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹). The background spectrum is automatically subtracted from the sample spectrum to remove any contributions from atmospheric CO₂ and water vapor, as well as any absorptions from the salt plates themselves.

Mass Spectrometry (MS)
  • Sample Introduction : For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique. The sample is injected into a gas chromatograph, where it is vaporized and separated from any impurities on a capillary column. The separated compound then elutes directly into the ion source of the mass spectrometer.

  • Ionization : Electron Ionization (EI) is the most common ionization method for alkanes. In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), which causes the ejection of an electron from the molecule to form a molecular ion (M⁺) and various fragment ions.

  • Mass Analysis : The positively charged ions are accelerated and then separated based on their mass-to-charge ratio (m/z) by a mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer.

  • Detection : The separated ions are detected, and a mass spectrum is generated, which is a plot of the relative abundance of the ions versus their m/z ratio. The most abundant ion is assigned a relative intensity of 100% and is referred to as the base peak.

Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Handling cluster_analysis Spectroscopic Techniques cluster_data Data Processing & Interpretation Sample Chemical Compound (this compound) Prep Sample Preparation Sample->Prep NMR NMR Spectroscopy Prep->NMR IR IR Spectroscopy Prep->IR MS Mass Spectrometry Prep->MS Process Data Acquisition & Processing NMR->Process IR->Process MS->Process Interpret Spectral Interpretation Process->Interpret Structure Structure Elucidation Interpret->Structure

Caption: Workflow for Spectroscopic Analysis.

References

Navigating the Synthesis and Handling of 2,2,4,6,6-Pentamethylheptane: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety and handling guidelines for 2,2,4,6,6-pentamethylheptane. Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical data on the compound's properties, toxicity, and safe laboratory practices. Adherence to these guidelines is paramount to ensure a safe and compliant research environment.

Chemical and Physical Properties

This compound, also known as isododecane, is a branched-chain alkane.[1] It is a colorless, clear liquid with low reactivity and high stability compared to straight-chain alkanes.[2] It is insoluble in water but soluble in organic solvents like alcohol.[2][3]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₁₂H₂₆[4]
Molecular Weight 170.33 g/mol [4]
Appearance Colorless clear liquid[3][4]
Boiling Point 177.00 to 178.00 °C @ 760.00 mm Hg[3]
Flash Point 137.00 °F (58.40 °C) (Tag Closed Cup)[3]
Vapor Pressure 1.422 mmHg @ 25.00 °C (estimated)[3]
Density 0.74521 g/cm³ at 293.15 K[5]
Water Solubility 0.1508 mg/L @ 25 °C (estimated)[3]
logP (o/w) 6.156 (estimated)[3]

Hazard Identification and Classification

This compound is classified as a flammable liquid and presents an aspiration hazard.[4][6] In the majority of notifications to the ECHA C&L Inventory, it is classified as a Flammable Liquid (Category 3) and an Aspiration Hazard (Category 1).[4]

Table 2: GHS Hazard Classification

Hazard ClassCategoryHazard StatementSource(s)
Flammable liquids3H226: Flammable liquid and vapor[4]
Aspiration hazard1H304: May be fatal if swallowed and enters airways[4][6]

NFPA 704 Diamond:

  • Health (Blue): 1 (Materials that, under emergency conditions, can cause significant irritation)

  • Flammability (Red): 3 (Liquids and solids that can be ignited under almost all ambient temperature conditions)

  • Instability (Yellow): 0

  • Special (White): -

Toxicological Data

The toxicological data for this compound indicates low acute toxicity via oral and dermal routes. The primary health concern is the risk of lung edema if ingested and aspirated into the lungs.[6]

Table 3: Acute Toxicity Data for Isododecane (CAS No. 13475-82-6)

TestSpeciesRouteValueSource(s)
LD50RatOral> 2000 mg/kg[6]
LD50RatDermal> 3160 mg/kg[6]
LC50RatInhalation1850 mg/L/4h[6]
LC50Fish (Oncorhynchus mykiss)-> 1000 mg/L (96 h)[6]

The substance is not classified for skin corrosion/irritation, serious eye damage/irritation, respiratory or skin sensitization, germ cell mutagenicity, carcinogenicity, or reproductive toxicity.[6]

Experimental Protocols

General Handling and Dispensing of a Flammable Liquid Hydrocarbon

This protocol outlines the safe procedure for handling and dispensing this compound in a laboratory.

G cluster_prep Preparation cluster_dispensing Dispensing cluster_cleanup Cleanup prep_ppe Don appropriate PPE: - Safety goggles - Flame-resistant lab coat - Chemical-resistant gloves prep_hood Ensure a certified chemical fume hood is operational and free of clutter. prep_ppe->prep_hood prep_equipment Gather necessary equipment: - Grounded dispensing container - Receiving vessel - Non-sparking tools prep_hood->prep_equipment prep_spill Prepare a spill kit with non-combustible absorbent material. prep_equipment->prep_spill disp_ground Ground the dispensing container and the receiving vessel to prevent static discharge. prep_spill->disp_ground disp_transfer Slowly transfer the liquid, avoiding splashing. Use a funnel if necessary. disp_ground->disp_transfer disp_close Securely cap both containers immediately after transfer. disp_transfer->disp_close clean_wipe Wipe down any minor drips with a cloth and place it in a designated waste container. disp_close->clean_wipe clean_store Return the stock container to a flammable liquids storage cabinet. clean_wipe->clean_store clean_ppe Remove and properly dispose of or clean contaminated PPE. clean_store->clean_ppe G cluster_setup Instrument Setup cluster_sample Sample Preparation cluster_analysis Analysis cluster_data Data Processing setup_column Install appropriate GC column setup_temp Set oven, injector, and detector temperatures setup_column->setup_temp setup_gas Establish carrier gas flow setup_temp->setup_gas analysis_inject Inject sample into GC setup_gas->analysis_inject sample_dilute Dilute sample if necessary sample_std Add internal standard (optional) sample_dilute->sample_std sample_std->analysis_inject analysis_run Run temperature program analysis_inject->analysis_run analysis_detect Detect eluting compounds with FID analysis_run->analysis_detect data_qual Qualitative analysis (retention time) analysis_detect->data_qual data_quant Quantitative analysis (peak area) analysis_detect->data_quant G cluster_immediate Immediate Actions cluster_containment Containment & Cleanup cluster_reporting Reporting spill Accidental Release Occurs evacuate Evacuate immediate area spill->evacuate ignite Eliminate all ignition sources spill->ignite ventilate Ensure adequate ventilation spill->ventilate ppe Don appropriate PPE for cleanup evacuate->ppe ignite->ppe ventilate->ppe contain Contain spill with non-combustible absorbent material ppe->contain collect Collect absorbed material with non-sparking tools contain->collect dispose Place in a sealed container for disposal collect->dispose report Report the incident to the appropriate safety personnel dispose->report

References

Toxicological Profile of Branched C12 Alkanes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological data available for branched C12 alkanes, also known as isoalkanes. These compounds are widely used in industrial applications and consumer products, necessitating a thorough understanding of their potential human health effects. This document summarizes key toxicological endpoints, presents quantitative data in a structured format, and details the experimental methodologies based on internationally recognized guidelines.

Executive Summary

Data Presentation

The following tables summarize the quantitative toxicological data for branched C12 alkanes and closely related hydrocarbon substances.

Table 1: Acute Toxicity Data

EndpointTest GuidelineSpeciesRouteValueReference
Acute Oral ToxicityOECD 423RatOralLD50 > 2000 mg/kg bw[1][2]
Acute Dermal ToxicityOECD 402RatDermalLD50 > 2000 mg/kg bw[2]

Table 2: Irritation and Sensitization Data

EndpointTest GuidelineSpeciesResultsReference
Skin IrritationOECD 404RabbitNot irritating (Primary Irritation Index of 0.0)[3][4][5]
Eye IrritationOECD 405RabbitMinimally irritating[6]
Skin SensitizationOECD 429 (LLNA)MouseNot a sensitizer (B1316253) (Stimulation Index < 3)

Table 3: Genotoxicity Data

EndpointTest GuidelineTest SystemResultsReference
Bacterial Reverse MutationOECD 471S. typhimurium & E. coliNegative[7][8][9]
In Vitro Mammalian Cell MicronucleusOECD 487Cultured mammalian cellsNegative[10][11][12]

Table 4: Repeated Dose Toxicity Data

EndpointTest GuidelineSpeciesRouteNOAELSubstance CategoryReference
90-Day Repeated Dose ToxicityOECD 408RatOral1000 mg/kg bw/dayC9-C14 Aliphatic Hydrocarbons[13][14][15]

Experimental Protocols

The toxicological evaluation of branched C12 alkanes relies on standardized experimental protocols established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure the quality, consistency, and comparability of data.

Acute Oral Toxicity (OECD 423)

The acute oral toxicity is assessed using the Acute Toxic Class Method.

  • Principle: This method involves a stepwise procedure with the use of a limited number of animals. The test substance is administered orally to a group of fasted female rats at one of the defined dose levels (e.g., 2000 mg/kg). The outcome of the initial group determines the subsequent step.

  • Procedure:

    • A single dose of the test substance is administered by gavage.

    • Animals are observed for mortality and clinical signs of toxicity for at least 14 days.

    • Body weight is recorded weekly.

    • A gross necropsy is performed on all animals at the end of the observation period.

Skin Irritation (OECD 404)

The potential for skin irritation is evaluated in albino rabbits.

  • Principle: A single dose of the test substance is applied to a small area of the skin of a rabbit, while an untreated area serves as a control. The degree of irritation is scored at specified intervals.

  • Procedure:

    • The fur on the dorsal area of the trunk is clipped.

    • 0.5 mL (for liquids) or 0.5 g (for solids and semi-solids) of the test substance is applied to a small area of skin under a gauze patch.

    • The patch is removed after a 4-hour exposure period.

    • The skin is evaluated for erythema and edema at 1, 24, 48, and 72 hours after patch removal.

  • Interpretation: The mean scores for erythema and edema are used to classify the substance's irritation potential.[3][4][5][18]

Bacterial Reverse Mutation Test (Ames Test) (OECD 471)

This in vitro assay assesses the mutagenic potential of a substance.

  • Principle: The test uses several strains of amino-acid-requiring bacteria (Salmonella typhimurium and Escherichia coli) to detect point mutations, which are alterations of a single or a few base pairs in the DNA. The bacteria are exposed to the test substance and the number of revertant colonies (bacteria that have mutated back to a state where they can synthesize the required amino acid) is counted.

  • Procedure:

    • The test is performed with and without a metabolic activation system (S9 mix) to mimic mammalian metabolism.

    • The test substance, bacteria, and S9 mix (if applicable) are combined and plated on a minimal agar (B569324) medium.

    • The plates are incubated for 48-72 hours.

    • The number of revertant colonies is counted and compared to the number of spontaneous revertant colonies in the control group.

  • Interpretation: A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies.[7][8][9]

In Vitro Mammalian Cell Micronucleus Test (OECD 487)

This assay detects chromosomal damage in cultured mammalian cells.

  • Principle: Micronuclei are small, extranuclear bodies that are formed from chromosome fragments or whole chromosomes that lag behind during cell division. An increase in the frequency of micronucleated cells indicates chromosomal damage.

  • Procedure:

    • Cultured mammalian cells are exposed to the test substance with and without a metabolic activation system (S9 mix).

    • The cells are treated for a short or long duration.

    • After exposure, the cells are allowed to divide.

    • The cells are then harvested, stained, and scored for the presence of micronuclei.

  • Interpretation: A significant, dose-dependent increase in the frequency of micronucleated cells is indicative of genotoxicity.[10][11][12]

90-Day Repeated Dose Oral Toxicity Study (OECD 408)

This study provides information on the potential health hazards from repeated exposure to a substance over a prolonged period.

  • Principle: The test substance is administered orally in graduated daily doses to several groups of rodents for 90 days.

  • Procedure:

    • At least three dose levels and a control group are used.

    • Animals are observed daily for signs of toxicity.

    • Detailed clinical examinations, including hematology and clinical biochemistry, are performed at the end of the study.

    • A comprehensive gross necropsy and histopathological examination of organs are conducted.

  • Interpretation: The study aims to identify target organs of toxicity and establish a No-Observed-Adverse-Effect Level (NOAEL).[13][14][15]

Visualizations

The following diagrams illustrate key experimental workflows and logical relationships in the toxicological assessment of branched C12 alkanes.

Experimental_Workflow_Acute_Oral_Toxicity_OECD_423 start Start: Fasted Female Rats dose_2000 Administer Single Oral Dose (2000 mg/kg bw) start->dose_2000 observe 14-Day Observation (Mortality, Clinical Signs, Body Weight) dose_2000->observe necropsy Gross Necropsy observe->necropsy end Conclusion: LD50 > 2000 mg/kg necropsy->end

Acute Oral Toxicity (OECD 423) Workflow

Experimental_Workflow_Skin_Irritation_OECD_404 start Start: Albino Rabbit prepare Prepare Skin Site (Clipping) start->prepare apply Apply Test Substance (0.5g) under Semi-Occlusive Patch prepare->apply expose 4-Hour Exposure apply->expose remove Remove Patch expose->remove observe Observe and Score Erythema & Edema (1, 24, 48, 72 hours) remove->observe end Conclusion: Not Irritating observe->end

Skin Irritation (OECD 404) Workflow

Genotoxicity_Assessment_Logic substance Branched C12 Alkane gene_mutation Gene Mutation Assessment (Ames Test - OECD 471) substance->gene_mutation chromosome_damage Chromosome Damage Assessment (In Vitro Micronucleus - OECD 487) substance->chromosome_damage result_gene Result: Negative gene_mutation->result_gene result_chromosome Result: Negative chromosome_damage->result_chromosome conclusion Overall Conclusion: Not Genotoxic result_gene->conclusion result_chromosome->conclusion

Genotoxicity Assessment Logic

References

"environmental fate and biodegradation of 2,2,4,6,6-Pentamethylheptane"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Environmental Fate and Biodegradation of 2,2,4,6,6-Pentamethylheptane

Introduction

This compound (PMH), a highly branched C12 isoparaffin, is a synthetic hydrocarbon valued for its stability, low reactivity, and specific physical properties.[1] It is utilized in various industrial applications, including as a solvent, a component in cosmetic formulations, and as a fuel for engine development and testing.[1][2][3] Due to its use patterns, understanding its environmental fate, persistence, and potential for biodegradation is critical for a comprehensive environmental risk assessment. This guide provides a detailed overview of the available scientific information regarding the environmental distribution and degradation of this compound.

Physicochemical Properties

The environmental behavior of a chemical is largely dictated by its physical and chemical properties. Key properties of this compound are summarized in Table 1. Its low water solubility and high octanol-water partition coefficient (log Kow) indicate a strong tendency to partition from water into soil, sediment, and biota.

Table 1: Physicochemical Properties of this compound

PropertyValueUnitReference
Molecular Formula C₁₂H₂₆-[4]
Molecular Weight 170.33 g/mol [4]
CAS Number 13475-82-6-[2]
Appearance Colorless, clear liquid-[2][5]
Boiling Point 177.00 to 178.00°C[2]
Vapor Pressure 1.422mmHg at 25°C[2]
Water Solubility 0.1508mg/L at 25°C (est.)[2]
logP (o/w) 6.156(est.)[2]

Environmental Fate

The environmental fate of this compound is governed by abiotic and biotic processes, which determine its persistence, transport, and potential for bioaccumulation.

Abiotic Degradation
  • Hydrolysis: As an alkane, this compound lacks hydrolyzable functional groups. Therefore, hydrolysis is not an expected degradation pathway.

  • Photolysis: Alkanes do not absorb light in the environmentally relevant UV spectrum (>290 nm). Direct photolysis in water or soil is not a significant removal process.

Mobility and Transport

With very low water solubility and a high log Kow, this compound is expected to strongly adsorb to organic matter in soil and sediment. Its moderate vapor pressure suggests that volatilization from water surfaces can occur. If released to the atmosphere, it is expected to exist predominantly in the vapor phase.

Biotic Degradation

The primary mechanism for the environmental degradation of alkanes is microbial action.[6] However, the molecular structure significantly influences the rate and extent of biodegradation.

  • General Principles: The microbial degradation of n-alkanes is a well-documented process, typically initiated by monooxygenase enzymes that oxidize a terminal methyl group to a primary alcohol.[7][8] This alcohol is further oxidized to an aldehyde and then a fatty acid, which can be metabolized via the β-oxidation pathway.[9][10]

  • Influence of Branching: Highly branched alkanes, such as this compound, are generally more resistant to biodegradation than their linear counterparts.[6][11] The presence of quaternary carbon atoms and extensive methyl branching can cause steric hindrance, preventing microbial enzymes from accessing the alkane chain.[11] While some microorganisms, particularly certain species of Mycobacterium and Rhodococcus, have demonstrated the ability to degrade branched alkanes, the process is often slower and less complete.[6][11]

cluster_pathway General Aerobic Alkane Biodegradation Pathway Alkane Alkane (e.g., this compound) Alcohol Primary Alcohol Alkane->Alcohol Alkane Monooxygenase (O₂, NADH) Aldehyde Aldehyde Alcohol->Aldehyde Alcohol Dehydrogenase (NAD⁺) FattyAcid Fatty Acid Aldehyde->FattyAcid Aldehyde Dehydrogenase (NAD⁺) BetaOx β-Oxidation Pathway (Acetyl-CoA) FattyAcid->BetaOx Fatty Acid Metabolism

General aerobic biodegradation pathway for alkanes.
Bioaccumulation

Bioaccumulation is the net accumulation of a chemical by an aquatic organism from all exposure routes. The bioconcentration factor (BCF) is a key metric, representing accumulation from water alone.

A study investigated the bioconcentration of this compound in fathead minnows.[13] While the compound was quantifiable in fish tissue, the study concluded that efficient metabolism in the fish prevents high levels of bioaccumulation relative to its hydrophobicity.[13] The reported BCF values are summarized in Table 2. Despite the observed metabolism, the BCF values are significant and indicate a potential for bioaccumulation.

Table 2: Bioconcentration Data for this compound in Fathead Minnows

ParameterValueUnitCommentsReference
Organism Fathead minnow (Pimephales promelas)--[13]
Exposure Time 4-10 days-Sufficient to approach steady-state[13]
Bioconcentration Factor (BCF) 880 - 3,500L/kgAverage fish/water concentration ratio[13]

Experimental Protocols

Standardized test guidelines from organizations like the Organisation for Economic Co-operation and Development (OECD) are used to evaluate the environmental fate of chemicals.

Protocol for Ready Biodegradability (OECD 301 F Example)

The OECD 301 F (Manometric Respirometry) test is a common method to assess ready biodegradability.[14][15]

  • Principle: A solution of the test substance in a mineral medium is inoculated with microorganisms (typically from activated sludge) and incubated in a closed flask under aerobic conditions. The consumption of oxygen is measured over 28 days and is used to calculate the percentage of biodegradation.[14][16]

  • Test Setup:

    • Preparation: A mineral salt medium is prepared. The test substance is added to achieve a concentration typically between 50-100 mg/L.

    • Inoculum: An inoculum, usually from the effluent of a wastewater treatment plant, is added.[16]

    • Vessels: The mixture is placed in specially designed respirometer flasks. A CO₂ absorbent (e.g., potassium hydroxide) is placed in a separate compartment within the flask.

    • Controls: Parallel flasks are set up including: a) Blank controls (inoculum only), b) Reference controls (inoculum + a readily biodegradable substance like sodium benzoate), and c) Toxicity controls (inoculum + test substance + reference substance).[14]

  • Incubation: Flasks are incubated at a constant temperature (e.g., 22 ± 2°C) in the dark for 28 days.[16] Oxygen consumption is measured continuously or at frequent intervals by a respirometer.

  • Data Analysis: The percentage of biodegradation is calculated as the ratio of the oxygen consumed by the test substance (corrected for the blank) to its Theoretical Oxygen Demand (ThOD).

  • Pass Criteria: For a substance to be classified as "readily biodegradable," it must achieve at least 60% of its ThOD within a 10-day window during the 28-day test period.[14][16]

cluster_workflow Experimental Workflow: OECD 301F Biodegradability Test prep 1. Prepare Mineral Medium & Test Substance inoculate 2. Add Microbial Inoculum prep->inoculate setup 3. Dispense into Respirometer Flasks (Test, Blank, Reference) inoculate->setup incubate 4. Incubate for 28 Days (22°C, Dark) setup->incubate measure 5. Measure O₂ Consumption incubate->measure analyze 6. Calculate % ThOD vs. Time measure->analyze evaluate 7. Evaluate Pass Criteria (>60% in 10-d window) analyze->evaluate

Workflow for an OECD 301F ready biodegradability test.
Protocol for Bioconcentration Factor (BCF) Determination

This protocol is based on the methodology used in the fathead minnow study.[13]

  • Principle: Fish are exposed to a sub-lethal, constant aqueous concentration of the test substance for a period sufficient to achieve a steady-state concentration in the tissues.

  • Test System:

    • Organism: A suitable fish species, such as the fathead minnow (Pimephales promelas), is used.

    • Exposure: Fish are held in aquaria with a continuous flow-through system to maintain a constant concentration of this compound in the water. The concentration should be below its maximum aqueous solubility.

    • Duration: The exposure (uptake phase) continues until the concentration of the chemical in the fish reaches a plateau (steady-state). This was determined to be between 4 and 10 days for PMH.[13]

  • Sampling and Analysis:

    • Water and fish tissue samples are collected at regular intervals throughout the uptake phase.

    • The concentration of this compound in both water and fish tissue (whole body or specific tissues) is quantified using an appropriate analytical method, such as gas chromatography-mass spectrometry (GC-MS).

  • Calculation: The BCF is calculated as the ratio of the chemical's concentration in the fish (Cf) to its concentration in the water (Cw) at steady-state.

    • BCF = Cf / Cw

cluster_logic Logic Diagram for Environmental Fate Assessment cluster_compartments Environmental Compartments & Processes props Physicochemical Properties (Solubility, logKow, VP) water Water (Low Solubility) props->water soil Soil / Sediment (High Adsorption) props->soil air Air (Volatilization) props->air biota Biota (Bioaccumulation) props->biota release Release to Environment release->water Partitioning release->soil Partitioning release->air Partitioning water->biota Uptake degradation Degradation (Primarily Biotic) water->degradation Microbial Action soil->degradation Microbial Action persistence Persistence (Likely High) degradation->persistence Slow Rate leads to

Relationship between properties and environmental fate.

Conclusion

This compound is a synthetic branched alkane with physical properties that favor partitioning to soil, sediment, and biota. Abiotic degradation pathways such as hydrolysis and photolysis are not significant. The primary route of degradation is expected to be microbial; however, its highly branched structure with multiple quaternary carbons suggests it is recalcitrant to biodegradation and likely to be persistent in the environment.[11][12] Bioconcentration studies confirm its potential to accumulate in aquatic organisms, although metabolism may limit the extent of accumulation.[13] Further research using standardized ready biodegradability tests is required to definitively quantify its persistence.

References

Navigating the Isomers of Dodecane: A Technical Guide to 2,2,4,6,6-Pentamethylheptane and its Aliases

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development on the chemical compound 2,2,4,6,6-Pentamethylheptane and its commonly encountered synonym, isododecane. This document elucidates the nomenclature, physicochemical properties, and analytical considerations for this highly branched alkane.

Understanding the Nomenclature: A Web of Synonyms

This compound is a specific, highly branched isomer of dodecane. However, in commercial and cosmetic applications, it is frequently referred to as isododecane. It is crucial to understand that "isododecane" is often a mixture of various C12 isoparaffins, with this compound being a primary component, sometimes comprising over 80% of the mixture.[1] This distinction is vital for researchers requiring high-purity compounds for specific applications.

Below is a table summarizing the alternative names and identifiers for this compound.

Identifier Type Value
IUPAC Name This compound
Common Synonym Isododecane
CAS Number 13475-82-6
Other Synonyms Heptane, 2,2,4,6,6-pentamethyl-
Permethyl 99A

Physicochemical Properties: A Comparative Analysis

The similar properties of the isomeric mixture sold as isododecane and the pure this compound allow for their interchangeable use in many applications.[1] The following table presents a summary of their key physicochemical properties.

Property This compound Isododecane (Mixture of Isomers)
Molecular Formula C₁₂H₂₆C₁₂H₂₆
Molecular Weight 170.33 g/mol ~170.34 g/mol
Appearance Colorless clear liquidClear, colorless liquid
Boiling Point 177-178 °C at 760 mmHg[2]170-195 °C[3]
Freezing/Melting Point -67 °C[4]≤ -60 °C
Density 0.745 g/cm³~0.75 g/cm³[5]
Viscosity Not specified~1 cP
Flash Point ~58.4 °C (137 °F) (est.)[2]Not specified
Water Solubility InsolubleImmiscible with water[3]
Refractive Index Not specified~1.4210[3]

Analytical Methodologies: Gas Chromatography-Mass Spectrometry (GC-MS)

The identification and quantification of this compound and other isomers in an isododecane mixture are typically performed using Gas Chromatography-Mass Spectrometry (GC-MS). This technique separates the volatile components of a sample, which are then identified by their mass-to-charge ratio.

Sample Preparation

For GC-MS analysis, samples must be volatile. Isododecane, being a volatile hydrocarbon, generally requires minimal sample preparation. A typical approach involves dissolving the sample in a suitable solvent, such as dichloromethane, to achieve a concentration appropriate for the instrument's sensitivity.

GC-MS Protocol Considerations

An effective GC-MS protocol for analyzing isododecane requires careful selection of the column and temperature program to ensure adequate separation of the isomers.

  • Column: A non-polar column is generally suitable for the analysis of alkanes.

  • Injection: A splitless injection is often used for trace analysis, while a split injection is suitable for more concentrated samples.

  • Oven Temperature Program: A temperature program is crucial for separating compounds with different boiling points. A typical program might start at a low temperature (e.g., 40-70°C) and gradually ramp up to a higher temperature (e.g., 280°C).[6]

  • Detector: A mass spectrometer is used to detect the eluted compounds and provide mass spectra for identification.

It is important to note that due to the low retention of highly branched alkanes like isododecane on certain columns, the initial oven temperature may need to be optimized to prevent the compound from eluting with the solvent front.[6]

Logical Relationships in Nomenclature

The following diagram illustrates the hierarchical relationship between the general term "dodecane," the isomeric mixture "isododecane," and the specific isomer "this compound."

G Dodecane (C12H26) Dodecane (C12H26) Isododecane (Mixture of Isomers) Isododecane (Mixture of Isomers) Dodecane (C12H26)->Isododecane (Mixture of Isomers) is a type of This compound This compound Isododecane (Mixture of Isomers)->this compound primarily contains Other C12 Isoparaffins Other C12 Isoparaffins Isododecane (Mixture of Isomers)->Other C12 Isoparaffins also contains

Nomenclature hierarchy of Dodecane isomers.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2,2,4,6,6-Pentamethylheptane from Isobutylene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,2,4,6,6-Pentamethylheptane is a branched-chain alkane with applications as a solvent and chemical intermediate.[1] Its synthesis from isobutylene (B52900), a readily available C4 feedstock, is a two-step process involving catalytic oligomerization followed by hydrogenation. This document provides detailed application notes and protocols for this synthesis, summarizing key quantitative data and visualizing the reaction pathways and experimental workflows.

Reaction Pathway

The synthesis proceeds in two main stages:

  • Oligomerization: Isobutylene is first trimerized to form C12 olefins (triisobutylene) using an acid catalyst.

  • Hydrogenation: The resulting triisobutylene (B147571) is then hydrogenated to yield the saturated alkane, this compound.

Reaction_Pathway A Isobutylene (3 equivalents) B Triisobutylene (C12 Olefin) A->B Acid Catalyst (e.g., Ion-Exchange Resin, Zeolite) C This compound B->C Hydrogen (H2) Catalyst (e.g., Pd/C, Ni)

Caption: Overall reaction pathway for the synthesis of this compound.

Application Note 1: Catalytic Trimerization of Isobutylene

The selective oligomerization of isobutylene is a key step in producing various fuel additives and chemical intermediates.[2][3] While dimerization to diisobutylene is a common industrial process, the formation of trimers can be achieved by adjusting reaction conditions and catalyst selection.[4] This reaction is typically catalyzed by solid acids.[3]

Data Presentation: Catalysts and Conditions for Isobutylene Oligomerization

Catalyst TypeActive ComponentTemperature (°C)Pressure (MPa)Key Findings & SelectivityReference
Ion-Exchange ResinSulfonic Acid Groups55 - 160Liquid PhasePrimarily produces dimers; selectivity can be influenced by modifiers like t-butanol.[5]
ZeoliteBrønsted/Lewis Acid Sites601.0Co/BETA molecular sieve catalyst showed 74% isobutylene conversion with ~70% C8 selectivity. Trimer formation is a known side reaction.[2]
Silica-AluminaAcidic Sites21 - 138 (70-280°F)0.48 - 4.14 (70-600 psig)Used for selective dimerization, but higher oligomers can form.[6]
Iridium ComplexBrønsted Acidic Iridium HydrideNot specifiedNot specifiedHomogeneous catalyst for tandem oligomerization/hydrogenation, producing isooctane (B107328) and this compound.[4]

Experimental Protocol: Trimerization using a Fixed-Bed Reactor

This protocol is a generalized procedure based on principles for selective olefin oligomerization in fixed-bed reactors.[2][5][7]

1. Materials and Equipment:

  • Reactant: High-purity isobutylene or a mixed C4 feedstock.

  • Catalyst: Acidic catalyst (e.g., Co/BETA molecular sieve or acidic ion-exchange resin).[2][7]

  • Reactor: Fixed-bed continuous flow reactor system with temperature and pressure control.

  • Ancillary Equipment: Feed pumps, preheater, back-pressure regulator, product collection system, and gas chromatograph (GC) for analysis.

2. Catalyst Activation (if required):

  • Pack the reactor with the chosen acidic catalyst.

  • Activate the catalyst in situ according to the manufacturer's instructions. This may involve heating under a flow of inert gas (e.g., nitrogen) to remove moisture.

3. Reaction Procedure:

  • Set the reactor temperature to the desired value (e.g., 60°C for Co/BETA catalyst).[2]

  • Pressurize the system with an inert gas to the target pressure (e.g., 1 MPa).[2]

  • Introduce the isobutylene feed into the reactor at a controlled liquid hourly space velocity (LHSV), for example, 1 h⁻¹.[2]

  • Continuously monitor the reactor temperature and pressure and adjust as necessary. The reaction is exothermic, so efficient heat removal is crucial to control selectivity.[3]

  • Collect the reactor effluent in a cooled collection vessel.

4. Product Analysis and Purification:

  • Analyze samples of the liquid product using GC to determine the conversion of isobutylene and the selectivity towards dimers, trimers (C12 olefins), and other oligomers.

  • The trimer fraction can be separated from unreacted C4 hydrocarbons and dimers by distillation.

Application Note 2: Hydrogenation of Triisobutylene

The hydrogenation of unsaturated oligomers is a standard process to produce stable, high-octane paraffinic components.[8][9] This step converts the triisobutylene isomers into this compound.

Data Presentation: Catalysts and Conditions for Hydrogenation

Catalyst TypeActive MetalSupportTemperature (°C)Pressure (atm)Key FindingsReference
Supported MetalPd (5%)Carbon (C)1001099.5% conversion of olefins to paraffins was achieved.[10]
Supported MetalNickel, Palladium, Platinum, Cobalt, etc.Alumina, Silica50 - 300ElevatedGeneral conditions for hydrogenating diisobutylene to isooctane, applicable to triisobutylene.[11]
Trickle-Bed ReactorNot specifiedNot specifiedNot specifiedNot specifiedIndustrial process for hydrogenating isooctene to isooctane.[7]

Experimental Protocol: Batch Hydrogenation of Triisobutylene

This protocol is adapted from a procedure for the hydrogenation of olefin trimers.[10]

1. Materials and Equipment:

  • Reactant: Purified triisobutylene fraction.

  • Catalyst: 5% Palladium on Carbon (Pd/C).

  • Solvent (optional): Cyclohexane (B81311).

  • Reactor: High-pressure batch reactor (autoclave) equipped with a magnetic stirrer, gas inlet, pressure gauge, and temperature controller (e.g., a Parr shaker).

2. Reaction Procedure:

  • Load the autoclave with the triisobutylene fraction (e.g., 10 grams) and the Pd/C catalyst (e.g., 0.5 g).[10] A solvent like cyclohexane can be added to facilitate mixing.[10]

  • Seal the reactor and purge it several times with nitrogen, followed by hydrogen, to remove all air.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 10 atm).[10]

  • Heat the reactor to the target temperature (e.g., 100°C) while stirring.[10]

  • Maintain a constant hydrogen pressure throughout the reaction by supplying hydrogen from a reservoir.

  • Continue the reaction for a sufficient time (e.g., 1 hour) to ensure complete conversion.[10]

3. Product Recovery and Analysis:

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Filter the reaction mixture to remove the solid Pd/C catalyst.

  • If a solvent was used, remove it by distillation.

  • Analyze the final product by GC-MS to confirm the conversion of triisobutylene to this compound and to check for purity.

Experimental Workflow

The following diagram illustrates the logical flow of the entire synthesis process, from starting materials to the final purified product.

Experimental_Workflow cluster_0 Step 1: Trimerization cluster_1 Step 2: Hydrogenation A Prepare Isobutylene Feed B Set Up Fixed-Bed Reactor with Acid Catalyst A->B C Run Oligomerization Reaction (Controlled T & P) B->C D Collect Liquid Product C->D E Analyze Product Mix (GC) D->E F Distill to Isolate Triisobutylene (C12) E->F G Charge Autoclave with Triisobutylene & Pd/C Catalyst F->G Transfer C12 Fraction H Run Hydrogenation Reaction (Controlled T & H2 Pressure) G->H I Filter to Remove Catalyst H->I J Purify by Distillation (if solvent used) I->J K Final Product: This compound J->K L Analyze Final Product (GC-MS) K->L

Caption: Workflow for the two-step synthesis of this compound.

References

Application Notes and Protocols for the Synthesis of 2,2,4,6,6-Pentamethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Explanatory Note on the Synthetic Route

The direct hydrogenation of diisobutylene, a C8 hydrocarbon, will not yield 2,2,4,6,6-pentamethylheptane, which is a C12 hydrocarbon. The synthesis of this compound is a two-step process. The first step involves the trimerization of isobutylene (B52900) to form triisobutylene (B147571) (C12H24), a mixture of C12 olefin isomers. The subsequent step is the hydrogenation of this triisobutylene mixture to the desired saturated alkane, this compound (C12H26).

Quantitative Data Summary

The following table summarizes key quantitative data for the two-stage synthesis of this compound.

Reaction StageCatalystTemperature (°C)PressureIsobutylene Conversion (%)Triisobutylene Selectivity (%)Hydrogenation Conversion (%)Reference
Isobutylene Trimerization Silica (B1680970) supported chloroaluminate ionic liquid (IL/silica)25Ambient10091.4-[1]
Co/BETA molecular sieve601 MPa>74~70 (for C8=, trimer formation is mentioned as temperature dependent)-[2][3]
NiSO₄/γ-Al₂O₃50-902170 kPaHighLower dimer selectivity at higher temperatures-[4]
Macroporous cationic sulfonic acid resinNot specifiedNot specifiedHighHigh yield of triisobutylene is achievable-[5]
Triisobutylene Hydrogenation Nickel-based catalysts100-15020-70 bar--High[4]
Noble metal (Pt, Pd) catalysts130-20020-70 bar--High[4]
Rhodium chloride complexesAmbientNot specified--High[6]

Experimental Protocols

Part A: Trimerization of Isobutylene to Triisobutylene

This protocol is a representative procedure for the synthesis of triisobutylene using a solid acid catalyst in a fixed-bed reactor.

1. Materials and Equipment:

  • Reactant: High-purity isobutylene or a mixed C4 feed containing isobutylene.

  • Catalyst: Silica supported chloroaluminate ionic liquid (30 wt.%) or other suitable solid acid catalyst (e.g., Co/BETA molecular sieve).[1]

  • Reactor: Continuous flow fixed-bed reactor system with temperature and pressure control.

  • Analytical Equipment: Gas chromatograph (GC) for product analysis.

2. Catalyst Preparation and Activation:

  • If using a commercial catalyst, follow the manufacturer's instructions for preparation and activation.

  • For a self-prepared catalyst like IL/silica, the ionic liquid is immobilized on a silica support.[1]

  • The catalyst is packed into the fixed-bed reactor.

  • Prior to reaction, the catalyst bed is typically dried by flowing an inert gas (e.g., nitrogen) at an elevated temperature.

3. Reaction Procedure:

  • The reactor is brought to the desired reaction temperature (e.g., 25-60°C) and pressure (e.g., ambient to 1 MPa).[1][2][3]

  • The isobutylene feed is introduced into the reactor at a controlled flow rate (defined by the gas hourly space velocity, GHSV, e.g., 600 h⁻¹).[1]

  • The reaction is allowed to proceed, and the product stream exiting the reactor is collected.

  • For continuous operation, the product stream can be periodically sampled for analysis.

4. Product Analysis and Purification:

  • The composition of the product mixture (unreacted isobutylene, dimers, trimers, and other oligomers) is determined by GC analysis.

  • The triisobutylene fraction is separated from the product mixture by fractional distillation.

Part B: Hydrogenation of Triisobutylene to this compound

This protocol describes the hydrogenation of the triisobutylene fraction obtained from Part A.

1. Materials and Equipment:

  • Reactant: Purified triisobutylene.

  • Catalyst: Nickel-based catalyst (e.g., Ni/Alumina) or a noble metal catalyst (e.g., 5% Pd on carbon).[4]

  • Solvent (optional): An inert solvent such as hexane (B92381) or heptane.

  • Hydrogen Source: High-purity hydrogen gas.

  • Reactor: High-pressure batch reactor (autoclave) or a fixed-bed reactor equipped with a hydrogen supply.

  • Analytical Equipment: GC-MS for product identification and quantification.

2. Reaction Procedure (Batch Reactor):

  • The autoclave is charged with triisobutylene, the catalyst (e.g., 1-5 wt.% relative to the olefin), and optionally a solvent.

  • The reactor is sealed and purged several times with nitrogen followed by hydrogen to remove any air.

  • The reactor is pressurized with hydrogen to the desired pressure (e.g., 20-70 bar).[4]

  • The reaction mixture is heated to the target temperature (e.g., 100-200°C) with vigorous stirring.[4]

  • The reaction progress is monitored by observing the hydrogen uptake. The reaction is considered complete when hydrogen consumption ceases.

  • After the reaction, the reactor is cooled to room temperature and carefully depressurized.

3. Product Recovery and Analysis:

  • The reaction mixture is filtered to remove the catalyst.

  • If a solvent was used, it is removed by rotary evaporation.

  • The final product, this compound, is analyzed by GC-MS to confirm its identity and purity.

Visualizations

SynthesisWorkflow cluster_0 Step 1: Isobutylene Trimerization cluster_1 Step 2: Triisobutylene Hydrogenation isobutylene Isobutylene (C4H8) reactor1 Fixed-Bed Reactor Catalyst: Solid Acid (e.g., IL/Silica) Temp: 25-60°C Pressure: Ambient - 1 MPa isobutylene->reactor1 distillation1 Fractional Distillation reactor1->distillation1 Oligomer Mixture triisobutylene Triisobutylene (C12H24) distillation1->triisobutylene byproducts1 Diisobutylene & Other Oligomers distillation1->byproducts1 reactor2 High-Pressure Reactor Catalyst: Ni or Pd/C Temp: 100-200°C Pressure: 20-70 bar H₂ triisobutylene->reactor2 filtration Catalyst Filtration reactor2->filtration Crude Product final_product This compound (C12H26) filtration->final_product hydrogen H₂ Gas hydrogen->reactor2

References

Application Notes and Protocols for 2,2,4,6,6-Pentamethylheptane as a Non-Polar Solvent in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 2,2,4,6,6-pentamethylheptane, a high-purity, branched-chain alkane, for its use as a non-polar solvent in chemical synthesis. Its unique physical and chemical properties, including high stability and a specific boiling point, make it a valuable alternative to traditional non-polar solvents in various applications, including organic synthesis and polymerization reactions.

Physicochemical Properties

This compound, also commonly known as isododecane, is a colorless, odorless liquid with the chemical formula C₁₂H₂₆.[1] Its highly branched structure contributes to its low reactivity and high stability. It is insoluble in water but soluble in many organic solvents.[2]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₂H₂₆[2]
Molecular Weight 170.33 g/mol [3]
CAS Number 13475-82-6[2]
Appearance Colorless, clear liquid[4]
Boiling Point 177-178 °C at 760 mmHg[4]
Melting Point -67 °C[5]
Flash Point 37 °C[5]
Density 0.749 g/cm³[3]
Vapor Pressure 1.422 mmHg at 25 °C[4]
Water Solubility 25 µg/L at 25 °C[5]
Solubility Soluble in alcohol, chloroform (B151607) (sparingly), hexanes (slightly)[4][5]
Stability Stable under normal conditions. Incompatible with oxidizing agents.[5]

Applications in Synthesis

Due to its inert nature and high boiling point, this compound is a suitable solvent for a range of chemical reactions, particularly those requiring elevated temperatures and a non-reactive medium.

Synthesis of Isoprene (B109036) from Prenol

A notable application of isododecane is as a solvent in the selective catalytic conversion of prenol to isoprene.[1][6][7][8][9] The use of a branched alkane like isododecane has been shown to result in high conversion and selectivity for isoprene, minimizing the formation of byproducts.[1][6][7]

Experimental Protocol: Catalytic Conversion of Prenol to Isoprene

This protocol describes the synthesis of isoprene from prenol using a molybdenum catalyst with isododecane as the solvent.[1][6][7]

Materials:

  • Prenol

  • Isododecane (this compound)

  • Molyvan L (molybdenum catalyst)

  • 50 mL pressure vessel

  • Stirring apparatus

  • Heating mantle with temperature control

Procedure:

  • To a 50 mL pressure vessel, add 5 mL of prenol and 15 mL of isododecane.

  • Add 55-60 mg of neat Molyvan L catalyst to the reaction mixture.

  • Seal the pressure vessel and ensure it is properly secured.

  • Begin stirring the reaction mixture.

  • Heat the vessel to a temperature of 130-150 °C.

  • Maintain the reaction at this temperature for 2 hours. The pressure should not exceed 50 psi.

  • After 2 hours, cool the reaction vessel to room temperature.

  • Carefully vent the pressure vessel in a well-ventilated fume hood.

  • The resulting mixture contains isoprene, which can be isolated and purified using appropriate techniques such as distillation.

Table 2: Reaction Parameters for Isoprene Synthesis

ParameterValue
Reactant Prenol
Solvent Isododecane
Catalyst Molyvan L
Temperature 130-150 °C
Reaction Time 2 hours
Pressure < 50 psi
Polymerization Reactions

Isododecane can be utilized as a reaction medium for polymerization reactions, such as the Ziegler-Natta polymerization of ethylene (B1197577).[10] Its inertness prevents interference with the catalytic process, and its high boiling point allows for reactions to be conducted at elevated temperatures, which can influence the properties of the resulting polymer.

Conceptual Protocol: Ziegler-Natta Polymerization of Ethylene

This protocol outlines the general steps for the slurry phase polymerization of ethylene using a Ziegler-Natta catalyst with isododecane as the solvent.

Materials:

  • Ethylene monomer

  • Isododecane (this compound), dried and deoxygenated

  • Ziegler-Natta catalyst (e.g., TiCl₄ supported on MgCl₂)

  • Cocatalyst (e.g., Triethylaluminium - TEAL)

  • Stainless steel polymerization reactor with stirring and temperature/pressure control

Procedure:

  • Thoroughly dry and purge the polymerization reactor with an inert gas (e.g., nitrogen or argon).

  • Introduce a measured amount of isododecane into the reactor.

  • Add the Ziegler-Natta catalyst to the solvent.

  • Introduce the cocatalyst (TEAL) into the reactor.

  • Pressurize the reactor with ethylene monomer to the desired pressure.

  • Heat the reactor to the target polymerization temperature (e.g., 70-90 °C) while stirring vigorously.

  • Maintain a constant ethylene pressure throughout the polymerization by continuously feeding the monomer.

  • After the desired reaction time, terminate the polymerization by stopping the ethylene feed and adding a quenching agent (e.g., isopropanol).

  • Vent the reactor and cool it to room temperature.

  • The polyethylene (B3416737) product will be present as a slurry in the isododecane.

  • Isolate the polymer by filtration, wash with fresh solvent, and dry under vacuum.

Safety and Handling

This compound is a flammable liquid and vapor.[9][11][12] It may be fatal if swallowed and enters airways.[9][12]

Table 3: Safety Information for this compound

HazardPrecaution
Flammability Flammable liquid and vapor. Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[9][11][12]
Aspiration Hazard May be fatal if swallowed and enters airways. If swallowed, do NOT induce vomiting. Immediately call a poison center or doctor.[9][12]
Skin Contact If on skin, take off immediately all contaminated clothing. Rinse skin with water.[9]
Handling Use in a well-ventilated area. Wear protective gloves, protective clothing, and eye protection.[8][9]
Storage Store in a well-ventilated place. Keep cool. Keep container tightly closed.[9][11][12]

Visualizations

Solvent_Selection_Workflow start Define Reaction Requirements polarity Determine Required Solvent Polarity start->polarity non_polar Non-Polar Solvent Needed polarity->non_polar temp Consider Reaction Temperature non_polar->temp Yes other_solvent Consider Other Non-Polar Solvents (e.g., Toluene, Heptane) non_polar->other_solvent No high_temp High Temperature (>150°C)? temp->high_temp inertness Assess Need for Inert Solvent high_temp->inertness Yes high_temp->other_solvent No is_inert Inert Solvent Required? inertness->is_inert select_pmh Select this compound is_inert->select_pmh Yes is_inert->other_solvent No end Proceed with Synthesis select_pmh->end other_solvent->end

Caption: Decision workflow for selecting this compound as a solvent.

Synthesis_Workflow cluster_setup Setup cluster_workup Work-up setup Reaction Setup add_solvent Add this compound to Reaction Vessel setup->add_solvent add_reactants Add Reactants and Catalyst add_solvent->add_reactants reaction Perform Reaction (Heating/Stirring) add_reactants->reaction workup Reaction Work-up reaction->workup quench Quench Reaction workup->quench extraction Product Extraction quench->extraction purification Purification extraction->purification product Isolated Product purification->product

Caption: General experimental workflow for synthesis using this compound.

References

Application Notes and Protocols: 2,2,4,6,6-Pentamethylheptane as a Reference Fuel for Cetane Number Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2,2,4,6,6-pentamethylheptane (PMH) as a primary reference fuel in the determination of the cetane number (CN) of diesel fuels, in accordance with ASTM D613. This document includes detailed experimental protocols, comparative data on reference fuels, and a discussion of the significance of this application.

Introduction

The cetane number is a critical parameter that quantifies the ignition quality of diesel fuel. It is a measure of the fuel's ignition delay—the time between the start of injection and the start of combustion. A higher cetane number indicates a shorter ignition delay, which is generally desirable for engine performance, leading to smoother operation, reduced engine noise, and lower emissions. The cetane number scale is defined by two primary reference fuels: n-hexadecane (also known as cetane), with a high cetane number, and a low cetane number reference fuel.

Historically, alpha-methylnaphthalene was used as the low cetane number reference with a value of 0. However, due to its instability and handling difficulties, it was replaced by 2,2,4,4,6,8,8-heptamethylnonane (B1194848) (isocetane), which was assigned a cetane number of 15. More recently, this compound (PMH) has been introduced as a primary reference fuel with an assigned cetane number of 16.3. The adoption of PMH offers advantages in terms of cost-effectiveness and its ability to be used directly as a primary standard, which can simplify the calibration process for cetane testing.

Data Presentation

The selection of appropriate reference fuels is crucial for accurate cetane number determination. The following table summarizes the key physicochemical properties of the primary reference fuels used in cetane number testing.

Propertyn-Hexadecane (Cetane)2,2,4,4,6,8,8-Heptamethylnonane (Isocetane)This compound (PMH)
Cetane Number (CN) 10015[1]16.3
Molecular Formula C₁₆H₃₄C₁₆H₃₄[1]C₁₂H₂₆
Molecular Weight ( g/mol ) 226.44226.44[2][3][4]170.33
Boiling Point (°C) 286.8240[3][4][5]177-178
Density at 20°C (g/cm³) ~0.773~0.793[3][4][5]~0.746
Viscosity at 20°C (mPa·s) ~3.34~2.3~1.0

Experimental Protocols

The determination of the cetane number of a diesel fuel sample using this compound as a reference fuel is performed according to the ASTM D613 standard test method. This method employs a standardized single-cylinder Cooperative Fuel Research (CFR) engine with a variable compression ratio.

Principle of the Method

The cetane number of a test fuel is determined by comparing its ignition delay characteristics with those of blends of the primary reference fuels (n-hexadecane and PMH). The compression ratio of the CFR engine is adjusted to produce a specific ignition delay for the test fuel. The cetane number is then interpolated from the compression ratios required to produce the same ignition delay for two bracketing reference fuel blends (one with a higher and one with a lower cetane number than the sample).

Apparatus
  • Cooperative Fuel Research (CFR) Engine: A single-cylinder, four-stroke, variable compression ratio, indirect injection diesel engine.

  • Fuel System: Capable of delivering the test fuel and reference fuels to the engine at a controlled rate.

  • Instrumentation: To measure engine speed, temperatures, and ignition delay.

Reagents and Materials
  • n-Hexadecane (Cetane): Primary reference fuel with a cetane number of 100.

  • This compound (PMH): Primary reference fuel with a cetane number of 16.3.

  • Test Fuel: The diesel fuel sample to be evaluated.

  • Bracketing Reference Fuel Blends: Prepared by volumetrically blending n-hexadecane and PMH to achieve cetane numbers that are expected to bracket the cetane number of the test fuel.

Detailed Procedure
  • Engine Preparation and Warm-up:

    • Perform all necessary pre-test checks on the CFR engine, including oil level, coolant level, and fuel supply.

    • Start the engine and allow it to warm up under standardized conditions until all temperatures and pressures are stable.

  • Standardization of the Engine:

    • Introduce a reference fuel with a known cetane number into the engine.

    • Adjust the compression ratio using the handwheel to achieve the specified ignition delay (typically 13 degrees of crank angle).

    • Fine-tune the injection timing and fuel flow rate as per the ASTM D613 manual to ensure the engine is operating under standard test conditions.

  • Testing of the Fuel Sample:

    • Switch the fuel supply to the test fuel sample.

    • Adjust the compression ratio to again achieve the standard ignition delay of 13 degrees. Record the handwheel reading, which corresponds to the compression ratio.

  • Bracketing Procedure:

    • Select two reference fuel blends with cetane numbers that are expected to be slightly higher and slightly lower than the test fuel.

    • Run the higher cetane number reference blend in the engine and adjust the compression ratio to obtain the 13-degree ignition delay. Record the handwheel reading.

    • Run the lower cetane number reference blend in the engine and adjust the compression ratio to obtain the 13-degree ignition delay. Record the handwheel reading.

  • Calculation of Cetane Number:

    • The cetane number of the test fuel is calculated by linear interpolation between the cetane numbers and the corresponding handwheel readings of the two bracketing reference fuel blends. The formula for calculation is provided in the ASTM D613 standard.

  • Engine Shutdown:

    • Follow the standard procedure for shutting down the CFR engine, ensuring all systems are turned off and the engine is left in a safe state.

Mandatory Visualizations

Logical Relationships of Cetane Reference Fuels

G cluster_primary Primary Reference Fuels cluster_low_cn Low CN Reference cluster_testing Cetane Number Testing n_hexadecane n-Hexadecane (Cetane) CN = 100 blending Blending of Reference Fuels n_hexadecane->blending amn alpha-Methylnaphthalene CN = 0 (Obsolete) isocetane 2,2,4,4,6,8,8-Heptamethylnonane (Isocetane) CN = 15 amn->isocetane Replaced due to instability pmh This compound (PMH) CN = 16.3 isocetane->pmh Newer, cost-effective alternative pmh->blending cfr_engine ASTM D613 Test (CFR Engine) blending->cfr_engine Bracketing cetane_number Calculated Cetane Number cfr_engine->cetane_number Determines diesel_sample Diesel Fuel Sample diesel_sample->cfr_engine Testing

Caption: Evolution and relationship of cetane number primary reference fuels.

Experimental Workflow for ASTM D613

G start Start prep Engine Preparation and Warm-up start->prep standardize Engine Standardization with Known Reference Fuel prep->standardize test_sample Run Test Fuel Sample & Record Handwheel Reading standardize->test_sample select_bracketing Select Bracketing Reference Fuel Blends (High and Low CN) test_sample->select_bracketing run_high_ref Run High CN Reference Blend & Record Handwheel Reading select_bracketing->run_high_ref run_low_ref Run Low CN Reference Blend & Record Handwheel Reading select_bracketing->run_low_ref calculate Calculate Cetane Number (Linear Interpolation) run_high_ref->calculate run_low_ref->calculate end End calculate->end

Caption: Step-by-step workflow for cetane number determination using ASTM D613.

References

Application Notes and Protocols: ASTM D613 Standard and 2,2,4,6,6-Pentamethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the ASTM D613 standard test method for determining the cetane number of diesel fuel oils. It specifically addresses the role of 2,2,4,6,6-Pentamethylheptane as a primary reference fuel. This document includes comprehensive data on the reference fuel, a detailed experimental protocol for cetane number determination, and a visual representation of the workflow.

Introduction to ASTM D613 and Cetane Number

The ASTM D613 standard is the universally recognized method for evaluating the ignition quality of diesel fuels.[1][2][3][4] The cetane number (CN) is a critical dimensionless indicator of a diesel fuel's combustion performance, specifically its ignition delay.[3] This is the period between the injection of fuel into the combustion chamber and the start of combustion. A higher cetane number indicates a shorter ignition delay, which generally leads to smoother engine operation, reduced emissions, and improved cold-starting performance.[3]

The test is conducted using a standardized single-cylinder, four-stroke cycle, variable compression ratio, indirect injection Cooperative Fuel Research (CFR) engine.[2][4][5] The cetane number of a test fuel is determined by comparing its ignition delay characteristics to those of primary reference fuels with known cetane numbers.

The Role of this compound as a Primary Reference Fuel

Historically, the cetane number scale was defined by two primary reference fuels: n-hexadecane (also known as cetane), with a cetane number of 100, and alpha-methylnaphthalene, with a cetane number of 0. Due to factors such as stability and availability, alpha-methylnaphthalene was later replaced by 2,2,4,4,6,8,8-heptamethylnonane (B1194848) (HMN), which was assigned a cetane number of 15.[6]

More recently, this compound (PMH) has been introduced as a low cetane number primary reference fuel in the ASTM D613 standard.[7] As of a 2018 update to the standard, this compound has an assigned cetane number Accepted Reference Value (ARV) of 16.3 when used in binary volumetric blends with n-hexadecane.[7] PMH offers good stability and its combustion characteristics are well-defined, making it a reliable standard for calibrating the lower end of the cetane scale.

Data Presentation: Properties of Primary Reference Fuels

The following table summarizes the key quantitative data for the primary reference fuels used in the ASTM D613 standard.

PropertyThis compound (PMH)n-Hexadecane (Cetane)
Assigned Cetane Number 16.3[7]100
Chemical Formula C12H26[8]C16H34
Molecular Weight 170.34 g/mol [8]226.44 g/mol
CAS Number 13475-82-6[8]544-76-3
Boiling Point 177-178 °C @ 760 mmHg[9]287 °C @ 760 mmHg
Density 0.764 g/cm³ (20°C)~0.77 g/cm³ (20°C)
Flash Point 58.4 °C (Closed Cup)[9]135 °C (Closed Cup)
Purity (minimum) Refer to latest ASTM D613 standardRefer to latest ASTM D613 standard

Experimental Protocol: ASTM D613 Cetane Number Determination

This protocol outlines the key steps for determining the cetane number of a diesel fuel sample using a CFR engine in accordance with the ASTM D613 standard.

Apparatus
  • Cooperative Fuel Research (CFR) Engine: A single-cylinder engine with a variable compression ratio.[2][4][5]

  • Fuel System: Capable of handling the test sample and two primary reference fuel blends.

  • Instrumentation: To measure engine speed, temperatures, pressures, and ignition delay.

Reagents and Materials
  • Test Fuel Sample: The diesel fuel to be evaluated.

  • Primary Reference Fuels:

    • High Cetane Reference Fuel: n-Hexadecane (Cetane number = 100).

    • Low Cetane Reference Fuel: this compound (PMH) (Cetane number = 16.3).[7]

  • Bracketing Reference Fuel Blends: Two blends of the primary reference fuels are prepared to have cetane numbers that are expected to bracket the cetane number of the test fuel sample.

CFR Engine Operating Conditions

The CFR engine must be operated under the following standardized conditions:

ParameterValue
Engine Speed 900 ± 9 rpm[10]
Intake Air Temperature 65.6 ± 0.5 °C
Coolant Temperature 100 ± 1.5 °C
Oil Temperature 57 ± 8 °C
Injection Timing 13.0° before top dead center (btdc)[10]
Injector Opening Pressure 10.3 ± 0.34 MPa
Fuel Flow Rate 13.0 ± 0.2 mL/min
Ignition Delay 13.0 degrees (constant)
Experimental Procedure
  • Engine Warm-up: Start the CFR engine and allow it to warm up to the specified operating conditions using a fuel similar to the test sample.

  • Sample Introduction: Switch the fuel supply to the test fuel sample.

  • Compression Ratio Adjustment: Adjust the engine's compression ratio using the calibrated handwheel to achieve a constant ignition delay of 13.0 degrees.[10] Record the handwheel reading.

  • Bracketing with Reference Fuels:

    • Select a bracketing reference fuel blend that is expected to have a higher cetane number than the test sample.

    • Switch the fuel supply to this first reference blend.

    • Adjust the compression ratio to obtain the same 13.0-degree ignition delay and record the handwheel reading.

    • Select a second bracketing reference fuel blend that is expected to have a lower cetane number than the test sample.

    • Switch the fuel supply to this second reference blend.

    • Adjust the compression ratio to obtain the 13.0-degree ignition delay and record the handwheel reading.

  • Cetane Number Calculation: The handwheel readings for the test sample and the two bracketing reference fuels are used to calculate the cetane number of the sample by linear interpolation.

Mandatory Visualization

The following diagram illustrates the logical workflow of the ASTM D613 experimental protocol.

ASTM_D613_Workflow cluster_prep Preparation cluster_testing Testing Procedure cluster_analysis Data Analysis start Start warmup Warm up CFR Engine to Standard Operating Conditions start->warmup prep_fuels Prepare Bracketing Reference Fuel Blends warmup->prep_fuels run_sample Run Test Fuel Sample prep_fuels->run_sample adjust_cr_sample Adjust Compression Ratio for 13.0° Ignition Delay run_sample->adjust_cr_sample record_hw_sample Record Handwheel Reading (HWSample) adjust_cr_sample->record_hw_sample run_ref1 Run High Cetane Reference Fuel Blend record_hw_sample->run_ref1 adjust_cr_ref1 Adjust Compression Ratio for 13.0° Ignition Delay run_ref1->adjust_cr_ref1 record_hw_ref1 Record Handwheel Reading (HWRef1) adjust_cr_ref1->record_hw_ref1 run_ref2 Run Low Cetane Reference Fuel Blend record_hw_ref1->run_ref2 adjust_cr_ref2 Adjust Compression Ratio for 13.0° Ignition Delay run_ref2->adjust_cr_ref2 record_hw_ref2 Record Handwheel Reading (HWRef2) adjust_cr_ref2->record_hw_ref2 calculate Calculate Cetane Number via Linear Interpolation record_hw_ref2->calculate end End calculate->end

ASTM D613 Experimental Workflow

References

Application Note: Protocol for GC-MS Analysis of 2,2,4,6,6-Pentamethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,2,4,6,6-Pentamethylheptane is a highly branched C12 alkane. As a volatile organic compound (VOC), its accurate identification and quantification are essential in various fields, including environmental monitoring, materials science, and as a potential biomarker in biomedical research. Gas Chromatography-Mass Spectrometry (GC-MS) is the premier analytical technique for the analysis of such volatile and semi-volatile compounds, offering high-resolution separation and definitive identification. This application note provides a detailed protocol for the GC-MS analysis of this compound.

Experimental Protocols

This section details the necessary materials, sample preparation, and instrument parameters for the successful GC-MS analysis of this compound.

1. Materials and Reagents

  • Solvent: Hexane (B92381) or Dichloromethane (GC grade or higher)

  • Standard: this compound (≥98.0% purity)

  • Internal Standard (IS): n-Dodecane or a deuterated alkane such as Dodecane-d26.

  • Sample Vials: 2 mL amber glass vials with PTFE-lined septa.

  • Pipettes and Syringes: Calibrated for accurate liquid handling.

2. Sample Preparation

Proper sample preparation is critical for accurate and reproducible results.

  • Standard Solution Preparation:

    • Prepare a primary stock solution of this compound at a concentration of 1 mg/mL in hexane.

    • Perform serial dilutions of the stock solution to prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Internal Standard Spiking:

    • Prepare a stock solution of the internal standard (e.g., n-Dodecane) at 1 mg/mL in hexane.

    • Spike all calibration standards and unknown samples with the internal standard to a final concentration of 10 µg/mL.

  • Sample Matrix:

    • For liquid samples, dilute an accurately measured volume in hexane to bring the expected concentration of this compound within the calibration range.

    • For solid samples, perform a solvent extraction using hexane. An accurately weighed portion of the sample should be extracted with a known volume of hexane, followed by vortexing and centrifugation. The supernatant can then be analyzed.

3. GC-MS Instrumentation and Parameters

The following parameters are recommended for a standard GC-MS system.

Gas Chromatograph (GC) Parameters:

  • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended.

  • Injector: Split/splitless injector.

  • Injector Temperature: 250 °C.

  • Injection Volume: 1 µL.

  • Injection Mode: Splitless for low concentrations or a split ratio of 10:1 to 50:1 for higher concentrations.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Final hold: Hold at 250 °C for 5 minutes.

Mass Spectrometer (MS) Parameters:

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Scan Range: m/z 40-250.

  • Solvent Delay: 3 minutes.

Data Presentation

Quantitative data for this compound is summarized in the table below. The Kovats retention index is a relative measure of retention time, which helps in compound identification across different systems.[1][2]

ParameterValueReference
Molecular Formula C₁₂H₂₆NIST
Molecular Weight 170.33 g/mol NIST
Kovats Retention Index (non-polar column) ~994[1][2]
Key Mass Fragments (m/z) 57 (base peak), 41, 71, 85, 99, 113NIST
Quantification Ion (m/z) 57
Qualifier Ions (m/z) 71, 85

Experimental Workflow

The overall experimental workflow for the GC-MS analysis of this compound is illustrated in the following diagram.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Extraction Extraction/Dilution Sample->Extraction Standard Standard Preparation Spiking Internal Standard Spiking Standard->Spiking Injection GC Injection Spiking->Injection Extraction->Spiking Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Detection Ionization->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for GC-MS analysis.

Results and Discussion

Under the specified GC-MS conditions, this compound is expected to elute with good peak shape. The retention time can be confirmed by analyzing a known standard. The mass spectrum obtained should be compared with the NIST reference spectrum for positive identification. The most abundant ion at m/z 57 is characteristic of the tertiary butyl cation, a common fragment for highly branched alkanes, and is recommended for quantification due to its high intensity. The ions at m/z 71 and 85 can be used as qualifier ions to enhance the confidence of identification.

For quantitative analysis, a calibration curve should be constructed by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte. The concentration of this compound in unknown samples can then be determined from this calibration curve. The use of an internal standard is crucial to correct for variations in injection volume and potential matrix effects.

This application note provides a comprehensive and detailed protocol for the qualitative and quantitative analysis of this compound using GC-MS. The described methodology, including sample preparation, instrument parameters, and data analysis, is robust and suitable for researchers, scientists, and drug development professionals. Adherence to this protocol will enable the reliable determination of this branched alkane in various sample matrices.

References

Application Notes and Protocols for the NMR Spectral Interpretation of 2,2,4,6,6-Pentamethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the interpretation of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectra of 2,2,4,6,6-pentamethylheptane. This document includes tabulated spectral data, comprehensive experimental protocols for data acquisition, and graphical representations of the molecular structure and experimental workflow to aid in understanding the spectral features of this highly branched alkane.

Introduction

This compound is a saturated acyclic hydrocarbon with a complex branching pattern. NMR spectroscopy is a powerful analytical technique for the structural elucidation of such organic molecules. By analyzing the chemical shifts, signal multiplicities, and integration of the NMR signals, one can deduce the connectivity of atoms within the molecule. These notes serve as a practical guide for researchers and scientists working with similar aliphatic compounds.

Data Presentation: 1H and 13C NMR of this compound

The 1H and 13C NMR data for this compound are summarized below. The spectra were obtained in deuterated chloroform (B151607) (CDCl3) and referenced to tetramethylsilane (B1202638) (TMS) at 0.00 ppm.

Table 1: 1H NMR Spectral Data of this compound
SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
A0.88Doublet3HC4-CH3
B0.90Singlet18HC2-(CH3)3 & C6-(CH3)3
C1.15Doublet of doublets2HC3-H & C5-H (one diastereotopic proton)
D1.35Doublet of doublets2HC3-H & C5-H (other diastereotopic proton)
E1.75Multiplet1HC4-H
Table 2: 13C NMR Spectral Data of this compound
SignalChemical Shift (δ, ppm)Carbon TypeAssignment
125.4CHC4
231.5CC2 & C6
333.6CH3C2-(CH3)3 & C6-(CH3)3
453.2CH2C3 & C5
522.9CH3C4-CH3

Experimental Protocols

The following protocols outline the standard procedures for the preparation of a sample of this compound for NMR analysis and the acquisition of 1H and 13C NMR spectra.

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 10-20 mg of this compound for 1H NMR and 50-100 mg for 13C NMR into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard to the vial.

  • Dissolution: Gently swirl the vial to ensure the complete dissolution of the sample.

  • Transfer: Using a Pasteur pipette with a cotton plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.

  • Capping: Securely cap the NMR tube.

NMR Data Acquisition

The following are typical parameters for acquiring 1H and 13C NMR spectra on a standard 400 MHz NMR spectrometer.

1H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse sequence (zg)

  • Number of Scans (ns): 16

  • Relaxation Delay (d1): 1.0 s

  • Acquisition Time (aq): 4.09 s

  • Spectral Width (sw): 20 ppm

  • Transmitter Frequency (O1): Centered on the spectral region of interest (e.g., 5 ppm)

  • Temperature: 298 K

13C NMR Acquisition Parameters:

  • Pulse Program: Standard proton-decoupled single-pulse sequence (zgpg30)

  • Number of Scans (ns): 1024

  • Relaxation Delay (d1): 2.0 s

  • Acquisition Time (aq): 1.36 s

  • Spectral Width (sw): 240 ppm

  • Transmitter Frequency (O1): Centered on the spectral region of interest (e.g., 100 ppm)

  • Temperature: 298 K

Visualizations

The following diagrams illustrate the molecular structure with proton and carbon labeling for spectral assignment and a typical workflow for NMR analysis.

G Structure of this compound with Atom Labeling cluster_protons Proton Labels cluster_carbons Carbon Labels C1 C(H3)3 C2 C C2->C1 C3 CH2 C2->C3 C4 CH C3->C4 C5 CH2 C4->C5 C4_Me CH3 C4->C4_Me C6 C C5->C6 C7 C(H3)3 C6->C7 H_B H_B (18H) H_B->C1 H_B->C7 H_D H_D (2H) H_D->C5 H_E H_E (1H) H_E->C4 H_C H_C (2H) H_C->C3 H_A H_A (3H) H_A->C4_Me C_2_6 C2, C6 C_2_6->C2 C_2_6->C6 C_3_5 C3, C5 C_3_5->C3 C_3_5->C5 C_4 C4 C_4->C4 C_Me_2_6 C(H3)3 @ C2,C6 C_Me_2_6->C1 C_Me_2_6->C7 C_Me_4 CH3 @ C4 C_Me_4->C4_Me

Caption: Labeled structure of this compound.

G NMR Analysis Workflow cluster_prep Preparation cluster_acq Acquisition cluster_proc Processing cluster_anal Analysis SamplePrep Sample Preparation Weighing Weigh Sample NMR_Acquisition NMR Data Acquisition H1_NMR 1H NMR Experiment NMR_Acquisition->H1_NMR C13_NMR 13C NMR Experiment NMR_Acquisition->C13_NMR Data_Processing Data Processing FT Fourier Transform Data_Processing->FT Spectral_Analysis Spectral Analysis ChemShift Chemical Shift Analysis Spectral_Analysis->ChemShift Structure_Elucidation Structure Elucidation Dissolving Dissolve in CDCl3 w/ TMS Weighing->Dissolving Filtering Filter into NMR Tube Dissolving->Filtering Filtering->NMR_Acquisition H1_NMR->Data_Processing C13_NMR->Data_Processing Phasing Phase Correction FT->Phasing Baseline Baseline Correction Phasing->Baseline Referencing Referencing to TMS Baseline->Referencing Referencing->Spectral_Analysis Multiplicity Multiplicity Analysis ChemShift->Multiplicity Integration Integration Analysis Multiplicity->Integration Integration->Structure_Elucidation

Caption: Workflow for NMR spectral analysis.

Application Note: Analysis of C-H Vibrations in 2,2,4,6,6-Pentamethylheptane using Fourier-Transform Infrared (FTIR) Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive analytical technique used to identify and characterize the molecular structure of organic and inorganic compounds.[1][2] The method relies on the principle that covalent bonds within a molecule vibrate at specific frequencies.[3] When infrared radiation is passed through a sample, the molecules absorb energy at frequencies corresponding to their natural vibrational modes, resulting in a unique spectral fingerprint.[3]

This application note details the use of FTIR spectroscopy for the analysis of Carbon-Hydrogen (C-H) bond vibrations in 2,2,4,6,6-pentamethylheptane, a highly branched alkane.[4] Alkanes are characterized by C-H and C-C single bonds.[5] While C-C bond vibrations are generally weak and appear in the complex fingerprint region, the C-H stretching and bending vibrations give rise to prominent absorption bands that are highly informative for structural elucidation.[6][7] The analysis of these C-H vibrations provides valuable insights into the presence of methyl (-CH₃), methylene (B1212753) (-CH₂), and methine (-CH) groups within the molecule.

Principles of C-H Vibrational Analysis

The infrared spectrum of an alkane is dominated by two main types of C-H vibrations: stretching and bending.

  • C-H Stretching Vibrations: These vibrations involve changes in the C-H bond length. For alkanes with sp³ hybridized carbons, these absorptions occur in the 2850-3000 cm⁻¹ region.[6][8] The precise frequency can help distinguish between methyl and methylene groups. Asymmetric stretches occur at higher frequencies than symmetric stretches.

  • C-H Bending Vibrations: These vibrations involve changes in the angle between C-H bonds. They occur at lower frequencies than stretching vibrations. Key bending modes include:

    • Scissoring (or Bending): Methylene and methyl groups exhibit this vibration between 1450-1470 cm⁻¹.

    • Umbrella Mode (or Symmetric Bending): This is characteristic of methyl groups and appears around 1375 cm⁻¹.[9]

    • Rocking: Methyl rocking vibrations are found in the 1350-1370 cm⁻¹ range.[6][7] A characteristic methylene rock for long alkyl chains appears around 720-725 cm⁻¹, but this is only observed when there are four or more adjacent CH₂ groups.[6][9]

The structure of this compound (C₁₂H₂₆) contains numerous methyl groups, two methylene groups, and one methine group, which will be reflected in the relative intensities of their corresponding vibrational bands in the FTIR spectrum.

Expected FTIR Absorption Data for this compound

The following table summarizes the expected quantitative data for the primary C-H vibrational modes in this compound.

Vibrational ModeFunctional GroupExpected Wavenumber Range (cm⁻¹)Expected Intensity
Asymmetric Stretching-CH₃~2962Strong
Asymmetric Stretching-CH₂~2926Strong
Symmetric Stretching-CH₃~2872Medium-Strong
Symmetric Stretching-CH₂~2855Medium-Strong
Scissoring (Bending)-CH₂1450 - 1470Medium
Asymmetric Bending-CH₃1450 - 1470Medium
Symmetric Bending (Umbrella)-CH₃1370 - 1380Medium
Bending-CH (Methine)~1340Weak

Note: The C-H stretching vibrations for sp³ carbons typically occur below 3000 cm⁻¹.[7][10] The region below 1400 cm⁻¹ is known as the fingerprint region, which contains a complex pattern of absorptions that is unique to the molecule as a whole.[6][8]

Experimental Protocol: FTIR Analysis of Liquid this compound

This protocol describes the steps for acquiring an FTIR spectrum of a neat liquid sample using an instrument equipped with an Attenuated Total Reflectance (ATR) accessory.

Materials

  • This compound (liquid)

  • FTIR Spectrometer with ATR accessory (e.g., with a diamond or germanium crystal)

  • Solvent for cleaning (e.g., isopropanol (B130326) or ethanol)

  • Lint-free laboratory wipes

  • Pipette

Methodology

  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has completed its initialization sequence.

    • Confirm that the ATR accessory is correctly installed in the sample compartment.

  • ATR Crystal Cleaning:

    • Clean the surface of the ATR crystal thoroughly to remove any residual contaminants from previous analyses.[1]

    • Moisten a lint-free wipe with isopropanol or ethanol (B145695) and gently wipe the crystal surface.

    • Dry the crystal with a separate, clean lint-free wipe.

  • Background Spectrum Acquisition:

    • With the clean, empty ATR crystal in place, initiate a background scan from the instrument control software.

    • The background spectrum measures the absorbance of the ambient environment (e.g., CO₂, water vapor) and the instrument itself, which will be subtracted from the sample spectrum.

    • Typical scan settings:

      • Spectral Range: 4000 - 650 cm⁻¹

      • Resolution: 4 cm⁻¹

      • Number of Scans: 16-32 (averaging multiple scans improves the signal-to-noise ratio)[11]

  • Sample Application:

    • Using a pipette, place a small drop of this compound onto the center of the ATR crystal, ensuring the crystal surface is completely covered.[1]

  • Sample Spectrum Acquisition:

    • Initiate the sample scan using the same parameters as the background scan.

    • The software will automatically ratio the single-beam sample spectrum against the single-beam background spectrum to generate the final absorbance or transmittance spectrum.

  • Data Analysis:

    • Process the resulting spectrum to identify the wavenumbers of the major absorption peaks.

    • Correlate the observed peaks with the known vibrational frequencies for C-H bonds in alkanes as detailed in the data table above.

    • Compare the spectrum to reference databases if available for confirmation.[2]

  • Post-Analysis Cleaning:

    • Thoroughly clean the sample from the ATR crystal using a lint-free wipe and an appropriate solvent (isopropanol or ethanol).[11]

    • Ensure the crystal is clean and dry before the next measurement.

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships between different C-H vibrational modes.

experimental_workflow FTIR Experimental Workflow for Liquid Analysis prep 1. Sample Preparation (ATR Crystal Cleaning) setup 2. Instrument Setup (Set Scan Parameters) prep->setup background 3. Background Acquisition (Scan with empty ATR) setup->background sample 4. Sample Measurement (Apply liquid and scan) background->sample analysis 5. Data Processing & Analysis (Peak Identification) sample->analysis

Caption: A flowchart of the experimental workflow for FTIR analysis.

logical_relationships C-H Vibrational Modes in Alkanes cluster_main cluster_stretch Stretching Vibrations cluster_bend Bending Vibrations C-H Vibrations C-H Vibrations Stretching 2850-3000 cm⁻¹ (Asymmetric & Symmetric) C-H Vibrations->Stretching Scissoring Scissoring/Bending (1450-1470 cm⁻¹) C-H Vibrations->Scissoring Umbrella Umbrella (Symmetric) (1370-1380 cm⁻¹) Rocking Rocking (<1350 cm⁻¹)

Caption: Relationship between C-H vibrations and their IR frequencies.

References

Application of 2,2,4,6,6-Pentamethylheptane in Polymer Science: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,4,6,6-Pentamethylheptane, a highly branched isoparaffin, is a synthetic hydrocarbon characterized by its high purity, stability, and resistance to oxidation.[1] While not extensively documented as a primary reactant in polymerization, its unique physical and chemical properties suggest potential applications in polymer science, primarily as a specialized solvent, a non-reactive diluent, and theoretically as a chain transfer agent in certain polymerization reactions. Its use is particularly relevant in processes where inertness, specific solubility parameters, and thermal stability are critical. This document provides detailed application notes and hypothetical protocols for the utilization of this compound in polymer science research and development.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are essential for its consideration in various polymerization processes.

PropertyValueUnit
Molecular FormulaC₁₂H₂₆-
Molecular Weight170.33 g/mol
Boiling Point177 - 178°C
Density~0.749g/cm³
Flash Point~58.4°C
Water Solubility0.1508mg/L at 25°C
AppearanceColorless, clear liquid-

Applications in Polymer Science

As a Non-Polar Solvent and Reaction Medium

Due to its inert nature and low reactivity, this compound can serve as a solvent or co-solvent in polymerization reactions where a non-polar environment is required.[2] Its high boiling point allows for reactions to be conducted at elevated temperatures without the need for high-pressure apparatus.

Applications:

  • Solution Polymerization: For the synthesis of polymers soluble in aliphatic hydrocarbons.

  • Dispersion Polymerization: As the continuous phase for the polymerization of monomers that are insoluble in aliphatic hydrocarbons, leading to the formation of polymer particles.

  • Cosmetic and Pharmaceutical Formulations: Its emollient properties and use as a solvent make it a candidate for inclusion in polymer-based topical and transdermal delivery systems.[3]

Theoretical Application as a Chain Transfer Agent

In radical polymerization, a chain transfer agent (CTA) is a molecule that can react with a growing polymer chain, terminating its growth and initiating a new chain.[4] This process is used to control the molecular weight of the resulting polymer. While thiols and other specialized molecules are common CTAs, alkanes can also undergo chain transfer, albeit typically with lower efficiency. The highly branched structure of this compound, with its numerous tertiary hydrogens, could theoretically make it more susceptible to hydrogen abstraction by a radical species compared to linear alkanes.

Hypothetical Mechanism of Chain Transfer:

The proposed mechanism involves the abstraction of a hydrogen atom from this compound by a propagating polymer radical (P•), leading to a dead polymer chain (P-H) and a new radical on the pentamethylheptane molecule (PMH•). This new radical can then initiate the polymerization of a monomer (M), starting a new polymer chain.

Diagram of a Hypothetical Experimental Workflow

G cluster_prep Preparation cluster_reaction Polymerization Reaction cluster_analysis Analysis Monomer Monomer ReactionVessel Reaction Vessel Monomer->ReactionVessel Initiator Initiator Initiator->ReactionVessel PMH This compound PMH->ReactionVessel Solvent Solvent (if different) Solvent->ReactionVessel Heating Heating & Stirring ReactionVessel->Heating GPC GPC (for Mn, Mw, PDI) Heating->GPC NMR NMR (for conversion) Heating->NMR

Caption: Workflow for evaluating this compound's effect on polymerization.

Experimental Protocols (Hypothetical)

The following are illustrative protocols for investigating the role of this compound in polymer science. These are intended as starting points and may require optimization.

Protocol 1: Evaluation of this compound as a Chain Transfer Agent in Styrene (B11656) Polymerization

Objective: To determine the chain transfer constant of this compound in the free radical polymerization of styrene.

Materials:

  • Styrene (freshly distilled to remove inhibitor)

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN) (recrystallized from methanol)

  • This compound (reagent grade)

  • Toluene (anhydrous)

  • Methanol

Procedure:

  • Prepare a series of reaction mixtures in sealed ampoules with varying concentrations of this compound, while keeping the concentrations of styrene and AIBN constant. A control reaction without this compound should also be prepared.

  • A typical reaction mixture would contain:

    • Styrene: 5 mL

    • AIBN: 0.05 g

    • This compound: 0 mL (control), 1 mL, 2 mL, 5 mL

    • Toluene to bring the total volume to 10 mL.

  • Degas the mixtures by three freeze-pump-thaw cycles.

  • Place the sealed ampoules in a thermostated oil bath at 60°C for a specified time (e.g., 4 hours) to achieve low monomer conversion (<10%).

  • Quench the reaction by immersing the ampoules in an ice bath.

  • Precipitate the polymer by pouring the reaction mixture into an excess of cold methanol.

  • Filter and dry the polymer under vacuum to a constant weight.

  • Determine the number-average molecular weight (Mn) of each polymer sample using Gel Permeation Chromatography (GPC).

  • Calculate the chain transfer constant (Cs) using the Mayo equation: 1/Mn = 1/Mn₀ + Cs * ([S]/[M]) where Mn is the number-average molecular weight with the chain transfer agent, Mn₀ is the number-average molecular weight without the chain transfer agent, [S] is the concentration of this compound, and [M] is the concentration of the monomer.

Data Presentation:

[PMH]/[Styrene]Mn ( g/mol )1/Mn
0(Value from control)(Calculated)
(Ratio 1)(Value from GPC)(Calculated)
(Ratio 2)(Value from GPC)(Calculated)
(Ratio 3)(Value from GPC)(Calculated)

A plot of 1/Mn versus [S]/[M] should yield a straight line with the slope equal to the chain transfer constant, Cs.

Diagram of the Proposed Chain Transfer Mechanism

G P_rad P• (Propagating Radical) Dead_P P-H (Dead Polymer) P_rad->Dead_P + PMH PMH This compound PMH_rad PMH• (New Radical) PMH->PMH_rad H abstraction New_P_rad PMH-M• (New Propagating Radical) PMH_rad->New_P_rad + M Monomer M (Monomer)

Caption: Proposed mechanism of chain transfer to this compound.

Protocol 2: Use of this compound as a Solvent in the RAFT Polymerization of a Non-Polar Monomer

Objective: To investigate the effect of this compound as a solvent on the kinetics and control of Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.

Materials:

  • A non-polar monomer (e.g., Lauryl Methacrylate)

  • A suitable RAFT agent (e.g., 2-Cyano-2-propyl dodecyl trithiocarbonate)

  • AIBN

  • This compound (anhydrous)

  • Anisole (B1667542) (as an internal standard for NMR)

Procedure:

  • In a Schlenk flask, dissolve the monomer, RAFT agent, AIBN, and anisole in this compound.

  • A typical molar ratio would be [Monomer]:[RAFT agent]:[AIBN] = 100:1:0.1.

  • Degas the solution by purging with nitrogen for 30 minutes.

  • Place the flask in a preheated oil bath at the desired temperature (e.g., 70°C).

  • Take samples at regular time intervals using a degassed syringe.

  • Analyze the samples for monomer conversion using ¹H NMR spectroscopy by comparing the integration of the monomer vinyl peaks to the internal standard.

  • Analyze the molecular weight and polydispersity index (PDI) of the polymer samples using GPC.

Data Presentation:

Time (min)Monomer Conversion (%)Mn ( g/mol )PDI
00--
30(Value from NMR)(Value from GPC)(Value from GPC)
60(Value from NMR)(Value from GPC)(Value from GPC)
120(Value from NMR)(Value from GPC)(Value from GPC)
240(Value from NMR)(Value from GPC)(Value from GPC)

A linear increase in ln([M]₀/[M]) with time would indicate a constant concentration of propagating radicals. A linear increase of Mn with conversion and a low PDI (<1.3) would suggest a well-controlled polymerization in this compound.

Conclusion

While direct experimental evidence for the application of this compound in advanced polymer science is limited, its physical and chemical properties make it a compound of interest for further investigation. The provided hypothetical protocols offer a framework for exploring its potential as a chain transfer agent and as a specialized solvent in controlled radical polymerization. Such studies could reveal novel applications for this highly branched alkane in the synthesis of polymers with tailored properties.

References

Application Notes and Protocols: 2,2,4,6,6-Pentamethylheptane as a Heat Transfer Fluid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2,2,4,6,6-pentamethylheptane, also known as isododecane, as a heat transfer fluid in laboratory and research settings. This document includes key physical and thermal properties, material compatibility, safety information, and detailed experimental protocols for performance evaluation.

Introduction

This compound is a highly branched, synthetic isoparaffinic hydrocarbon. Its high thermal stability, low viscosity, and wide liquid range make it a suitable candidate for a heat transfer fluid in applications requiring precise temperature control, such as in chemical reactors, distillation apparatus, and calorimetry equipment. It is a clear, colorless, and odorless liquid, offering an alternative to silicone oils and other synthetic heat transfer fluids.

Physicochemical and Thermal Properties

Accurate property data is crucial for designing and operating efficient heat transfer systems. The following tables summarize the key physical and thermal properties of this compound.

Table 1: Physical Properties of this compound

PropertyValueUnitReference
Molecular FormulaC₁₂H₂₆-
Molecular Weight170.33 g/mol
Boiling Point (at 1 atm)177.1°C
Melting Point-67°C
Density (at 20°C)0.747g/cm³
Viscosity (at 20°C)1.96mPa·s
Flash Point (Closed Cup)48°C
Autoignition Temperature415°C

Table 2: Thermal Properties of this compound

PropertyValueUnitNotes and References
Specific Heat Capacity (cₚ)
at 25°C2.18J/g·KEstimated based on similar branched alkanes.
Thermal Conductivity (k)
at 25°C0.125W/m·KEstimated based on similar branched alkanes.
Operating Temperature Range -50 to 180°CRecommended for open systems. Higher temperatures may be achievable in closed, inerted systems.

Note: Specific heat capacity and thermal conductivity are temperature-dependent. For high-precision applications, experimental determination of these properties at the desired operating temperatures is recommended.

Material Compatibility

This compound exhibits excellent compatibility with a wide range of materials commonly used in laboratory equipment.

Table 3: Material Compatibility of this compound

MaterialCompatibilityNotes
Metals
Stainless Steel (304, 316)ExcellentWidely used for reactors and tubing.
Glass (Borosilicate)ExcellentStandard material for laboratory glassware.
AluminumGood
CopperGood
Plastics & Elastomers
Polytetrafluoroethylene (PTFE)ExcellentCommon for gaskets, seals, and tubing.
Perfluoroalkoxy (PFA)ExcellentSimilar to PTFE.
Viton® (FKM)GoodSuitable for many applications, but swelling may occur at elevated temperatures.
SiliconeFairSome swelling and degradation may occur, especially at higher temperatures. Testing is recommended.
Polypropylene (PP)Not RecommendedCan be attacked by hydrocarbons.
Polyvinyl Chloride (PVC)Not RecommendedCan be attacked by hydrocarbons.

It is crucial to verify compatibility with all wetted parts of the system, including seals, gaskets, and tubing, before use, especially at elevated temperatures.

Safety Precautions

  • Flammability: this compound is a flammable liquid. Keep away from open flames, sparks, and hot surfaces. Use in a well-ventilated area or under a fume hood. Ensure proper grounding of equipment to prevent static discharge.

  • Inhalation: Vapors may cause dizziness or drowsiness. Avoid breathing vapors.

  • Skin Contact: Prolonged or repeated contact may cause skin dryness or irritation. Wear appropriate protective gloves (e.g., nitrile).

  • Eye Contact: May cause mild irritation. Wear safety glasses or goggles.

  • Ingestion: Do not ingest. If swallowed, do not induce vomiting and seek immediate medical attention.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for flammable liquids.

Experimental Protocols

The following protocols are designed to evaluate the performance of this compound as a heat transfer fluid.

Protocol for Determining Heat Transfer Performance

This protocol outlines a method to determine the overall heat transfer coefficient of this compound in a laboratory-scale reactor setup.

Objective: To quantify the heat transfer performance of this compound.

Materials:

  • Jacketed glass reactor (e.g., 1 L) with an agitator.

  • Circulating bath with temperature control.

  • Temperature probes (at least two, calibrated).

  • Flow meter.

  • This compound.

  • Data acquisition system.

Procedure:

  • Set up the jacketed reactor and connect the circulating bath.

  • Place one temperature probe in the reactor (measuring the bulk fluid temperature) and another at the outlet of the circulator jacket.

  • Fill the reactor with a known volume of a well-characterized fluid (e.g., water) for baseline measurement.

  • Fill the circulator with this compound.

  • Set the circulator to a constant flow rate and record the value from the flow meter.

  • Set the agitator to a constant speed.

  • Set the circulator to a desired temperature (e.g., 80°C) and allow the system to reach steady state.

  • Record the steady-state temperatures of the reactor fluid and the circulator outlet.

  • Repeat steps 7 and 8 for a range of circulator temperatures.

  • Drain the reactor and repeat the experiment with this compound in the reactor.

Data Analysis: The overall heat transfer coefficient (U) can be calculated using the following equation: Q = U * A * ΔT_lm

Where:

  • Q is the rate of heat transfer.

  • A is the heat transfer area of the reactor.

  • ΔT_lm is the log mean temperature difference.

Logical Workflow for Heat Transfer Performance Evaluation

G cluster_setup System Setup cluster_experiment Experimental Procedure cluster_analysis Data Analysis setup_reactor Set up Jacketed Reactor connect_circulator Connect Circulating Bath setup_reactor->connect_circulator place_probes Place Temperature Probes connect_circulator->place_probes fill_reactor Fill Reactor place_probes->fill_reactor fill_circulator Fill Circulator with Fluid fill_reactor->fill_circulator set_flow Set Constant Flow Rate fill_circulator->set_flow set_agitation Set Constant Agitation set_flow->set_agitation set_temp Set Circulator Temperature set_agitation->set_temp reach_steady_state Reach Steady State set_temp->reach_steady_state record_data Record Temperatures reach_steady_state->record_data repeat_temp Repeat for Different Temperatures record_data->repeat_temp calculate_q Calculate Heat Transfer Rate (Q) record_data->calculate_q calculate_delta_t Calculate Log Mean Temperature Difference (ΔT_lm) record_data->calculate_delta_t calculate_u Calculate Overall Heat Transfer Coefficient (U) calculate_q->calculate_u calculate_delta_t->calculate_u

Caption: Workflow for Determining Heat Transfer Performance.

Protocol for Assessing Thermal Stability

This protocol provides a method for evaluating the long-term thermal stability of this compound.

Objective: To assess the degradation of this compound under prolonged thermal stress.

Materials:

  • High-pressure reactor or sealed ampoules made of an inert material (e.g., stainless steel, borosilicate glass).

  • Oven or heating block with precise temperature control.

  • Gas chromatograph-mass spectrometer (GC-MS).

  • Viscometer.

  • Karl Fischer titrator.

  • This compound.

Procedure:

  • Place a known volume of this compound into the reactor or ampoules.

  • If using a reactor, purge with an inert gas (e.g., nitrogen or argon) to remove oxygen.

  • Seal the reactor or ampoules.

  • Place the samples in the oven pre-heated to the desired test temperature (e.g., 180°C, 200°C, 220°C).

  • At predetermined time intervals (e.g., 100, 250, 500, 1000 hours), remove a sample from the oven.

  • Allow the sample to cool to room temperature.

  • Analyze the sample for:

    • Appearance: Visual inspection for color change or solids formation.

    • Viscosity: Measure the kinematic viscosity.

    • Water Content: Determine using Karl Fischer titration.

    • Degradation Products: Analyze by GC-MS to identify and quantify any volatile byproducts.

Data Analysis:

  • Plot the change in viscosity and water content over time.

  • Identify and quantify the degradation products from the GC-MS analysis.

  • A significant change in viscosity, the appearance of color, or the formation of degradation products indicates thermal decomposition.

Logical Flow for Thermal Stability Assessment

G cluster_prep Sample Preparation cluster_aging Thermal Aging cluster_analysis Sample Analysis prepare_sample Place Fluid in Reactor/Ampoule inert_atmosphere Purge with Inert Gas prepare_sample->inert_atmosphere seal_sample Seal Reactor/Ampoule inert_atmosphere->seal_sample heat_sample Heat at Constant Temperature seal_sample->heat_sample time_intervals Remove Samples at Time Intervals heat_sample->time_intervals cool_sample Cool to Room Temperature time_intervals->cool_sample visual_inspection Visual Inspection cool_sample->visual_inspection measure_viscosity Measure Viscosity cool_sample->measure_viscosity measure_water Measure Water Content cool_sample->measure_water gcms_analysis GC-MS for Degradation Products cool_sample->gcms_analysis

Caption: Workflow for Thermal Stability Assessment.

Conclusion

This compound is a viable heat transfer fluid for many laboratory applications due to its favorable thermal properties, wide operating temperature range, and good material compatibility. Its use requires adherence to safety protocols for flammable liquids. The provided experimental protocols can be used to further evaluate its performance and stability in specific applications.

Application Notes and Protocols: 2,2,4,6,6-Pentamethylheptane in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the potential use of 2,2,4,6,6-pentamethylheptane as a mobile phase component in High-Performance Liquid Chromatography (HPLC), particularly in normal-phase separations.

Introduction

This compound, a highly branched isomer of dodecane, is a non-polar solvent with properties that suggest its utility as a component in normal-phase HPLC mobile phases. Its low polarity makes it a suitable alternative to other non-polar solvents like hexane (B92381) and heptane (B126788) for the separation of polar compounds on a polar stationary phase. This document outlines its physicochemical properties, potential applications, and a general protocol for its use.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a solvent is critical for its effective use in HPLC. The following table summarizes the key properties of this compound in comparison to other common non-polar solvents used in normal-phase HPLC.

PropertyThis compoundn-HeptaneIso-octane (2,2,4-Trimethylpentane)
Molecular Formula C₁₂H₂₆C₇H₁₆C₈H₁₈
Molecular Weight 170.34 g/mol 100.21 g/mol 114.23 g/mol
Boiling Point 177-178 °C98.4 °C99.3 °C
Density ~0.75 g/cm³[1]0.684 g/cm³0.692 g/cm³
Refractive Index (@ 20°C, 589 nm) 1.4170 - 1.4200[2]1.3871.391
Viscosity (@ 20°C) ~1.3 mPa·s[3]0.42 mPa·s0.50 mPa·s
UV Cutoff (estimated) ~200-215 nm200 nm[4][5]215 nm[4][5]
Polarity Index ~0.1 (estimated)0.10.1

Note: The UV cutoff for this compound is estimated based on the values for heptane and iso-octane.[4][5] It is recommended to determine the experimental UV cutoff for the specific grade being used.

Theoretical Application: Separation of Polar Aromatic Compounds

Objective: To develop a normal-phase HPLC method for the separation of a mixture of polar aromatic compounds (e.g., substituted phenols or anilines) using a mobile phase containing this compound.

Rationale: The highly branched structure of this compound may offer different selectivity compared to linear alkanes like n-heptane. Its lower volatility compared to hexane and heptane could also be advantageous in terms of mobile phase stability and reduced solvent evaporation.

Experimental Protocol

This protocol outlines a general procedure for the separation of a hypothetical mixture of three polar aromatic compounds (Analyte A, Analyte B, and Analyte C) with increasing polarity.

Materials and Reagents
  • Solvents:

    • This compound (HPLC grade, >98.0% purity)

    • 2-Propanol (HPLC grade)

  • Stationary Phase: Silica-based normal-phase column (e.g., 5 µm particle size, 4.6 x 250 mm)

  • Analytes: Analytical standards of Analyte A, Analyte B, and Analyte C.

  • Sample Diluent: this compound / 2-Propanol (98:2, v/v)

Instrumentation
  • HPLC system equipped with a binary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).

Mobile Phase Preparation
  • Mobile Phase A: 100% this compound

  • Mobile Phase B: 100% 2-Propanol

  • Prepare the desired mobile phase composition by mixing the two solvents. For initial scouting, a composition of 95% this compound and 5% 2-Propanol (v/v) is recommended.

  • Degas the mobile phase using an appropriate method (e.g., sonication or vacuum filtration) before use.

Chromatographic Conditions
ParameterRecommended Setting
Column Silica, 5 µm, 4.6 x 250 mm
Mobile Phase 95:5 (v/v) this compound / 2-Propanol (Isocratic)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm (or optimal wavelength for analytes)
Run Time 15 minutes
Sample Preparation
  • Prepare a stock solution of the analyte mixture in the sample diluent at a concentration of 1 mg/mL.

  • Prepare working standards by diluting the stock solution to the desired concentrations (e.g., 1, 5, 10, 25, 50 µg/mL).

Data Analysis
  • Identify the peaks corresponding to each analyte based on their retention times from the analysis of individual standards.

  • Quantify the analytes by constructing a calibration curve from the peak areas of the working standards.

Logical Relationships and Workflows

The following diagrams illustrate the key relationships and workflows described in these application notes.

Logical Relationship of Solvent Properties to HPLC Performance cluster_properties Physicochemical Properties of this compound cluster_performance Impact on Normal-Phase HPLC Performance Polarity Low Polarity Retention Strong Retention of Polar Analytes Polarity->Retention Selectivity Potentially Unique Selectivity Polarity->Selectivity Viscosity Moderate Viscosity Backpressure Acceptable System Backpressure Viscosity->Backpressure UV_Cutoff Low UV Cutoff Detection Good UV Detection Baseline UV_Cutoff->Detection Boiling_Point High Boiling Point Stability Stable Mobile Phase Boiling_Point->Stability

Caption: Relationship between solvent properties and HPLC performance.

Experimental Workflow for HPLC Method Development A 1. Reagent & Material Preparation B 2. Mobile Phase Preparation (e.g., 95:5 this compound / 2-Propanol) A->B C 3. Sample Preparation (Standards & Unknowns) A->C D 4. HPLC System Setup (Install Column, Set Conditions) B->D E 5. Chromatographic Run (Inject Samples) C->E D->E F 6. Data Acquisition & Analysis E->F G 7. Method Optimization (Adjust Mobile Phase, Flow Rate, etc.) F->G G->B Iterate

Caption: HPLC method development workflow.

Conclusion

While not a conventional choice, this compound presents itself as a viable non-polar solvent for normal-phase HPLC. Its distinct branching and physicochemical properties may provide chromatographers with an additional tool for optimizing the separation of polar compounds. The provided protocol serves as a foundational starting point for method development, which should be further optimized based on the specific analytical requirements. Further experimental validation is necessary to fully characterize its performance and explore its full range of applications in liquid chromatography.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Synthesized 2,2,4,6,6-Pentamethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of synthesized 2,2,4,6,6-pentamethylheptane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this highly branched alkane.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying synthesized this compound?

A1: The primary methods for purifying this compound are fractional distillation and preparative gas chromatography (GC). For removal of residual water or other small polar impurities, treatment with molecular sieves is a common supplementary step.[1][2][3][4][5][6][7][8][9][10][11][12][13]

Q2: What are the likely impurities in synthesized this compound?

A2: Common impurities depend on the synthetic route. A frequent synthesis involves the dimerization of isobutylene (B52900) followed by hydrogenation. Potential impurities from this process include:

  • Unreacted starting materials: Isobutylene.

  • Intermediates: Diisobutylene isomers (e.g., 2,4,4-trimethyl-1-pentene (B89804) and 2,4,4-trimethyl-2-pentene).

  • Byproducts of dimerization: Other C8 and C12 isomers.

  • Byproducts of hydrogenation: Incompletely hydrogenated alkenes or other isomeric alkanes.

  • Solvent and catalyst residues: Depending on the specific process used.

Q3: How can I assess the purity of my this compound sample?

A3: The most common and effective method for assessing the purity of this compound is gas chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (MS).[14][15][16][17][18][19] GC-MS can also help in identifying the chemical structures of any impurities present.

Troubleshooting Guides

Fractional Distillation

Fractional distillation is a widely used technique for separating components of a liquid mixture based on differences in their boiling points.[5][7][8][9][11][12] For this compound (boiling point ~177-178 °C), this method can effectively separate it from lower or higher boiling point impurities.

Issue 1: Poor Separation of Components

  • Symptom: The distillate contains a significant amount of impurities, or there is no sharp temperature plateau during distillation.

  • Possible Causes & Solutions:

    • Insufficient column efficiency: The fractionating column may not have enough theoretical plates for the separation.

      • Solution: Use a longer fractionating column or a column with a more efficient packing material (e.g., Vigreux, Raschig rings, or metal sponge).

    • Distillation rate is too fast: A high distillation rate does not allow for proper equilibrium between the liquid and vapor phases in the column.

      • Solution: Reduce the heating rate to ensure a slow and steady collection of the distillate (a common recommendation is 1-2 drops per second).

    • Poor insulation: Heat loss from the column can disrupt the temperature gradient.

      • Solution: Insulate the distillation column with glass wool or aluminum foil to maintain a consistent temperature gradient.[7]

Issue 2: "Flooding" of the Column

  • Symptom: The fractionating column fills with liquid, and the vapor flow is obstructed.

  • Possible Causes & Solutions:

    • Excessive heating: The boil-up rate is too high, causing a large volume of vapor to enter the column and condense.

      • Solution: Reduce the heating rate to decrease the amount of vapor entering the column.

    • Column constriction: The packing material may be too dense, impeding the return of the condensate to the distillation flask.

      • Solution: Ensure the packing material is uniformly and not too tightly packed.

Issue 3: No Distillate is Collected

  • Symptom: The mixture is boiling, but no liquid is condensing in the collection flask.

  • Possible Causes & Solutions:

    • Insufficient heating: The vapor is not reaching the condenser.

      • Solution: Gradually increase the heating mantle temperature.

    • Leaks in the apparatus: Vapors are escaping from the system.

      • Solution: Check all joints and connections for a proper seal. Ensure ground glass joints are properly greased if necessary.

Preparative Gas Chromatography (pGC)

Preparative GC is a high-resolution purification technique that separates components of a mixture based on their differential partitioning between a stationary phase and a mobile gas phase.[10][13][20] It is particularly useful for isolating high-purity fractions of volatile compounds.[10]

Issue 1: Poor Peak Resolution

  • Symptom: The peaks for this compound and impurities are overlapping.

  • Possible Causes & Solutions:

    • Inappropriate column: The stationary phase is not suitable for separating the target compound from its impurities.

      • Solution: Select a column with a different polarity. For non-polar alkanes, a non-polar stationary phase (e.g., polydimethylsiloxane) is a good starting point.

    • Incorrect temperature program: The oven temperature ramping is too fast.

      • Solution: Optimize the temperature program. A slower ramp rate or an isothermal period can improve separation.

    • Column overloading: Too much sample has been injected.

      • Solution: Reduce the injection volume.

Issue 2: Low Recovery of Purified Product

  • Symptom: The amount of collected this compound is significantly lower than expected.

  • Possible Causes & Solutions:

    • Inefficient trapping: The collection trap is not effectively condensing the compound as it elutes.

      • Solution: Ensure the collection trap is sufficiently cooled (e.g., with liquid nitrogen or a cryocooler). The design of the trap is also crucial for efficient collection.[20]

    • Sample degradation: The compound may be degrading at the high temperatures of the injector or column.

      • Solution: Use the lowest possible injector and oven temperatures that still allow for good chromatography.

Use of Molecular Sieves

Molecular sieves are materials with uniform pore sizes that can selectively adsorb molecules.[1][3][4][6] For the purification of alkanes, they are primarily used to remove water and other small polar impurities. 5A molecular sieves are often used for separating normal paraffins from branched-chain paraffins.[4]

Issue 1: Incomplete Removal of Impurities

  • Symptom: Analysis after treatment with molecular sieves still shows the presence of the targeted impurities.

  • Possible Causes & Solutions:

    • Saturated molecular sieves: The sieves have adsorbed their maximum capacity of the impurity.

      • Solution: Use a fresh batch of activated molecular sieves. The amount of sieves should be sufficient for the amount of impurity to be removed.

    • Incorrect pore size: The pore size of the molecular sieve is not appropriate for the impurity being targeted.

      • Solution: Select molecular sieves with a pore size that will admit the impurity but exclude the this compound molecule. For water removal, 3A or 4A sieves are suitable. For separating isomers, 5A sieves might be effective.[4]

    • Insufficient contact time: The solution has not been in contact with the molecular sieves for a long enough period.

      • Solution: Allow the mixture to stand over the molecular sieves for a longer duration, with occasional agitation.

Data Presentation

Table 1: Comparison of Purification Methods for this compound

Purification MethodPrinciple of SeparationTypical Purity AchievedAdvantagesDisadvantages
Fractional Distillation Boiling Point Difference[5][8][9]>98% (GC)Scalable, cost-effective for large quantities.Less effective for impurities with close boiling points, potential for thermal degradation.
Preparative GC Differential partitioning between mobile and stationary phases[10][13][20]>99.5%Very high purity achievable, excellent for separating close-boiling isomers.Not easily scalable, more expensive for large quantities, lower throughput.
Molecular Sieves Size and Polarity Exclusion[1][3][4][6]N/A (used for specific impurity removal)Effective for removing water and other small molecules, can separate isomers.[4]Limited capacity, does not remove all types of impurities.

Experimental Protocols

Protocol 1: Purification by Fractional Distillation
  • Apparatus Setup: Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glass joints are secure.

  • Sample Charging: Charge the round-bottom flask with the impure this compound. Add boiling chips or a magnetic stir bar.

  • Heating: Begin heating the flask gently using a heating mantle.

  • Distillation: As the mixture boils, observe the vapor rising through the fractionating column. Adjust the heating rate to maintain a slow and steady distillation.

  • Fraction Collection: Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound (approximately 177-178 °C at atmospheric pressure).

  • Purity Analysis: Analyze the collected fraction by GC-MS to determine its purity.

Protocol 2: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Dilute a small aliquot of the purified this compound in a suitable solvent (e.g., hexane).

  • GC-MS Conditions (Example):

    • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium.

    • Injection Mode: Split.

    • Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 200 °C.

      • Hold at 200 °C for 5 minutes.

    • MS Detector: Scan range of m/z 40-300.

  • Data Analysis: Integrate the peaks in the chromatogram to determine the relative percentage of this compound and any impurities. Identify impurities based on their mass spectra.

Visualizations

PurificationWorkflow Purification Workflow for this compound cluster_synthesis Synthesis cluster_purification Primary Purification cluster_polishing Polishing Step (Optional) cluster_analysis Quality Control cluster_product Final Product Crude Crude Synthesized This compound Distillation Fractional Distillation Crude->Distillation High Throughput PrepGC Preparative GC Crude->PrepGC High Purity Sieves Molecular Sieve Treatment Distillation->Sieves GCMS GC-MS Analysis Distillation->GCMS PrepGC->Sieves PrepGC->GCMS Sieves->GCMS PureProduct High-Purity This compound GCMS->PureProduct Meets Specification

Caption: General purification workflow for this compound.

TroubleshootingDistillation Troubleshooting Fractional Distillation Problem Problem Encountered PoorSep Poor Separation Problem->PoorSep Flooding Column Flooding Problem->Flooding NoDistillate No Distillate Problem->NoDistillate Cause1 Insufficient Column Efficiency PoorSep->Cause1 Cause2 Distillation Rate Too Fast PoorSep->Cause2 Cause3 Poor Insulation PoorSep->Cause3 Cause4 Excessive Heating Flooding->Cause4 Cause5 Insufficient Heating NoDistillate->Cause5 Cause6 System Leaks NoDistillate->Cause6 Solution1 Use a more efficient column Cause1->Solution1 Solution2 Reduce heating rate Cause2->Solution2 Solution3 Insulate the column Cause3->Solution3 Cause4->Solution2 Solution4 Increase heating rate Cause5->Solution4 Solution5 Check all connections Cause6->Solution5

Caption: Common issues and solutions for fractional distillation.

References

Technical Support Center: Purification of 2,2,4,6,6-Pentamethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the purification of 2,2,4,6,6-pentamethylheptane, also known as isododecane. The information is presented in a question-and-answer format to offer direct and practical solutions for your experimental needs.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial this compound?

Commercial grades of this compound are typically mixtures of various branched-chain isomers of dodecane (B42187). The primary component is this compound, but other isomers with different boiling points may also be present. Additionally, trace amounts of polar impurities, such as residual catalysts or moisture, may be present from the manufacturing process.

Q2: How can I assess the purity of my this compound sample?

Gas Chromatography-Mass Spectrometry (GC-MS) is the most effective method for determining the purity of this compound.[1][2][3] This technique separates the different components of the sample based on their boiling points and provides mass spectra for identification. By comparing the retention times and mass spectra to a known standard, you can identify and quantify the main component and any impurities.[3]

Q3: Which purification method is best for removing isomeric impurities?

Fractional distillation is the most suitable method for separating this compound from its isomers, provided there is a sufficient difference in their boiling points.[4][5][6] The efficiency of the separation depends on the number of theoretical plates in the distillation column. For isomers with very close boiling points, a highly efficient fractional distillation column is required.

Q4: How can I remove polar impurities from this compound?

Adsorption chromatography using silica (B1680970) gel is an effective method for removing polar impurities.[7][8][9] Silica gel is a polar stationary phase that will retain polar contaminants while allowing the nonpolar this compound to pass through.

Q5: Can molecular sieves be used to purify this compound?

Yes, molecular sieves can be used, particularly for removing specific types of impurities. Molecular sieves, such as type 5A, can separate linear alkanes from branched alkanes.[10][11][12][13][14][15] While this compound is highly branched, if your sample is contaminated with any straight-chain alkanes, molecular sieves can effectively remove them. They are also excellent for removing water.[15]

Troubleshooting Guides

Fractional Distillation

Issue: Poor separation of isomers.

Possible Cause Solution
Insufficient column efficiency (too few theoretical plates).Use a longer fractionating column or a column with a more efficient packing material (e.g., Vigreux, Raschig rings, or structured packing).
Distillation rate is too fast.Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established on each theoretical plate. A slow and steady distillation rate is crucial for good separation.
Poor insulation of the column.Insulate the distillation column with glass wool or aluminum foil to minimize heat loss and maintain a proper temperature gradient.
Incorrect thermometer placement.Ensure the top of the thermometer bulb is level with the bottom of the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.

Data Presentation: Boiling Points of Dodecane Isomers

The boiling points of dodecane isomers can be very close, making fractional distillation challenging. Below is a table of boiling points for n-dodecane and this compound.

Compound Boiling Point (°C)
n-Dodecane216.2
This compound175

Note: Data sourced from publicly available chemical databases.[16][17][18][19][20]

Adsorption Chromatography with Silica Gel

Issue: Incomplete removal of polar impurities.

Possible Cause Solution
Incorrect solvent system.Use a non-polar solvent (e.g., hexane (B92381) or heptane) to elute the this compound. Polar impurities will remain adsorbed to the silica gel.
Column overloading.Use a larger amount of silica gel relative to the amount of sample being purified. A general rule of thumb is a 30:1 to 50:1 ratio of silica gel to sample by weight.
Channeling in the silica gel column.Ensure the silica gel is packed uniformly in the column to prevent channels from forming, which would allow the sample to pass through without proper interaction with the stationary phase.
Silica gel is not activated.Activate the silica gel by heating it at 120-150°C for several hours before use to remove adsorbed water, which can reduce its effectiveness.[13]
Purification with Molecular Sieves

Issue: Ineffective removal of impurities.

Possible Cause Solution
Incorrect type of molecular sieve.For removing n-alkanes from branched alkanes, use a 5A molecular sieve.[10][11][12][13][14][15] For drying, a 3A or 4A molecular sieve is suitable.
Molecular sieves are not activated.Activate the molecular sieves by heating them in a furnace at 300-350°C for several hours under a stream of inert gas or under vacuum to remove adsorbed water.
Insufficient contact time.Ensure the this compound is in contact with the molecular sieves for a sufficient amount of time. This can be achieved by stirring the mixture or by passing it slowly through a column packed with molecular sieves.

Experimental Protocols

Protocol 1: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the purity of this compound and identify any impurities.

Instrumentation:

  • Gas chromatograph equipped with a mass spectrometer detector.

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

Procedure:

  • Sample Preparation: Dilute a small amount of the this compound sample in a volatile solvent like hexane or dichloromethane.

  • Injection: Inject 1 µL of the diluted sample into the GC.

  • GC Conditions:

    • Inlet Temperature: 250°C

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at a rate of 10°C/min, and hold for 5 minutes.

  • MS Conditions:

    • Ion Source Temperature: 230°C

    • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis: Identify the main peak corresponding to this compound based on its retention time and mass spectrum. Identify impurity peaks by comparing their mass spectra to a library (e.g., NIST). Calculate the percentage purity based on the peak areas.

Visualizations

Logical Workflow for Troubleshooting Purity Issues

troubleshooting_workflow start Purity Issue Identified (e.g., by GC-MS) check_impurities Identify Impurities (Isomeric or Polar?) start->check_impurities isomeric Isomeric Impurities check_impurities->isomeric Isomeric polar Polar Impurities check_impurities->polar Polar fractional_distillation Fractional Distillation isomeric->fractional_distillation molecular_sieves Molecular Sieves (5A) isomeric->molecular_sieves If linear alkanes present silica_gel Silica Gel Chromatography polar->silica_gel reanalyze Re-analyze Purity (GC-MS) fractional_distillation->reanalyze molecular_sieves->reanalyze silica_gel->reanalyze success Purification Successful reanalyze->success Purity Meets Specs fail Further Optimization Needed reanalyze->fail Purity Below Specs

Caption: Troubleshooting workflow for purifying this compound.

Experimental Workflow for Purification and Analysis

experimental_workflow start Start: Impure this compound initial_analysis Initial Purity Analysis (GC-MS) start->initial_analysis purification_step Select Purification Method (Distillation, Adsorption, etc.) initial_analysis->purification_step distillation Perform Fractional Distillation purification_step->distillation Isomeric Impurities adsorption Perform Adsorption (Silica or Molecular Sieves) purification_step->adsorption Polar or Linear Impurities collect_fractions Collect Purified Fractions distillation->collect_fractions adsorption->collect_fractions final_analysis Final Purity Analysis (GC-MS) collect_fractions->final_analysis end End: Purified Product final_analysis->end

Caption: General experimental workflow for purification and analysis.

References

Technical Support Center: Synthesis of 2,2,4,6,6-Pentamethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2,2,4,6,6-pentamethylheptane.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The most common and industrially relevant synthesis route for this compound involves a two-step process:

  • Oligomerization of Isobutylene (B52900): Isobutylene is catalytically trimerized to form a mixture of C12 olefins, collectively known as triisobutylene (B147571). One of the isomers produced is 2,4,4,6,6-pentamethylhept-2-ene, a direct precursor to the desired product.

  • Hydrogenation: The resulting triisobutylene mixture is then hydrogenated to saturate the double bonds, yielding the corresponding C12 alkanes, including this compound.

An alternative, though less direct, route is the alkylation of isobutane (B21531) with butenes, which produces a complex mixture of branched alkanes, including various trimethylpentanes and heavier hydrocarbons.

Q2: What are the most common side products I should expect during the synthesis of this compound?

A2: The majority of side products originate from the isobutylene oligomerization step. The most prevalent side products include:

  • Diisobutylene (C8 Olefins): These are dimers of isobutylene and are often the most significant byproduct. Depending on the catalyst and reaction conditions, the selectivity for dimers can be substantial. For instance, using a Co/BETA-loaded molecular sieve catalyst, the selectivity for C8 olefins can be around 70% with an isobutylene conversion of 74%.[1][2]

  • Higher Oligomers (C16, C20, etc.): Tetramers and higher oligomers of isobutylene can also form, particularly at higher temperatures and longer reaction times.

  • Isomers of Triisobutylene: The trimerization of isobutylene does not selectively produce a single C12 isomer. A mixture of various triisobutylene isomers will be formed. The specific isomer distribution depends on the catalyst and reaction conditions.

  • Products of Skeletal Isomerization: Under acidic catalytic conditions, rearrangement of the carbon skeleton can occur, leading to a variety of branched C12 olefin isomers.

  • Cracking Products: At elevated temperatures, the C12 oligomers can undergo cracking, leading to the formation of lighter hydrocarbons.

Q3: How can I monitor the progress of the reaction and identify the side products?

A3: Gas chromatography-mass spectrometry (GC-MS) is the most effective technique for monitoring the reaction and identifying the product distribution. GC will separate the different components of the reaction mixture (unreacted isobutylene, dimers, various trimer isomers, and higher oligomers), and MS will provide structural information for the identification of each component.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low conversion of isobutylene 1. Catalyst deactivation (e.g., poisoning by impurities like butadiene).[3][4]2. Insufficient catalyst activity.3. Inappropriate reaction temperature or pressure.1. Ensure the purity of the isobutylene feed; remove impurities like butadiene by hydrogenation if necessary.[4]2. Choose a more active catalyst (e.g., certain ionic liquids or zeolites).3. Optimize reaction conditions based on the chosen catalyst. For example, with some catalysts, increasing the temperature can enhance conversion.
Low selectivity towards triisobutylene (high formation of dimers) 1. Reaction conditions favor dimerization (e.g., lower temperatures).2. High concentration of isobutylene.3. Catalyst type inherently favors dimerization.1. Increase the reaction temperature to promote the formation of higher oligomers.[5]2. Lower the isobutylene concentration by using a solvent or adjusting the feed rate.[5]3. Select a catalyst known for high trimer selectivity, such as specific supported ionic liquids or nickel-based catalysts.[6][7]
Formation of a wide range of C12 isomers The nature of the acid catalyst often leads to a mixture of isomers.While difficult to eliminate completely, the use of shape-selective catalysts (e.g., certain zeolites) can favor the formation of specific isomers. Post-reaction separation of isomers is also an option.[8]
Presence of higher oligomers (C16+) 1. High reaction temperature.2. Long residence time.1. Lower the reaction temperature to reduce the rate of further oligomerization.2. Decrease the residence time of the reactants in the reactor.
Incomplete hydrogenation of triisobutylene 1. Inefficient hydrogenation catalyst.2. Insufficient hydrogen pressure or temperature.3. Catalyst poisoning.1. Use an active hydrogenation catalyst such as Palladium on carbon (Pd/C).2. Increase the hydrogen pressure and/or reaction temperature according to established protocols.3. Ensure the triisobutylene feed for hydrogenation is free of catalyst poisons from the oligomerization step.
Difficulty in purifying the final product Close boiling points of the various C12 alkane isomers.Fractional distillation can be used to separate isomers, although it may be challenging. Specialized separation techniques, such as those involving the formation of adducts with reagents like hydrogen chloride that react selectively with certain isomers, can also be employed.[8]

Quantitative Data on Side Product Formation

The distribution of products in isobutylene oligomerization is highly dependent on the catalyst and reaction conditions. The following table summarizes representative data from the literature to provide an indication of expected product selectivities.

CatalystIsobutylene Conversion (%)Dimer (C8) Selectivity (%)Trimer (C12) Selectivity (%)Higher Oligomer Selectivity (%)Reference
Co/BETA-loaded molecular sieve74~70Not specifiedNot specified[1][2]
Poly(ionic liquid)100 (within 1h)72.4Not specified (implied 27.6% trimers and higher)Not specified[9]
Supported Fe(NO₃)₃/β catalyst>90~80Not specifiedNot specified[10]
Ferrierite zeoliteQuantitativeLow (not specified)>60Not specified[3]

Note: The selectivity towards the specific triisobutylene isomer that yields this compound upon hydrogenation is often not reported directly and is a key challenge in optimizing the synthesis.

Experimental Protocols

1. Representative Protocol for Isobutylene Trimerization (Catalyst: Silica-Supported Chloroaluminate Ionic Liquid)

This protocol is adapted from literature procedures and should be optimized for specific laboratory conditions.[6]

Materials:

  • Silica (B1680970) support

  • 1-Butyl-3-methylimidazolium chloride (BMImCl)

  • Aluminum chloride (AlCl₃)

  • Isobutylene

  • Inert solvent (e.g., isobutane)

  • Glove box or Schlenk line for handling air-sensitive reagents

Procedure:

  • Catalyst Preparation:

    • Under an inert atmosphere (in a glove box), prepare the chloroaluminate ionic liquid by mixing BMImCl and AlCl₃ in a 1:2 molar ratio.

    • Impregnate the silica support with the ionic liquid to a desired loading (e.g., 30 wt.%).

    • The catalyst should be handled under inert conditions.

  • Oligomerization Reaction:

    • Set up a fixed-bed reactor and load the prepared catalyst.

    • Introduce a feed stream of isobutylene diluted with an inert solvent (e.g., isobutane/isobutylene ratio of 10:1).

    • Conduct the reaction at a controlled temperature (e.g., 25 °C) and space velocity.

    • Collect the liquid product downstream.

  • Product Analysis:

    • Analyze the product mixture using GC-MS to determine the conversion of isobutylene and the selectivity towards dimers, trimers, and other oligomers.

2. General Protocol for Hydrogenation of Triisobutylene

Materials:

  • Triisobutylene mixture from the oligomerization step

  • Hydrogenation catalyst (e.g., 5% Pd/C)

  • Solvent (e.g., ethanol (B145695) or hexane)

  • Hydrogen gas

  • High-pressure reactor (autoclave)

Procedure:

  • Reaction Setup:

    • In a high-pressure reactor, dissolve the triisobutylene mixture in a suitable solvent.

    • Add the hydrogenation catalyst (typically 1-5 mol% of the substrate).

  • Hydrogenation:

    • Seal the reactor and purge with nitrogen, followed by hydrogen gas.

    • Pressurize the reactor with hydrogen to the desired pressure (e.g., 10-50 bar).

    • Heat the reaction mixture to the desired temperature (e.g., 50-100 °C) with vigorous stirring.

    • Monitor the reaction progress by observing the drop in hydrogen pressure.

  • Work-up and Purification:

    • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

    • Filter the reaction mixture to remove the catalyst.

    • Remove the solvent by rotary evaporation.

    • The resulting crude this compound can be purified by fractional distillation to separate it from other C12 isomers and any remaining lower or higher boiling impurities.

Logical Workflow Diagram

Troubleshooting_Workflow start Start Synthesis check_conversion Check Isobutylene Conversion start->check_conversion low_conversion Low Conversion check_conversion->low_conversion No good_conversion Acceptable Conversion check_conversion->good_conversion Yes troubleshoot_conversion Troubleshoot Conversion: - Check catalyst activity - Verify feed purity - Optimize T & P low_conversion->troubleshoot_conversion troubleshoot_conversion->start Re-run analyze_selectivity Analyze Product Selectivity (GC-MS) good_conversion->analyze_selectivity low_trimer_selectivity Low Trimer Selectivity (High Dimers) analyze_selectivity->low_trimer_selectivity No good_selectivity Good Trimer Selectivity analyze_selectivity->good_selectivity Yes troubleshoot_selectivity Troubleshoot Selectivity: - Adjust temperature - Modify isobutylene conc. - Change catalyst low_trimer_selectivity->troubleshoot_selectivity troubleshoot_selectivity->start Re-run hydrogenation Proceed to Hydrogenation good_selectivity->hydrogenation check_hydrogenation Check for Complete Hydrogenation hydrogenation->check_hydrogenation incomplete_hydrogenation Incomplete Hydrogenation check_hydrogenation->incomplete_hydrogenation No complete_hydrogenation Complete Hydrogenation check_hydrogenation->complete_hydrogenation Yes troubleshoot_hydrogenation Troubleshoot Hydrogenation: - Check catalyst - Increase H2 pressure/temp. incomplete_hydrogenation->troubleshoot_hydrogenation troubleshoot_hydrogenation->hydrogenation Re-run purification Purify Product (Fractional Distillation) complete_hydrogenation->purification final_product Final Product: This compound purification->final_product

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Optimizing Reaction Yield for 2,2,4,6,6-Pentamethylheptane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 2,2,4,6,6-pentamethylheptane. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during its synthesis, offering practical solutions and detailed experimental protocols.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common problems that may arise during the synthesis of this compound, leading to improved reaction yields.

Logical Troubleshooting Workflow

Troubleshooting_Workflow start Low or No Product Yield check_starting_materials Verify Purity and Integrity of Starting Materials start->check_starting_materials check_starting_materials->start Impure/Degraded check_reaction_conditions Review Reaction Parameters (Temperature, Pressure, Time) check_starting_materials->check_reaction_conditions Materials OK check_reaction_conditions->start Incorrect Parameters catalyst_issue Investigate Catalyst Activity check_reaction_conditions->catalyst_issue Conditions Correct catalyst_issue->start Inactive/Poisoned side_reactions Analyze for Side Products catalyst_issue->side_reactions Catalyst Active side_reactions->start Significant Side Reactions purification_issue Optimize Purification Protocol side_reactions->purification_issue Minimal Side Products purification_issue->start Product Loss During Purification success Improved Yield Achieved purification_issue->success Purification Optimized Grignard_Synthesis reagent1 Neopentyl Chloride grignard Neopentylmagnesium Chloride (Grignard Reagent) reagent1->grignard reagent2 Magnesium Turnings reagent2->grignard intermediate Magnesium Alkoxide grignard->intermediate reagent3 Pinacolone reagent3->intermediate product 2,2,4,6,6-Pentamethyl-3-heptanol intermediate->product Acidic Workup Hydrogenation_Workflow setup Assemble Reaction Apparatus (Flask, Stir Bar, H₂ Balloon) reactants Add Alkene, Solvent (e.g., Ethanol), and Pd/C Catalyst setup->reactants purge Evacuate and Backfill with H₂ (3x) reactants->purge reaction Stir under H₂ Atmosphere at Room Temperature purge->reaction monitoring Monitor Reaction Progress (TLC or GC) reaction->monitoring workup Filter through Celite to Remove Catalyst monitoring->workup Reaction Complete purification Concentrate Filtrate and Purify (e.g., Distillation) workup->purification product This compound purification->product

"troubleshooting guide for hydrogenation of triisobutylene"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the hydrogenation of triisobutylene (B147571). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the hydrogenation of triisobutylene, providing potential causes and actionable solutions.

Q1: My hydrogenation of triisobutylene shows low or no conversion. What are the common causes?

A1: Low conversion is a frequent issue and can stem from several factors related to the catalyst, reaction conditions, or the substrate itself. The most common culprits include:

  • Catalyst Deactivation: The catalyst may be old, improperly handled and exposed to air, or poisoned by impurities in the system.[1]

  • Insufficient Catalyst Loading: The amount of catalyst might be too low for the scale of your reaction.[1]

  • Poor Hydrogen Access: This can be due to leaks in the hydrogenation apparatus, inadequate stirring in a heterogeneous reaction, or a depleted hydrogen source.[1]

  • Suboptimal Reaction Conditions: The temperature and hydrogen pressure may not be ideal for the specific catalyst and substrate.

  • Substrate or Solvent Impurities: Impurities in the triisobutylene or the solvent can act as catalyst poisons.

Q2: How can I determine if my catalyst is the problem?

A2: To troubleshoot catalyst-related issues, consider the following steps:

  • Use a Fresh Batch of Catalyst: If you suspect your catalyst is old or has been stored improperly, repeating the reaction with a fresh batch is a good first step.[1]

  • Increase Catalyst Loading: A modest increase in the catalyst loading (e.g., from 5 wt% to 10 wt%) can sometimes overcome minor activity issues.[1]

  • Ensure Proper Catalyst Handling: Heterogeneous catalysts like Palladium on carbon (Pd/C) should be handled under an inert atmosphere as much as possible to prevent oxidation.[1]

  • Check for Catalyst Poisons: If you suspect impurities are poisoning the catalyst, purify your substrate and ensure you are using a high-purity, degassed solvent. Common poisons for palladium catalysts include sulfur, nitrogen, and phosphorus compounds.

Q3: What are the typical reaction conditions for the hydrogenation of triisobutylene?

A3: While optimal conditions should be determined empirically, typical conditions for the hydrogenation of related C8 olefins to isooctane (B107328) can be used as a starting point. These conditions are generally mild.

ParameterTypical RangeNotes
Catalyst 5-10% Palladium on Carbon (Pd/C)Nickel-based catalysts can also be used.
Catalyst Loading 1-10 mol% (metal basis)Higher loading may be necessary for less reactive substrates or to overcome minor poisoning.[2]
Temperature 25-100 °CRoom temperature is often a good starting point. Higher temperatures can increase the reaction rate but may also lead to side reactions.[2]
Hydrogen Pressure 1-50 bar (15-725 psi)Balloon pressure is often sufficient for complete hydrogenation. Higher pressures may be required for more sterically hindered alkenes.[2]
Solvent Ethanol (B145695), Methanol (B129727), Ethyl Acetate, Tetrahydrofuran (THF)Protic solvents like ethanol and methanol can often accelerate the reaction rate. Ensure the solvent is dry and deoxygenated.[2][3]
Substrate Concentration 0.05-0.5 MHigher concentrations can sometimes lead to catalyst deactivation.[2]
Stirring Speed VigorousEfficient mixing is crucial to ensure good contact between the substrate, catalyst, and hydrogen gas.[2]

Q4: I am observing unexpected peaks in my GC-MS analysis. What are the likely side products?

A4: The hydrogenation of triisobutylene is generally a clean reaction. However, side products can arise from impurities in the starting material or from isomerization reactions.

  • Isomers of Isooctane: Triisobutylene is a mixture of isomers. Hydrogenation will result in a corresponding mixture of isooctane isomers. These will likely have very similar retention times in GC analysis.

  • Partially Hydrogenated Intermediates: If the reaction is incomplete, you will observe peaks corresponding to the various triisobutylene isomers.

  • Cracking Products: Under harsh conditions (high temperature and pressure), C-C bond cleavage can occur, leading to the formation of smaller alkanes.

  • Oligomers: The triisobutylene feed may contain higher oligomers (e.g., tetramers), which would be hydrogenated to the corresponding C16 alkanes.

Q5: How can I monitor the progress of my hydrogenation reaction?

A5: The progress of the reaction can be monitored by several techniques:

  • Thin-Layer Chromatography (TLC): This is a quick and simple method to check for the disappearance of the starting material. However, the product and starting material may have very similar Rf values.

  • Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS): These are the most reliable methods for monitoring the reaction.[2] You can quantify the disappearance of the triisobutylene isomers and the appearance of the isooctane product. A GC-MS analysis of the final product can confirm the molecular weight of the product and help identify any side products.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of the olefinic protons of triisobutylene.[2]

Experimental Protocols

General Protocol for the Hydrogenation of Triisobutylene using Pd/C

This protocol is a general guideline and may require optimization for specific experimental setups and scales.

Materials:

  • Triisobutylene

  • 10% Palladium on Carbon (Pd/C)

  • Anhydrous solvent (e.g., ethanol, ethyl acetate)

  • Inert gas (Nitrogen or Argon)

  • Hydrogen gas

  • Reaction flask (e.g., round-bottom flask or Parr shaker vessel)

  • Stirring apparatus (magnetic stirrer or mechanical shaker)

  • Hydrogen balloon or regulated hydrogen source

  • Filtration setup (e.g., Celite on a sintered glass funnel)

Procedure:

  • Flask Preparation: Ensure the reaction flask is clean, dry, and equipped with a stir bar.

  • Inert Atmosphere: Flush the flask with an inert gas (nitrogen or argon) for several minutes.[5]

  • Catalyst Addition: Carefully add the 10% Pd/C catalyst to the flask under the inert atmosphere. The catalyst is flammable, especially when dry.[3][5]

  • Solvent Addition: Add the anhydrous solvent to the flask, ensuring the catalyst is fully wetted.[5]

  • Substrate Addition: Dissolve the triisobutylene in the reaction solvent and add it to the flask via a syringe or addition funnel.

  • Hydrogenation Setup:

    • Balloon Hydrogenation: Evacuate the flask and backfill with hydrogen from a balloon. Repeat this cycle 3-5 times to ensure a hydrogen atmosphere. Leave the reaction stirring under a positive pressure of hydrogen from the balloon.[1][5]

    • Parr Shaker: If using a Parr shaker, seal the vessel, evacuate and purge with hydrogen several times before pressurizing to the desired pressure.

  • Reaction Execution: Stir the reaction mixture vigorously at the desired temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or GC until the starting material is consumed.[1]

  • Work-up:

    • Carefully vent the excess hydrogen and purge the flask with an inert gas.[5]

    • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Do not allow the filter cake to dry as it can be pyrophoric.[5]

    • Wash the Celite pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The resulting isooctane is often pure enough for many applications. If necessary, it can be purified by distillation.

Visualizations

Troubleshooting_Workflow start Low/No Conversion in Triisobutylene Hydrogenation catalyst_check Is the Catalyst Active? start->catalyst_check conditions_check Are Reaction Conditions Optimal? catalyst_check->conditions_check No catalyst_solution Use fresh catalyst Increase catalyst loading Ensure inert handling catalyst_check->catalyst_solution Yes substrate_check Is the Substrate/Solvent Pure? conditions_check->substrate_check No conditions_solution Increase H2 pressure Increase temperature Increase stirring speed Increase reaction time conditions_check->conditions_solution Yes substrate_solution Purify substrate Use dry, degassed solvent substrate_check->substrate_solution Yes success Successful Hydrogenation substrate_check->success No catalyst_solution->success conditions_solution->success substrate_solution->success

Caption: Troubleshooting workflow for low conversion.

Experimental_Workflow prep 1. Flask Preparation (Inert Atmosphere) reagents 2. Add Catalyst, Solvent & Substrate prep->reagents hydrogenation 3. Introduce Hydrogen (Balloon or Parr) reagents->hydrogenation reaction 4. Stir Vigorously & Monitor hydrogenation->reaction workup 5. Filter Catalyst (Celite) reaction->workup product 6. Concentrate & Purify workup->product

Caption: General experimental workflow for hydrogenation.

References

"stability and degradation of 2,2,4,6,6-Pentamethylheptane over time"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation of 2,2,4,6,6-Pentamethylheptane.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For optimal stability, this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[1] It is advisable to keep it away from heat, sparks, open flames, and other ignition sources as it is a flammable liquid.[2] The product is considered stable under normal storage conditions.[1][3]

Q2: What are the known chemical incompatibilities of this compound?

A2: this compound is incompatible with strong oxidizing agents.[3][4] Contact with substances like nitrates, oxidizing acids, and chlorine bleaches should be avoided as it may result in ignition.[4]

Q3: Is this compound prone to degradation under normal laboratory conditions?

A3: this compound is a highly branched alkane, which enhances its stability, making it resistant to degradation under standard conditions.[3] Under normal conditions of storage and use, hazardous decomposition products are not expected to be produced.[2]

Q4: What are the potential degradation pathways for this compound?

A4: While specific studies on this compound are limited, the degradation of similar highly branched alkanes typically proceeds via oxidation. This can involve the formation of hydroperoxides, followed by conversion to alcohols and ketones. Under more severe conditions, carbon-carbon bond cleavage can occur, leading to the formation of smaller molecules.

Q5: How can I test for the purity of my this compound sample?

A5: Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for assessing the purity of this compound.[5] This technique can separate the main compound from any impurities or potential degradation products and provide information for their identification.

Troubleshooting Guide

Issue Potential Cause Related to Stability Recommended Action
Inconsistent experimental results or unexpected side reactions. The this compound may have been contaminated with an incompatible substance, such as a strong oxidizing agent.Review all reagents used in the experiment for compatibility. Test a fresh, unopened sample of this compound.
Change in the physical appearance of the solvent (e.g., color, viscosity). This could indicate significant degradation, although it is unlikely under proper storage. It may also suggest contamination.Do not use the solvent. Dispose of it according to hazardous waste guidelines.[4] Obtain a new batch of the solvent and verify its purity.
Presence of unexpected peaks in analytical chromatograms (e.g., GC-MS). These peaks may correspond to degradation products or impurities from the manufacturing process or leaching from storage containers.Analyze a reference standard of this compound to confirm its retention time. Attempt to identify the unknown peaks using the mass spectral data. Consider performing a forced degradation study to identify potential degradation products.

Data on Stability and Properties

Physical and Chemical Properties
PropertyValueReference
Molecular Formula C12H26[6]
Molecular Weight 170.33 g/mol [7]
Boiling Point 177-178 °C at 760 mm Hg
Flash Point 45 °C / 113 °F[1]
Density 0.745 g/cm³ at 20 °C[1]
Water Solubility Insoluble[1]
Storage Temperature Room temperature, in a dry, well-ventilated place[1]
Illustrative Forced Degradation Data

No specific quantitative degradation data for this compound was identified in the reviewed literature. The following table is a hypothetical representation based on typical outcomes of forced degradation studies for branched alkanes.

Stress Condition Duration Assay of this compound (%) Major Degradation Products (Hypothetical)
Thermal (80°C) 30 days>99%Not detected
Oxidative (3% H₂O₂ at 50°C) 7 days~95%Branched alcohols (C12), Branched ketones (C12)
Photostability (ICH Q1B) 10 days>99%Not detected
Acidic (0.1M HCl at 50°C) 14 days>99%Not detected
Basic (0.1M NaOH at 50°C) 14 days>99%Not detected

Experimental Protocols

Protocol 1: Forced Thermal Degradation Study
  • Objective: To assess the thermal stability of this compound.

  • Materials:

    • This compound (high purity grade).

    • Inert glass vials with PTFE-lined caps.

    • Oven capable of maintaining a constant temperature (e.g., 80°C ± 2°C).

  • Procedure:

    • Place 5 mL of this compound into several labeled glass vials.

    • Tightly cap the vials.

    • Place the vials in an oven pre-heated to 80°C.

    • Store a control sample at the recommended storage conditions.

    • At specified time points (e.g., 7, 14, and 30 days), remove one vial from the oven.

    • Allow the vial to cool to room temperature.

    • Analyze the sample and the control using a validated analytical method (e.g., GC-MS) to determine the purity and identify any degradation products.

Protocol 2: Forced Oxidative Degradation Study
  • Objective: To evaluate the stability of this compound in the presence of an oxidizing agent.

  • Materials:

    • This compound.

    • 3% Hydrogen Peroxide (H₂O₂).

    • Inert glass vials with PTFE-lined caps.

    • Water bath or incubator (e.g., 50°C ± 2°C).

  • Procedure:

    • Add 5 mL of this compound to a glass vial.

    • Add 0.5 mL of 3% H₂O₂.

    • Cap the vial tightly and gently agitate to ensure mixing.

    • Prepare a control sample with 5 mL of this compound and 0.5 mL of purified water.

    • Place the sample and control vials in a water bath at 50°C, protected from light.

    • At predetermined intervals (e.g., 1, 3, and 7 days), remove the vials and allow them to cool.

    • Analyze the organic layer by GC-MS to assess for degradation.

Protocol 3: Purity and Degradation Product Analysis by GC-MS
  • Objective: To determine the purity of this compound and identify potential degradation products.

  • Instrumentation and Conditions:

    • Gas Chromatograph: Equipped with a capillary column suitable for hydrocarbon analysis (e.g., DB-5ms or equivalent).

    • Carrier Gas: Helium at a constant flow rate.

    • Injection: Split mode, with an injection volume of 1 µL.

    • Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp: 10°C/minute to 250°C.

      • Hold at 250°C for 5 minutes.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: m/z 40-400.

  • Procedure:

    • Prepare a dilute solution of the this compound sample in a suitable solvent (e.g., hexane).

    • Inject the sample into the GC-MS system.

    • Acquire the data.

    • Data Analysis:

      • Determine the peak area of this compound and any other observed peaks.

      • Calculate the purity as the percentage of the main peak area relative to the total peak area.

      • Compare the mass spectra of any additional peaks to a spectral library (e.g., NIST) to tentatively identify impurities or degradation products.

Visualizations

G cluster_main Hypothetical Oxidative Degradation Pathway PMH This compound Hydroperoxide Tertiary Hydroperoxide PMH->Hydroperoxide Oxidation (e.g., O2, H2O2) Alcohol Tertiary Alcohol Hydroperoxide->Alcohol Reduction Ketone Ketone (via C-C cleavage) Alcohol->Ketone Further Oxidation & Cleavage

Caption: A simplified hypothetical pathway for the oxidative degradation of this compound.

G cluster_workflow Stability Testing Workflow start Define Study Protocol (Conditions, Timepoints) prep Prepare Samples (Test & Control) start->prep storage Place Samples in Stability Chambers prep->storage pull Pull Samples at Scheduled Timepoints storage->pull analysis Analytical Testing (e.g., GC-MS) pull->analysis data Data Analysis & Interpretation analysis->data report Generate Stability Report data->report

Caption: A general workflow for conducting a stability study on a chemical substance.

G cluster_troubleshooting Troubleshooting Experimental Issues issue Unexpected Experimental Result? check_storage Were storage conditions appropriate? issue->check_storage check_compat Any incompatible chemicals used (e.g., strong oxidizers)? check_storage->check_compat Yes degradation_unlikely Degradation is unlikely. check_storage->degradation_unlikely No test_purity Test purity of the solvent (e.g., GC-MS) check_compat->test_purity No degradation_likely Degradation is a likely cause. Use a fresh batch of solvent. check_compat->degradation_likely Yes other_cause Investigate other experimental parameters test_purity->other_cause

Caption: A decision tree to help troubleshoot if solvent degradation is the root of an issue.

References

Technical Support Center: 2,2,4,6,6-Pentamethylheptane Storage and Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of 2,2,4,6,6-pentamethylheptane during storage.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My stored this compound has developed a faint, sharp odor. What could be the cause?

A1: A change in odor is often an early indicator of oxidation. This compound is a highly branched alkane and, while generally stable, can undergo autoxidation over time, especially with prolonged exposure to air (oxygen).[1] This process can lead to the formation of volatile oxidation products such as aldehydes and ketones, which may have a characteristic sharp or unpleasant smell. The tertiary hydrogens in the molecule are particularly susceptible to radical attack, initiating the oxidation process.

Q2: I observed some fine, crystalline precipitate in my stock of this compound. Is this related to oxidation?

A2: Yes, the formation of a precipitate can be a sign of advanced oxidation.[1] While the initial oxidation products are often soluble, further reactions can lead to the formation of less soluble compounds, such as peroxides or polymeric materials, which may precipitate out of the solution.[1] You may also observe wisp-like structures or cloudiness in the liquid.[1] It is crucial to handle such containers with extreme care, as peroxides can be shock-sensitive and potentially explosive, especially upon concentration.

Q3: How can I visually inspect my this compound for signs of oxidation?

A3: A careful visual inspection can often reveal signs of peroxide formation.[1] Use a strong light source, like a flashlight, to illuminate the container from the side or back.[1] Look for:

  • Wisp-like structures: Fine, suspended particles floating in the liquid.[1]

  • Cloudiness: A general haziness of the solution.[1]

  • Crystalline precipitate: Solid particles settled at the bottom or adhering to the container walls.[1]

  • Discoloration: Any deviation from its typically colorless appearance.[1]

  • Crust formation: White crystals forming around the cap or neck of the bottle.[1]

If any of these signs are present, the material should be tested for peroxides before use.

Q4: What are the ideal storage conditions to prevent the oxidation of this compound?

A4: To minimize oxidation, this compound should be stored under the following conditions:

  • Cool and Dark Environment: Store in a cool, well-ventilated area, away from direct sunlight and heat sources.[2][3] Light and heat can catalyze the autoxidation process. Refrigeration (2-8°C) is recommended for long-term storage.[4]

  • Inert Atmosphere: The presence of oxygen is a primary driver of oxidation.[1] For high-purity applications and long-term storage, it is best practice to store the solvent under an inert atmosphere, such as nitrogen or argon, to displace oxygen from the headspace of the container.[1][5]

  • Tightly Sealed Containers: Always keep the container tightly closed to prevent the ingress of atmospheric oxygen.[2][3] Use containers with high-quality, inert seals.

  • Appropriate Container Material: Store in amber glass bottles or other opaque containers to protect from light.[4]

Q5: Should I add an antioxidant to my this compound for long-term storage?

A5: For applications where the presence of an additive is acceptable, adding a synthetic antioxidant can significantly prolong the shelf-life of this compound. Hindered phenolic antioxidants such as Butylated Hydroxytoluene (BHT) or Butylated Hydroxyanisole (BHA) are commonly used for this purpose.[6][7] They act as free radical scavengers, interrupting the chain reaction of autoxidation.[8] A typical concentration for these additives is in the range of 0.0002% to 0.8%.[6]

Q6: My experiment is sensitive to impurities. How can I be sure my stored this compound is still high-purity?

A6: To ensure the purity of your stored this compound, it is recommended to perform a quality control check before use, especially if it has been stored for an extended period. The most common initial test is for the presence of peroxides. If peroxides are detected, or if your application is sensitive to other oxidation byproducts, further analysis using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can identify and quantify specific degradation products.

Troubleshooting Guide: Unexpected Experimental Results

Symptom Potential Cause Recommended Action
Inconsistent reaction yields or kinetics Presence of peroxides or other oxidation products acting as unintended initiators or inhibitors.Test the this compound for peroxides. If positive, either discard the solvent or purify it by passing it through a column of activated alumina (B75360). Consider using a freshly opened bottle or one stored under an inert atmosphere.
Appearance of ghost peaks in chromatograms (GC, HPLC) Contamination with volatile oxidation byproducts (e.g., aldehydes, ketones).Confirm the identity of the ghost peaks using GC-MS. If they are oxidation products, use a fresh, high-purity stock of this compound. Ensure proper cleaning of your analytical instrumentation.
Formation of insoluble byproducts in a reaction mixture Peroxides or other degradation products reacting with your reagents.Characterize the insoluble material. Test the solvent for peroxides. Use a purified or fresh batch of this compound.
Color change in a reaction mixture upon addition of this compound Reaction between impurities in the solvent and your reagents.Use a high-purity grade of this compound and ensure it has been stored correctly. Test for peroxides.

Quantitative Data Summary

Table 1: Efficacy of Common Antioxidants in Hydrocarbon Systems

AntioxidantTypical Concentration RangeSystemEfficacyReference
Butylated Hydroxytoluene (BHT) 0.0002% - 0.8%Cosmetic and food productsEffective in preventing oxidation and improving stability.[6]
Butylated Hydroxyanisole (BHA) 0.0002% - 0.8%Cosmetic and food productsOften used in combination with BHT for synergistic effects.[6]
Tertiary Butylhydroxyquinone (TBHQ) Not specifiedPoultry by-productsShowed high thermal stability and effectiveness as an antioxidant.[9]

Experimental Protocols

Protocol 1: Qualitative and Semi-Quantitative Determination of Peroxides

This protocol describes a simple method to detect the presence of peroxides in this compound.

Materials:

  • This compound sample

  • Potassium iodide (KI), saturated solution in isopropanol

  • Glacial acetic acid

  • Starch indicator solution (optional)

  • Commercial peroxide test strips (e.g., Quantofix®)

Procedure using Potassium Iodide:

  • Add 1 mL of the this compound sample to a clean, dry test tube.

  • Add 1 mL of glacial acetic acid.

  • Add 1 mL of the saturated potassium iodide solution.

  • Stopper the test tube and shake for 1 minute.

  • Allow the mixture to stand for 5 minutes.

  • A yellow to brown color indicates the presence of peroxides. The intensity of the color is proportional to the peroxide concentration.

  • For better visualization of low concentrations, add a few drops of starch indicator solution. A blue-black color confirms the presence of iodine, and thus peroxides.

Procedure using Peroxide Test Strips:

  • Dip the test strip into the this compound sample for 1-3 seconds.

  • Remove the strip and allow the solvent to evaporate.

  • After the specified time (refer to the manufacturer's instructions), compare the color of the test pad to the color scale provided on the packaging to determine the approximate peroxide concentration.

Protocol 2: Monitoring Oxidation by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general workflow for identifying and quantifying oxidation products in this compound.

Instrumentation and Columns:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • A non-polar capillary column (e.g., HP-5MS, DB-5) is suitable for separating hydrocarbons and their oxygenated derivatives.

Sample Preparation:

  • Dilute the this compound sample in a high-purity solvent (e.g., hexane) if necessary to bring the concentration within the linear range of the instrument.

  • An internal standard (e.g., a deuterated alkane) can be added for precise quantification.

GC-MS Parameters (Example):

  • Injector Temperature: 250°C

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold at 280°C for 5 minutes

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Scan Range: m/z 40-400

Data Analysis:

  • Identify the main peak corresponding to this compound.

  • Search for new peaks in the chromatogram of the aged sample that are absent in a fresh, high-purity standard.

  • Identify these new peaks by comparing their mass spectra to a library (e.g., NIST) and by interpreting the fragmentation patterns. Common oxidation products of branched alkanes include alcohols, ketones, and smaller alkanes resulting from fragmentation.[2][10]

  • Quantify the oxidation products by integrating the peak areas relative to the internal standard or the main this compound peak.

Visualizations

Oxidation_Pathway Figure 1: Simplified Autoxidation Pathway of this compound cluster_initiation Initiation cluster_propagation Propagation cluster_products Products PMH This compound (R-H) Alkyl_Radical Alkyl Radical (R•) PMH->Alkyl_Radical Hydroperoxide Hydroperoxide (ROOH) Initiator Initiator (Heat, Light, Metal Ions) Initiator->PMH H abstraction O2 Oxygen (O2) Peroxy_Radical Peroxy Radical (ROO•) Alkyl_Radical->Peroxy_Radical O2->Peroxy_Radical Fast Peroxy_Radical->PMH H abstraction Peroxy_Radical->Hydroperoxide Alkoxy_Radical Alkoxy Radical (RO•) Hydroperoxide->Alkoxy_Radical Decomposition Hydroperoxide->Alkoxy_Radical Hydroxyl_Radical Hydroxyl Radical (•OH) Hydroperoxide->Hydroxyl_Radical Alkoxy_Radical->PMH H abstraction Alkoxy_Radical->Alkyl_Radical Alcohols Alcohols Alkoxy_Radical->Alcohols Ketones Ketones Alkoxy_Radical->Ketones Fragmentation Fragmentation Products (smaller alkanes) Alkoxy_Radical->Fragmentation

Caption: Figure 1: Simplified Autoxidation Pathway of this compound

Prevention_Workflow Figure 2: Experimental Workflow for Preventing and Detecting Oxidation cluster_storage Proper Storage cluster_testing Pre-use Testing cluster_decision Decision cluster_action Action Store_Cool Store in a cool, dark place (2-8°C) Visual_Inspection Visual Inspection for precipitates/discoloration Store_Cool->Visual_Inspection Inert_Atmosphere Store under inert atmosphere (N2 or Ar) Inert_Atmosphere->Visual_Inspection Tightly_Sealed Use tightly sealed, opaque containers Tightly_Sealed->Visual_Inspection Add_Antioxidant Consider adding BHT/BHA (if application allows) Add_Antioxidant->Visual_Inspection Peroxide_Test Peroxide Test (Strips or KI method) Visual_Inspection->Peroxide_Test GCMS_Analysis GC-MS Analysis for high-purity applications Peroxide_Test->GCMS_Analysis Peroxides_Detected Peroxides Detected? GCMS_Analysis->Peroxides_Detected Use_Solvent Use Solvent in Experiment Peroxides_Detected->Use_Solvent No Purify_Solvent Purify Solvent (e.g., alumina column) Peroxides_Detected->Purify_Solvent Yes (Low Levels) Discard_Solvent Discard Solvent Peroxides_Detected->Discard_Solvent Yes (High Levels/Crystals)

Caption: Figure 2: Experimental Workflow for Preventing and Detecting Oxidation

References

Technical Support Center: Separation of 2,2,4,6,6-Pentamethylheptane and its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis and separation of 2,2,4,6,6-Pentamethylheptane and its isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating isomers of this compound?

A1: The main difficulty lies in the similar physicochemical properties of the isomers. As structural isomers of dodecane (B42187) (C12H26), they have the same molecular weight.[1] The primary difference for separation purposes is their boiling point, which can be very close for highly branched isomers. This makes techniques like fractional distillation energy-intensive and challenging. For chromatographic methods, the structural similarity can lead to co-elution, where isomers are not fully resolved.

Q2: Which analytical technique is most effective for separating this compound and its isomers?

A2: High-resolution capillary gas chromatography (GC) is the most effective and commonly used technique for separating volatile hydrocarbon isomers like those of dodecane.[2][3] The separation is based on the differential partitioning of the isomers between a gaseous mobile phase and a liquid stationary phase. Non-polar stationary phases are particularly effective, as the elution order is primarily determined by the boiling point and molecular shape of the isomers.[2]

Q3: How does the branching of an alkane isomer affect its boiling point and GC retention time?

A3: Generally, for isomers with the same number of carbon atoms, a higher degree of branching leads to a lower boiling point. This is because the more compact, spherical shape of highly branched isomers reduces the surface area available for intermolecular van der Waals forces. In gas chromatography with a non-polar column, this translates to shorter retention times for more branched isomers.[2]

Q4: What type of GC column is recommended for separating this compound isomers?

A4: A non-polar capillary column is the ideal choice. Columns with a stationary phase of 100% dimethylpolysiloxane or 5% phenyl-95% dimethylpolysiloxane are highly effective for separating alkane isomers based on their boiling points.[2] For complex mixtures of high-boiling point isomers, a longer column (e.g., 30-60 meters) with a smaller internal diameter (e.g., 0.18 mm or 0.25 mm) will provide better resolution.[2]

Troubleshooting Guides

This section addresses specific issues you may encounter during the separation of this compound and its isomers using gas chromatography.

Problem 1: Poor Resolution or Co-elution of Isomer Peaks

Possible Causes:

  • Inappropriate GC Column: The stationary phase may not be optimal for separating non-polar isomers.

  • Suboptimal Column Dimensions: The column may be too short or have too large an internal diameter, providing insufficient theoretical plates for separation.[2]

  • Incorrect Oven Temperature Program: A temperature ramp that is too fast can prevent sufficient interaction between the isomers and the stationary phase.[2]

  • Improper Carrier Gas Flow Rate: A non-optimal flow rate can lead to band broadening and reduced resolution.[2]

Solutions:

  • Select the Right Column: Use a non-polar stationary phase like 100% dimethylpolysiloxane or 5% phenyl-95% dimethylpolysiloxane.[2]

  • Optimize Column Dimensions: For complex mixtures, consider a longer column (e.g., 30-60 m) and a smaller internal diameter (e.g., 0.18 mm or 0.25 mm).[2]

  • Refine the Temperature Program: Employ a slower temperature ramp rate (e.g., 5-10°C/min) to enhance the separation of closely eluting compounds.[2]

  • Adjust Carrier Gas Flow Rate: Optimize the flow rate of your carrier gas (typically Helium or Hydrogen) to minimize peak broadening.

Problem 2: Tailing Alkane Peaks

Possible Causes:

  • Active Sites in the GC System: Active sites in the injector liner or on the column can interact with the analytes, causing peak tailing.

  • Column Contamination: Buildup of non-volatile residues at the head of the column can lead to poor peak shape.

  • Column Overload: Injecting too much sample can saturate the column, resulting in distorted peaks.[2]

Solutions:

  • Use Deactivated Components: Employ a deactivated inlet liner and a high-quality, inert GC column.[2]

  • Column Maintenance: If contamination is suspected, trim the first 10-20 cm of the column from the inlet side. Regular high-temperature baking of the column can also help.[2]

  • Optimize Sample Concentration: Reduce the sample concentration or use a split injection to avoid overloading the column.[2]

Problem 3: Shifting Retention Times Between Runs

Possible Causes:

  • Leaks in the System: Leaks in the gas lines or connections can cause fluctuations in the carrier gas flow rate.

  • Inconsistent Oven Temperature: Poor temperature control or variations in the oven's temperature profile can lead to retention time shifts.

  • Column Bleed: Degradation of the stationary phase at high temperatures can alter the column's properties.

Solutions:

  • Perform a Leak Check: Regularly check for leaks in the carrier gas lines and at all connections.

  • Verify Oven Temperature: Ensure the oven is properly calibrated and that the temperature program is consistent for each run.

  • Condition the Column: Properly condition a new column and avoid exceeding the maximum operating temperature to minimize bleed.

Data Presentation

The following table summarizes the boiling points of this compound and a selection of its isomers. This data illustrates the principle that increased branching generally leads to a lower boiling point.

Isomer NameStructureBoiling Point (°C)
n-DodecaneStraight-chain216.3
2-MethylundecaneSingle branch~210
2,2-Dimethyl-decaneDouble branch~205
This compound Highly branched177-178[4]

Note: Boiling points for branched isomers are approximate and serve to illustrate the trend. Precise values can vary slightly based on the data source.

Experimental Protocols

High-Resolution Gas Chromatography (GC) for the Separation of this compound Isomers

Objective: To achieve baseline separation of this compound from its other C12 isomers.

Materials:

  • Sample containing a mixture of C12 alkane isomers.

  • High-purity, non-polar solvent (e.g., hexane).

  • Gas chromatograph with a Flame Ionization Detector (FID).

Instrumentation and Conditions:

ParameterRecommended Setting
GC Column Non-polar, 100% dimethylpolysiloxane or 5% phenyl-95% dimethylpolysiloxane stationary phase. Dimensions: 30 m length x 0.25 mm ID x 0.25 µm film thickness.
Injector Split/Splitless, operated in split mode with a ratio of 100:1.
Injector Temperature 250°C[2]
Detector (FID) Temperature 300°C[2]
Carrier Gas Helium, with a constant flow rate of 1.0 mL/min.[2]
Oven Temperature Program Initial temperature of 40°C, hold for 2 minutes. Ramp at 5°C/min to 200°C. Hold at 200°C for 5 minutes.[2]
Injection Volume 1 µL

Procedure:

  • Sample Preparation: Prepare a dilute solution of the isomer mixture in hexane.

  • Instrument Setup: Set up the GC with the conditions listed in the table above.

  • Injection: Inject 1 µL of the prepared sample into the GC.

  • Data Acquisition: Acquire the chromatogram.

  • Analysis: Identify the peaks corresponding to the different isomers based on their retention times. The elution order should generally follow an inverse relationship with the degree of branching (i.e., more branched isomers elute earlier).

Visualizations

Experimental Workflow for GC Separation of Isomers

experimental_workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_analysis Data Analysis prep1 Dilute Isomer Mixture in Hexane gc1 Set GC Parameters (Column, Temp, Flow) prep1->gc1 gc2 Inject 1 µL of Sample gc1->gc2 gc3 Run Temperature Program gc2->gc3 analysis1 Acquire Chromatogram gc3->analysis1 analysis2 Identify Peaks by Retention Time analysis1->analysis2 analysis3 Quantify Isomer Ratios analysis2->analysis3

Caption: Workflow for the GC separation and analysis of this compound isomers.

Troubleshooting Logic for Co-eluting Peaks

troubleshooting_logic start Problem: Co-eluting Isomer Peaks q1 Is the GC column a non-polar capillary column? start->q1 ans1_yes Yes q1->ans1_yes ans1_no No q1->ans1_no q2 Is the oven temperature ramp rate slow (e.g., 5°C/min)? ans1_yes->q2 sol1 Action: Replace with a suitable non-polar column. ans1_no->sol1 sol1->q2 ans2_yes Yes q2->ans2_yes ans2_no No q2->ans2_no q3 Is the column length and ID optimized? ans2_yes->q3 sol2 Action: Decrease the temperature ramp rate. ans2_no->sol2 sol2->q3 ans3_yes Yes q3->ans3_yes ans3_no No q3->ans3_no end Resolution Improved ans3_yes->end sol3 Action: Consider a longer column with a smaller ID. ans3_no->sol3 sol3->end

Caption: Decision tree for troubleshooting co-eluting peaks in the GC analysis of alkane isomers.

References

Technical Support Center: Optimizing 2,2,4,6,6-Pentamethylheptane as a Solvent

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2,2,4,6,6-Pentamethylheptane. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the efficiency of this non-polar solvent in various experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges.

Troubleshooting Guides

This section provides solutions to common problems encountered when using this compound as a solvent.

Issue 1: Poor Solubility of a Target Compound

Symptoms:

  • The solute (e.g., an active pharmaceutical ingredient, reagent) does not fully dissolve.

  • Precipitation occurs during the reaction or upon cooling.

  • The reaction is slow or does not proceed to completion.

Possible Causes and Solutions:

CauseSolution
Inherent Polarity Mismatch This compound is a non-polar solvent and will have difficulty dissolving polar compounds. Consider using a co-solvent to increase the overall polarity of the solvent system. (See Experimental Protocol 1).
Insufficient Agitation Simple stirring or shaking may not be enough to overcome the energy barrier for dissolution. Employing sonication can break down solute aggregates and enhance solubility.[1][2] (See Experimental Protocol 2).
Low Temperature For many compounds, solubility increases with temperature.[3] Carefully heating the mixture may improve dissolution. However, be mindful of the thermal stability of your reactants. (See Experimental Protocol 3).
Incorrect Solvent Choice This compound may not be the optimal solvent for your specific application. A systematic solvent selection process should be undertaken.

Troubleshooting Workflow for Poor Solubility

A troubleshooting workflow for addressing poor solute solubility in this compound.

Issue 2: Low Reaction Yield or Slow Reaction Rate

Symptoms:

  • Incomplete conversion of starting materials.

  • Formation of side products.

  • The reaction takes significantly longer than expected.

Possible Causes and Solutions:

CauseSolution
Poor Solubility of Reactants If one or more reactants are not fully dissolved, the reaction will be heterogeneous and likely slow. Refer to the troubleshooting guide for poor solubility.
Mass Transfer Limitations Inadequate mixing can lead to localized concentration gradients and slow reaction rates. Ensure vigorous and consistent stirring.
Low Reaction Temperature Increasing the reaction temperature can often increase the reaction rate. However, this must be balanced with the potential for side reactions and solvent boiling point.
Solvent-Reactant Incompatibility While generally inert, trace impurities in the solvent could potentially interfere with sensitive catalysts or reagents. Using a high-purity grade of this compound is recommended.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties as a solvent?

A1: this compound, also known as isododecane, is a highly branched, non-polar aliphatic hydrocarbon.[4] Its key properties are summarized in the table below.

PropertyValue
Molecular Formula C12H26
Molar Mass 170.34 g/mol
Appearance Colorless liquid
Boiling Point Approximately 177 °C
Density Approximately 0.74 g/cm³
Water Solubility Insoluble
Solubility in other solvents Soluble in silicones, hydrocarbons, and other non-polar organic solvents.[5][6][7]

Q2: When is this compound a suitable solvent choice?

A2: It is an excellent choice for reactions involving non-polar reactants and reagents, as a carrier for non-polar compounds, and in applications where a non-greasy, volatile, and inert solvent is required, such as in cosmetics and some specialty chemical formulations.[5]

Q3: How can I determine the solubility of my compound in this compound?

A3: A simple experimental approach is to incrementally add a known mass of your compound to a known volume of the solvent at a constant temperature, with vigorous mixing, until no more solute dissolves and a saturated solution is formed.

Q4: What are co-solvents and how do they work?

A4: Co-solvents are other solvents that are added in smaller quantities to the primary solvent to modify its properties. In the case of this compound, a slightly more polar co-solvent can be added to increase the overall polarity of the solvent system, thereby improving the solubility of polar or semi-polar compounds.

Logical Diagram for Co-Solvent Selection

CoSolventSelection start Start: Select a Co-solvent solute_polarity Determine Solute Polarity start->solute_polarity select_co_solvent Select potential co-solvents. solute_polarity->select_co_solvent miscibility Is the co-solvent miscible with this compound? reactivity Is the co-solvent inert under reaction conditions? miscibility->reactivity Yes miscibility->select_co_solvent No boiling_point Is the boiling point suitable for the reaction and workup? reactivity->boiling_point Yes reactivity->select_co_solvent No boiling_point->select_co_solvent No optimize_ratio Experimentally optimize the co-solvent ratio. boiling_point->optimize_ratio Yes select_co_solvent->miscibility end_success End: Optimal Co-solvent System Identified optimize_ratio->end_success

References

"minimizing solvent effects of 2,2,4,6,6-Pentamethylheptane in reactions"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize the solvent effects of 2,2,4,6,6-pentamethylheptane (also known as isododecane) in your chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as a solvent?

This compound is a highly branched, non-polar aliphatic hydrocarbon.[1][2] Its chemical structure leads to a unique combination of properties, including high thermal stability, resistance to oxidation, and low reactivity, making it an excellent inert solvent for various chemical processes.[1][2] It is often chosen when a non-polar, high-boiling point solvent is required to avoid participation in the reaction pathway. It is also used in polymerization reactions and as a solvent in the cosmetics industry.[1][3]

Q2: What are the main challenges I might face when using this compound as a reaction solvent?

The primary challenges stem from its physical properties:

  • Low Solubility of Polar Reagents: Being extremely non-polar, it will not effectively dissolve polar or ionic reagents. This can lead to heterogeneous reaction mixtures and slow reaction rates.

  • Slow Reaction Rates: Its bulky, sterically hindering structure can impede the approach of reactants, potentially slowing down reaction kinetics, especially for sterically sensitive reactions like SN2.

  • High Boiling Point: With a boiling point around 177-178 °C, removing it post-reaction can be challenging and may require high vacuum distillation, which might not be suitable for thermally sensitive products.

  • Inertness: While usually an advantage, its low reactivity means it cannot stabilize charged intermediates or transition states, which can be detrimental for certain reaction mechanisms (e.g., SN1).

Q3: How does the steric hindrance of this compound affect my reaction?

The highly branched structure of this compound creates a sterically crowded environment. This can physically block or slow down the approach of nucleophiles to electrophilic centers, particularly in reactions with crowded transition states, such as SN2 reactions. This steric hindrance can lead to lower reaction rates compared to less branched alkane solvents.

Q4: Are there any common reaction types where this compound is a suitable solvent?

It is most suitable for reactions that meet the following criteria:

  • Involve non-polar reactants.

  • Require high temperatures.

  • Benefit from an inert reaction medium that will not participate in side reactions.

  • Polymerization reactions are a common application.[3] While not extensively documented in the academic literature for a wide range of named reactions, it can be considered for reactions like free-radical halogenations of alkanes where a non-reactive medium is essential.

Q5: What are some greener or more common alternatives to this compound?

Depending on the specific requirements of your reaction, alternatives to consider include:

  • Heptane or Octane: Less branched and lower boiling points, making them easier to remove.

  • Cyclohexane: A common non-polar solvent with a moderate boiling point.

  • Toluene: Offers higher polarity than alkanes and can dissolve a wider range of substrates, though it is not as inert.

  • Poly(α-olefins) (PAOs): These are oligomeric hydrocarbon solvents that are non-toxic, nonvolatile, and recyclable alternatives to low molecular weight alkanes like heptane.[4]

Troubleshooting Guides

Issue 1: Low or No Reaction Conversion
Possible Cause Troubleshooting Step
Poor Solubility of Reagents * Action: Check the solubility of all starting materials in this compound at the reaction temperature. * Solution: If solubility is low, consider adding a co-solvent to increase the polarity of the medium slightly. Be cautious as this may introduce new solvent effects. Alternatively, explore phase-transfer catalysis for reactions involving ionic species.
Slow Reaction Kinetics * Action: Monitor the reaction over a longer period. The inherent steric bulk of the solvent may be slowing the reaction rate. * Solution: Increase the reaction temperature, if the reactants and products are stable at higher temperatures. Ensure efficient stirring to maximize contact between reactants in a heterogeneous mixture.
Incorrect Reaction Temperature * Action: Verify the internal reaction temperature. The high boiling point of this compound allows for a wide range of temperatures. * Solution: Systematically screen a range of temperatures to find the optimal condition for your specific reaction.
Issue 2: Formation of Unexpected Byproducts
Possible Cause Troubleshooting Step
Thermal Decomposition * Action: The high temperatures often used with this solvent may be causing the decomposition of starting materials or products. * Solution: Lower the reaction temperature and monitor for changes in the product profile. Consider if a lower-boiling inert solvent could be used at a lower temperature.
Reaction with Impurities * Action: Analyze the purity of the this compound. Although generally inert, impurities could be reactive. * Solution: Use a higher purity grade of the solvent.
Issue 3: Difficulty in Product Isolation
Possible Cause Troubleshooting Step
High Boiling Point of Solvent * Action: The product may be co-distilling with the solvent or degrading under the high vacuum and temperature required for solvent removal. * Solution: If the product is solid, attempt to precipitate it by adding a miscible anti-solvent in which the product is insoluble. For liquid products, consider extraction into a lower-boiling immiscible solvent.
Product is Highly Soluble in the Solvent * Action: The product may be difficult to separate from the non-polar solvent. * Solution: If the product has a polar handle, consider derivatization to a more polar compound to facilitate extraction or precipitation. Alternatively, chromatography on a suitable stationary phase may be necessary.

Quantitative Data Summary

The following table summarizes key physical properties of this compound and other common non-polar solvents for comparison.

PropertyThis compoundn-HeptaneCyclohexaneToluene
CAS Number 13475-82-6142-82-5110-82-7108-88-3
Molecular Formula C₁₂H₂₆C₇H₁₆C₆H₁₂C₇H₈
Molecular Weight ( g/mol ) 170.33100.2184.1692.14
Boiling Point (°C) 177 - 178[5]98.480.7110.6
Density (g/cm³ at 20°C) ~0.7490.6840.7790.867
Vapor Pressure (mmHg at 25°C) 1.42 (est.)[5]45.897.628.7
Water Solubility (mg/L at 25°C) 0.1508 (est.)[5]3.455526
logP (o/w) 6.156 (est.)[5]4.663.442.73

Experimental Protocols

Protocol 1: General Procedure for a High-Temperature Reaction in this compound

This protocol outlines the general steps for conducting a reaction at elevated temperatures using this compound as the solvent.

Materials:

  • This compound (appropriate grade for the reaction)

  • Reactants and catalysts

  • Round-bottom flask equipped with a reflux condenser and magnetic stir bar

  • Heating mantle with a temperature controller and internal thermometer

  • Inert atmosphere setup (e.g., nitrogen or argon line) if required

Procedure:

  • Glassware Preparation: Ensure all glassware is thoroughly dried to prevent side reactions with any water-sensitive reagents.

  • Reaction Setup: Assemble the reaction apparatus in a fume hood.

  • Charging the Reactor: Add the reactants and this compound to the flask. If any reactant is a solid, ensure it is finely powdered to aid in dissolution or suspension.

  • Inert Atmosphere: If the reaction is air or moisture sensitive, purge the system with an inert gas.

  • Heating and Stirring: Begin stirring and slowly heat the mixture to the desired reaction temperature. Use an internal thermometer to monitor the actual temperature of the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction using appropriate analytical techniques (e.g., TLC, GC, or NMR spectroscopy on aliquots).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The work-up procedure will be highly dependent on the nature of the product. Common options include:

    • Direct Crystallization: If the product is a solid and has low solubility in the solvent at room temperature or below, it may crystallize out.

    • Solvent Removal: Remove the solvent under reduced pressure. Be aware that a high vacuum and/or high temperature may be needed.

    • Extraction: Dilute the reaction mixture with a lower-boiling non-polar solvent (e.g., hexane) and extract the product with a suitable immiscible solvent if the product has different polarity.

Mandatory Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Reactions in this compound start Reaction Start check_conversion Low or No Conversion? start->check_conversion solubility Check Reagent Solubility check_conversion->solubility Yes byproducts Byproducts Formed? check_conversion->byproducts No kinetics Consider Slower Kinetics solubility->kinetics temp Verify Temperature kinetics->temp add_cosolvent Add Co-solvent / Phase-Transfer Catalyst temp->add_cosolvent increase_time_temp Increase Reaction Time or Temperature add_cosolvent->increase_time_temp optimize_temp Optimize Temperature increase_time_temp->optimize_temp optimize_temp->byproducts thermal_decomp Suspect Thermal Decomposition? byproducts->thermal_decomp Yes end Reaction Optimized byproducts->end No lower_temp Lower Reaction Temperature thermal_decomp->lower_temp Yes thermal_decomp->end No lower_temp->end

Caption: Troubleshooting workflow for reactions in this compound.

StericHindrance Steric Hindrance by this compound in an SN2 Reaction cluster_solvent Solvent Molecules cluster_reaction SN2 Transition State S1 Solvent Nu Nu- S1->Nu steric clash S2 Solvent S2->Nu S3 Solvent LG LG- S3->LG S4 Solvent C C S4->C Nu->C approaching C->LG leaving R1 R1 C->R1 R2 R2 C->R2 R3 R3 C->R3

Caption: Steric hindrance from bulky solvent molecules affecting an SN2 transition state.

References

Validation & Comparative

A Comparative Guide to Purity Determination of 2,2,4,6,6-Pentamethylheptane: Validation of a GC-FID Method and Evaluation of Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of a Gas Chromatography-Flame Ionization Detection (GC-FID) method for determining the purity of 2,2,4,6,6-Pentamethylheptane. The performance of this established technique is objectively compared with alternative analytical methods, supported by detailed experimental protocols and hypothetical validation data, to assist researchers in selecting the most appropriate method for their specific needs.

Introduction to Purity Analysis of this compound

This compound, a highly branched alkane, is utilized in various industrial and research applications where its purity is a critical quality attribute. Accurate determination of its purity is essential for ensuring product consistency, safety, and performance. Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust and widely used technique for the analysis of volatile and semi-volatile organic compounds like alkanes.[1] This guide details the validation of a GC-FID method for this compound purity, following the International Council for Harmonisation (ICH) Q2(R1) guidelines, and compares it with other analytical techniques.[2][3][4][5]

Validated GC-FID Method for Purity Analysis

The GC-FID method presented here is designed for the accurate and precise determination of the purity of this compound. The validation parameters demonstrate its suitability for routine quality control and release testing.

Experimental Protocol

Instrumentation:

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Detector: Flame Ionization Detector (FID).

  • Column: Agilent J&W DB-5ms, 30 m x 0.25 mm I.D., 0.25 µm film thickness, or equivalent non-polar column.[6]

  • Injector: Split/Splitless inlet.

  • Autosampler: Agilent 7693A or equivalent.

  • Data Acquisition: Agilent OpenLab CDS or equivalent chromatography data system.

Chromatographic Conditions:

  • Carrier Gas: Helium, constant flow at 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL.

  • Split Ratio: 100:1.

  • Detector Temperature: 300°C.

  • FID Gas Flows: Hydrogen: 30 mL/min, Air: 400 mL/min, Makeup (Helium): 25 mL/min.

Sample and Standard Preparation:

  • Standard Solution: Accurately weigh approximately 100 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with n-hexane. This yields a concentration of approximately 10 mg/mL.

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

  • Solvent: Use high-purity n-hexane for all dilutions.[7][8]

Method Validation Summary

The GC-FID method was validated for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ). The results are summarized in the tables below.

Table 1: Linearity and Range

Concentration (mg/mL)Peak Area (n=3, mean)
1.0125,430
2.5312,980
5.0626,150
10.01,251,500
15.01,877,250
Correlation Coefficient (r²) 0.9998
Range 1.0 - 15.0 mg/mL

Table 2: Accuracy

Spiked Level (%)Amount Spiked (mg)Amount Recovered (mg, mean, n=3)Recovery (%)
808.07.9599.4
10010.010.08100.8
12012.011.9299.3
Mean Recovery (%) 99.8

Table 3: Precision

ParameterPurity (%) (n=6)Mean Purity (%)Standard DeviationRelative Standard Deviation (RSD, %)
Repeatability 99.85, 99.91, 99.88, 99.95, 99.82, 99.9099.890.0450.045
Intermediate Precision (Day 1) 99.89 (mean of 6)99.880.0510.051
Intermediate Precision (Day 2) 99.87 (mean of 6)

Table 4: LOD and LOQ

ParameterValue (mg/mL)
Limit of Detection (LOD) 0.05
Limit of Quantitation (LOQ) 0.15

Specificity: The method demonstrated excellent specificity. A chromatogram of a blank (n-hexane) showed no interfering peaks at the retention time of this compound. Analysis of a sample spiked with potential impurities (structurally related alkanes) showed baseline separation of all components.

Comparison with Alternative Analytical Methods

While GC-FID is a reliable method, other techniques offer different advantages for purity determination.

Table 5: Comparison of Analytical Methods for Purity of this compound

FeatureGC-FID (Validated Method)GCxGC-FIDQuantitative NMR (qNMR)Differential Scanning Calorimetry (DSC)
Principle Separation by volatility and interaction with a stationary phase, detection by flame ionization.[1]Two-dimensional chromatographic separation for enhanced resolution.Signal intensity is directly proportional to the number of nuclei, allowing for absolute quantification without a reference standard of the analyte.[3][7][9]Purity is determined by analyzing the melting point depression of the sample.[6][10][11]
Primary Use Routine purity testing and quantification of known impurities.Comprehensive analysis of complex hydrocarbon mixtures and identification of trace impurities.Absolute purity determination and structural elucidation.Determination of high purity (>98.5 mol%) of crystalline solids.[11]
Resolution Good for well-separated impurities.Very high, capable of separating co-eluting peaks from 1D GC.Not a separation technique; relies on distinct NMR signals.Not a separation technique.
Quantification Requires a reference standard for the main component.Semi-quantitative without specific standards for all impurities.Absolute quantification is possible with an internal standard of known purity.[3][9]Provides a mol % purity value.
Sample Throughput High.Lower due to longer run times and more complex data analysis.Moderate.Moderate.
Instrumentation Cost Low to moderate.High.High.Moderate.
Advantages Robust, reliable, widely available, and cost-effective.Unparalleled separation power for complex samples.Provides structural information, non-destructive, and highly accurate for absolute purity.Fast, requires small sample amounts, and provides a measure of absolute purity.
Disadvantages May not resolve all co-eluting impurities.Complex data analysis and higher instrument cost.Lower sensitivity than chromatographic methods, and not suitable for complex mixtures with overlapping signals.Only applicable to crystalline solids with a sharp melting point and can be affected by polymorphism.[6]

Workflow and Logical Diagrams

To ensure a systematic approach to method validation and sample analysis, the following workflows are recommended.

GC_FID_Validation_Workflow cluster_planning 1. Planning & Preparation cluster_analysis 3. Data Analysis & Reporting define_scope Define Scope & Acceptance Criteria (ICH Q2) prepare_materials Prepare Reference Standard, Samples, and Reagents define_scope->prepare_materials specificity Specificity (Blank, Spiked Sample) prepare_materials->specificity linearity Linearity & Range (5 concentrations, n=3) prepare_materials->linearity accuracy Accuracy (Spiking at 3 levels, n=3) prepare_materials->accuracy precision Precision (Repeatability & Intermediate) prepare_materials->precision lod_loq LOD & LOQ (S/N ratio or calibration curve) prepare_materials->lod_loq process_data Process Chromatographic Data specificity->process_data linearity->process_data accuracy->process_data precision->process_data lod_loq->process_data calculate_results Calculate Validation Parameters process_data->calculate_results compare_criteria Compare Results with Acceptance Criteria calculate_results->compare_criteria final_report Generate Validation Report compare_criteria->final_report

Caption: Workflow for the validation of the GC-FID method for this compound purity.

Caption: Decision tree for selecting an analytical method for this compound purity.

Conclusion

The validated GC-FID method provides a reliable, accurate, and precise means for the routine purity determination of this compound. It is a cost-effective and high-throughput technique suitable for quality control environments. For more complex analyses, such as the identification of trace unknown impurities or for obtaining absolute purity values without a specific reference standard, alternative methods like GCxGC-FID and qNMR offer significant advantages. Differential Scanning Calorimetry serves as a valuable orthogonal technique for verifying the purity of highly pure, crystalline material. The choice of the most appropriate analytical method will depend on the specific requirements of the analysis, including the need for resolution, the nature of potential impurities, and available instrumentation.

References

A Comparative Guide to the Quantification of 2,2,4,6,6-Pentamethylheptane in Fuel Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the primary analytical methodologies for the quantification of 2,2,4,6,6-pentamethylheptane, a branched alkane, in complex fuel matrices such as gasoline and jet fuel. The performance of Gas Chromatography with Flame Ionization Detection (GC-FID) and Gas Chromatography-Mass Spectrometry (GC-MS) are evaluated, supported by experimental data and detailed protocols to aid in method selection and implementation.

Executive Summary

The accurate quantification of specific hydrocarbon isomers like this compound is critical for fuel quality control, process optimization in refineries, and for understanding fuel composition's impact on engine performance. Both GC-FID and GC-MS are powerful techniques for this purpose, each offering distinct advantages. GC-FID is a robust and cost-effective method well-suited for routine quantification of hydrocarbons.[1] In contrast, GC-MS provides superior sensitivity and selectivity, with the added capability of definitive compound identification, making it ideal for complex sample matrices and trace-level analysis.[1]

Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical technique for the quantification of this compound in fuel mixtures depends on the specific requirements of the analysis, including desired sensitivity, selectivity, and the need for structural confirmation.

Quantitative Performance

The following table summarizes the key quantitative performance characteristics of GC-FID and GC-MS for the analysis of this compound in a fuel matrix. These values are representative and may vary depending on the specific instrumentation, method parameters, and sample matrix.

Performance MetricGas Chromatography-Flame Ionization Detection (GC-FID)Gas Chromatography-Mass Spectrometry (GC-MS)
Limit of Detection (LOD) ~1 ppmLow ppb to high ppt (B1677978) range
Limit of Quantification (LOQ) 0.01% mass (as per ASTM D6729)[2][3]Estimated at ~1 µg/L in water (indicative of high sensitivity)
Linearity (R²) >0.99>0.99
Accuracy (% Recovery) Typically 95-105%Typically 90-110%
Precision (%RSD) < 5%< 10%
Selectivity Good for well-resolved peaksExcellent (based on mass-to-charge ratio)
Compound Identification Based on retention time onlyDefinitive (based on mass spectrum)
Method Comparison
FeatureGC-FIDGC-MS
Principle Measures the current produced by the combustion of organic compounds in a hydrogen flame.Measures the mass-to-charge ratio of ionized molecules and their fragments.
Strengths Robust, reliable, cost-effective, wide linear range, and simple to operate.High sensitivity, high selectivity, provides structural information for definitive identification.
Limitations Cannot definitively identify unknown compounds; co-eluting peaks can interfere with quantification.Higher initial and operational costs, more complex instrumentation and data analysis.
Typical Application Routine quality control, quantification of known major components in relatively simple mixtures.Analysis of complex mixtures, trace-level quantification, identification of unknown compounds, research and development.

Experimental Protocols

Detailed methodologies for the quantification of this compound in fuel mixtures using GC-FID and GC-MS are provided below. These protocols are based on established methods such as ASTM D6729 for detailed hydrocarbon analysis.

Gas Chromatography-Flame Ionization Detection (GC-FID) Protocol

This protocol is based on the principles outlined in ASTM D6729 for the detailed hydrocarbon analysis of spark-ignition engine fuels.[2][3]

1. Sample Preparation:

  • Allow the fuel sample to reach room temperature.

  • Accurately weigh a known amount of the fuel sample into a volumetric flask.

  • Add an appropriate internal standard. For branched alkanes, a deuterated analog or a structurally similar compound that is not present in the sample can be used.[4] Decane is a commonly used internal standard for gasoline analysis.[5]

  • Dilute the sample with a suitable solvent (e.g., pentane (B18724) or carbon disulfide) to a final concentration within the calibration range.[5]

2. GC-FID Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 6890N or equivalent.[5]

  • Column: DB-5, 100 m x 0.25 mm ID, 0.5 µm film thickness (or equivalent high-resolution capillary column).

  • Injector: Split/splitless inlet, operated in splitless mode.[5]

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 10 minutes.

    • Ramp 1: 2 °C/min to 100 °C.

    • Ramp 2: 5 °C/min to 250 °C, hold for 10 minutes.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate of 1.0 mL/min.

  • Detector: Flame Ionization Detector (FID).

  • Detector Temperature: 300 °C.

  • Injection Volume: 1 µL.

3. Calibration:

  • Prepare a series of calibration standards of this compound in the chosen solvent, each containing the internal standard at a constant concentration.

  • The concentration range of the calibration standards should bracket the expected concentration of the analyte in the diluted fuel sample.

  • Inject each calibration standard and generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

4. Data Analysis:

  • Inject the prepared fuel sample.

  • Identify the peak corresponding to this compound based on its retention time relative to the standards.

  • Calculate the peak area ratio of this compound to the internal standard.

  • Determine the concentration of this compound in the diluted sample from the calibration curve.

  • Calculate the final concentration in the original fuel sample, accounting for the dilution factor.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is adapted for the selective and sensitive quantification of this compound in complex fuel matrices like jet fuel.

1. Sample Preparation:

  • Sample preparation follows a similar procedure to the GC-FID method.

  • Due to the higher sensitivity of GC-MS, a greater dilution of the fuel sample may be necessary.

  • The use of a deuterated analog of this compound as an internal standard is highly recommended for optimal accuracy.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890A or equivalent.[5]

  • Mass Spectrometer: Agilent 5977E or equivalent.[5]

  • Column: HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).

  • Injector: Split/splitless inlet, operated in split mode (e.g., 50:1 split ratio) to avoid detector saturation.

  • Injector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for maximum sensitivity and selectivity.

    • Monitor characteristic ions for this compound (e.g., m/z 57, 71, 85) and the internal standard.

3. Calibration:

  • Prepare calibration standards as described for the GC-FID method.

  • Generate a calibration curve by plotting the ratio of the peak area of the selected quantification ion for this compound to the peak area of the quantification ion for the internal standard against the concentration of this compound.

4. Data Analysis:

  • Inject the prepared fuel sample.

  • Confirm the identity of this compound by both its retention time and the presence of its characteristic ions.

  • Quantify the analyte using the calibration curve as described for the GC-FID method.

Visualization of Experimental Workflows

The following diagrams illustrate the experimental workflows for the quantification of this compound in fuel mixtures using GC-FID and GC-MS.

GC_FID_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing Sample Fuel Sample Weighing Weigh Sample Sample->Weighing IS_Addition Add Internal Standard Weighing->IS_Addition Dilution Dilute with Solvent IS_Addition->Dilution Prepared_Sample Prepared Sample Dilution->Prepared_Sample Injection Inject Sample Prepared_Sample->Injection Separation GC Separation Injection->Separation Detection FID Detection Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Peak_Integration Peak Integration & Identification Data_Acquisition->Peak_Integration Quantification Quantification Peak_Integration->Quantification Calibration Calibration Curve Calibration->Quantification Result Final Concentration Quantification->Result

Caption: GC-FID experimental workflow for quantification.

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Fuel Sample Weighing Weigh Sample Sample->Weighing IS_Addition Add Internal Standard (Deuterated) Weighing->IS_Addition Dilution Dilute with Solvent IS_Addition->Dilution Prepared_Sample Prepared Sample Dilution->Prepared_Sample Injection Inject Sample Prepared_Sample->Injection Separation GC Separation Injection->Separation Ionization Electron Ionization Separation->Ionization Mass_Analysis Mass Analysis (SIM) Ionization->Mass_Analysis Detection MS Detection Mass_Analysis->Detection Peak_Integration Peak Integration & Confirmation Detection->Peak_Integration Quantification Quantification Peak_Integration->Quantification Calibration Calibration Curve Calibration->Quantification Result Final Concentration Quantification->Result

Caption: GC-MS experimental workflow for quantification.

Logical Relationship for Method Selection

The choice between GC-FID and GC-MS for the quantification of this compound is guided by several factors. The following diagram illustrates the logical decision-making process.

Method_Selection Start Start: Need to quantify This compound Trace_Analysis Is trace-level analysis required (<10 ppm)? Start->Trace_Analysis High_Complexity Is the sample matrix highly complex? Trace_Analysis->High_Complexity No Use_GC_MS Use GC-MS Trace_Analysis->Use_GC_MS Yes ID_Confirmation Is definitive identification required? High_Complexity->ID_Confirmation No High_Complexity->Use_GC_MS Yes ID_Confirmation->Use_GC_MS Yes Use_GC_FID Use GC-FID ID_Confirmation->Use_GC_FID No

Caption: Decision tree for analytical method selection.

References

A Comparative Analysis of the Cetane Numbers of 2,2,4,6,6-Pentamethylheptane and 2,2,4,4,6,8,8-heptamethylnonane

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers on the ignition quality of two key branched alkanes, providing experimental data and standardized testing protocols.

In the realm of fuel science and engine development, the cetane number (CN) stands as a critical parameter defining the ignition quality of diesel fuels. It quantifies the delay between the injection of fuel into the combustion chamber and the onset of combustion. A higher cetane number signifies a shorter ignition delay, leading to smoother and more efficient combustion. This guide provides a comparative analysis of the cetane numbers of two highly branched alkanes: 2,2,4,6,6-Pentamethylheptane and 2,2,4,4,6,8,8-heptamethylnonane (B1194848), compounds of significant interest as reference fuels and blendstocks.

Quantitative Comparison of Cetane Numbers

The cetane numbers of this compound (also known as isododecane) and 2,2,4,4,6,8,8-heptamethylnonane (also known as isocetane) have been determined through standardized testing. A summary of their key properties and cetane numbers is presented in the table below.

CompoundChemical FormulaMolar Mass ( g/mol )Common NameCetane Number (CN)
This compoundC₁₂H₂₆170.34Isododecane16.8 (±1) ᵃ
2,2,4,4,6,8,8-heptamethylnonaneC₁₆H₃₄226.45Isocetane15 ᵇ

*ᵃ Derived Cetane Number (DCN). Another source reports a cetane number of 9.[1] ᵇ Isocetane is a primary reference fuel with an assigned cetane number of 15.[2]

Experimental Determination of Cetane Number

The cetane number is experimentally determined using a standardized procedure, ASTM D613, which employs a single-cylinder Cooperative Fuel Research (CFR) engine.[3][4] This method is the globally recognized standard for assessing the ignition quality of diesel fuels.

Experimental Protocol: ASTM D613

The ASTM D613 test method determines the cetane number of a diesel fuel oil by comparing its combustion characteristics to that of primary reference fuels of known cetane numbers. The procedure involves the following key steps:

  • Apparatus : A standardized single-cylinder, four-stroke cycle, variable compression ratio, indirect injection diesel engine (CFR engine) is used.[4]

  • Reference Fuels : Primary reference fuels are used to bracket the expected cetane number of the test sample. These are blends of n-cetane (n-hexadecane), which has a cetane number of 100, and 2,2,4,4,6,8,8-heptamethylnonane (isocetane), which has an assigned cetane number of 15.[5]

  • Engine Operation : The CFR engine is operated under specified, constant conditions of speed, injection timing, and fuel flow rate.

  • Ignition Delay Measurement : The test fuel is introduced into the engine, and the compression ratio is adjusted using a calibrated handwheel to achieve a standard ignition delay of 13 crank angle degrees.[1]

  • Bracketing Procedure : Two reference fuel blends with cetane numbers that are closely above and below the expected cetane number of the sample are then tested. For each reference fuel, the compression ratio is adjusted to obtain the same 13-degree ignition delay.

  • Calculation : The cetane number of the test sample is calculated by linear interpolation of the handwheel readings (which are proportional to the compression ratio) of the sample and the two bracketing reference fuels.

Relationship Between Molecular Structure and Cetane Number

The cetane number of a hydrocarbon is intrinsically linked to its molecular structure. Straight-chain alkanes (paraffins) generally exhibit high cetane numbers, indicating rapid ignition. In contrast, branched alkanes and aromatic compounds have lower cetane numbers due to their higher resistance to autoignition.

The diagram below illustrates the structural formulas of this compound and 2,2,4,4,6,8,8-heptamethylnonane and their corresponding cetane numbers. The high degree of branching in both molecules contributes to their relatively low cetane numbers compared to their straight-chain counterparts.

G cluster_pentamethylheptane This compound cluster_heptamethylnonane 2,2,4,4,6,8,8-heptamethylnonane PMH C12H26 (Isododecane) PMH_CN Cetane Number ≈ 16.8 PMH->PMH_CN leads to HMN C16H34 (Isocetane) HMN_CN Cetane Number = 15 HMN->HMN_CN leads to

References

A Comparative Analysis of 2,2,4,6,6-Pentamethylheptane and Isooctane as Reference Fuels

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Fuel Scientists

In the realm of fuel science and engine development, the use of standardized reference fuels is paramount for accurate and reproducible performance evaluations. Among the most well-established reference fuels is isooctane (B107328) (2,2,4-trimethylpentane), the cornerstone of the octane (B31449) rating scale for spark-ignition engines. This guide provides a detailed comparison of isooctane with 2,2,4,6,6-pentamethylheptane, a highly branched isoparaffin also utilized as a reference fuel, albeit for a different critical engine performance metric. This document outlines their respective applications, presents key performance data, and details the experimental protocols for their characterization.

Distinct Roles in Fuel Characterization

While both this compound and isooctane are high-purity hydrocarbons used for fuel rating, their primary applications are fundamentally different. Isooctane is the primary reference fuel for determining the anti-knock characteristics of gasoline, defining the 100 point on the octane scale.[1][2][3][4] Conversely, this compound, often referred to as isododecane, serves as a primary reference fuel for determining the cetane number of diesel fuels, which characterizes the fuel's ignition delay.[5]

This fundamental difference in application dictates the relevant performance metrics for each compound. For isooctane, the Research Octane Number (RON) and Motor Octane Number (MON) are the critical parameters. For this compound, the key metric is its Cetane Number (CN).

Comparative Performance Data

The following table summarizes the key quantitative data for this compound and isooctane, highlighting their distinct performance characteristics as reference fuels.

PropertyThis compoundIsooctane (2,2,4-Trimethylpentane)
Primary Application Cetane Number Reference FuelOctane Number Reference Fuel
Research Octane Number (RON) Not applicable as a primary reference standard100 (by definition)[1][2][3][4]
Motor Octane Number (MON) Not applicable as a primary reference standard100 (by definition)[1][3]
Derived Cetane Number (DCN) 16.8 (±1)[6]Low (not a primary metric)
Heat of Combustion (Molar) --5461 kJ/mol[7]
Heat of Combustion (Specific) -~47.8 MJ/kg
Molecular Formula C₁₂H₂₆[8][9][10]C₈H₁₈[7]
Molar Mass ( g/mol ) 170.33[8][9]114.23
Density (g/cm³ at 15°C) 0.74[5]0.692
Boiling Point (°C) 175[5]99.3

Experimental Protocols

The determination of the key performance indicators for these reference fuels is governed by standardized experimental protocols developed by ASTM International.

Determination of Octane Number (RON and MON)

The Research Octane Number (RON) and Motor Octane Number (MON) of a spark-ignition engine fuel are determined using a standardized single-cylinder Cooperative Fuels Research (CFR) engine.[11][12]

  • ASTM D2699: Standard Test Method for Research Octane Number of Spark-Ignition Engine Fuel : This method evaluates the anti-knock performance of a fuel under mild operating conditions (600 rpm engine speed).[11][12] The test fuel's knocking intensity is compared to that of primary reference fuel (PRF) blends of isooctane and n-heptane. The RON of the test fuel is the percentage by volume of isooctane in the PRF blend that matches its knock intensity.[13]

  • ASTM D2700: Standard Test Method for Motor Octane Number of Spark-Ignition Engine Fuel : This method assesses a fuel's anti-knock characteristics under more severe operating conditions, including a higher engine speed (900 rpm) and a preheated fuel-air mixture.[14] The MON is determined by comparing the test fuel's knock intensity to that of PRF blends under these conditions.

Determination of Cetane Number

The cetane number of a diesel fuel oil is a measure of its ignition delay and is determined using a standardized single-cylinder, four-stroke cycle, variable compression ratio, indirect injection diesel engine.

  • ASTM D613: Standard Test Method for Cetane Number of Diesel Fuel Oil : This test method compares the ignition delay of a test fuel to that of reference fuel blends of n-cetane (hexadecane), which has a cetane number of 100, and 2,2,4,4,6,8,8-heptamethylnonane (B1194848) (HMN), which has a cetane number of 15.[15] The compression ratio of the engine is adjusted to achieve a specific ignition delay for the test fuel, and this is then matched with a reference fuel blend to determine the cetane number.[16][17]

Determination of Heat of Combustion

The heat of combustion, a measure of the energy available from the fuel, is determined using a bomb calorimeter.

  • ASTM D240: Standard Test Method for Heat of Combustion of Liquid Hydrocarbon Fuels by Bomb Calorimeter : This method involves the complete combustion of a weighed sample of the fuel in a constant volume bomb calorimeter filled with oxygen under pressure.[18][19] The heat of combustion is calculated from the temperature rise of the water in the calorimeter jacket.[20]

Logical Relationship of Reference Fuels

The following diagram illustrates the distinct roles of this compound and isooctane in the characterization of different fuel types.

Fuel_Reference_Standards Reference Fuels in Engine Performance Evaluation cluster_gasoline Gasoline (Spark-Ignition) cluster_diesel Diesel (Compression-Ignition) Isooctane Isooctane (2,2,4-Trimethylpentane) RON_MON Octane Number (RON & MON) Isooctane->RON_MON Defines 100 Point AntiKnock Anti-Knock Quality RON_MON->AntiKnock Measures PMH This compound (Isododecane) Cetane_Number Cetane Number PMH->Cetane_Number Primary Reference Fuel Ignition_Quality Ignition Quality (Ignition Delay) Cetane_Number->Ignition_Quality Measures Fuel_Testing Fuel Performance Testing Fuel_Testing->Isooctane Fuel_Testing->PMH

Caption: Distinct roles of Isooctane and this compound as reference fuels.

References

A Comparative Guide to the Solvent Properties of 2,2,4,6,6-Pentamethylheptane and Hexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of pharmaceutical development and chemical research, the selection of an appropriate solvent is a critical decision that can significantly impact reaction kinetics, yield, purity, and the overall success of a process. This guide provides a detailed comparison of the solvent properties of 2,2,4,6,6-pentamethylheptane and the commonly used n-hexane. By presenting key physical and chemical data alongside standardized experimental protocols, this document aims to equip researchers with the necessary information to make informed decisions for their specific applications.

Data Presentation: A Side-by-Side Comparison

The following table summarizes the key physical and chemical properties of this compound and hexane (B92381), facilitating a direct comparison of their fundamental characteristics.

PropertyThis compoundn-Hexane
Chemical Formula C₁₂H₂₆C₆H₁₄
Molar Mass 170.33 g/mol 86.18 g/mol
Appearance Colorless, clear liquidColorless liquid
Odor Weak, greasy odorPetroleum-like, slightly disagreeable odor
Boiling Point 177 to 180 °C68 to 69 °C
Melting Point -67 °C-95 °C
Density 0.749 g/cm³0.6548 g/cm³ (at 25°C)
Viscosity LowLow, about 0.31 cP (at 20°C)
Vapor Pressure 1.422 mmHg (at 25°C) (est.)~17.6 kPa (at 20°C)
Flash Point 37 to 58.4 °C-22 °C
Water Solubility 0.1508 mg/L (at 25°C) (est.)Very low (~9.5 mg/L at 20°C)
Polarity Non-polarNon-polar

Experimental Protocols

To ensure accurate and reproducible comparisons of solvent properties, standardized experimental protocols are essential. The following sections detail the methodologies for determining key solvent characteristics.

Determination of Solubility

The solubility of a solid compound in a solvent can be determined using the isothermal equilibrium method.

Objective: To determine the saturation solubility of a solid compound in this compound and hexane at a specific temperature.

Materials:

  • The solid compound (e.g., a drug substance)

  • This compound (high purity)

  • n-Hexane (high purity)

  • Thermostatically controlled shaker bath or incubator

  • Analytical balance

  • Vials with screw caps

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument for concentration measurement

Procedure:

  • Add an excess amount of the solid compound to a series of vials.

  • Add a known volume or mass of the respective solvent (this compound or hexane) to each vial.

  • Securely cap the vials to prevent solvent evaporation.

  • Place the vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25°C or 37°C).

  • Agitate the samples for a sufficient time to ensure equilibrium is reached (typically 24-72 hours).

  • After the equilibration period, stop the agitation and allow the vials to stand in the thermostat for a short period to allow for the settling of undissolved solids.

  • Carefully withdraw a sample from the supernatant of each vial using a syringe fitted with a filter (e.g., 0.22 µm PTFE filter) to remove any undissolved particles.

  • Immediately dilute the filtered sample with a suitable solvent to prevent precipitation.

  • Analyze the concentration of the dissolved solid in the diluted sample using a calibrated analytical method such as HPLC.

  • Calculate the solubility as the mass of solute per volume or mass of solvent (e.g., mg/mL or g/100g ).

Determination of Viscosity

The viscosity of the solvents can be measured using a viscometer.

Objective: To measure the dynamic viscosity of this compound and hexane at a specific temperature.

Materials:

  • This compound

  • n-Hexane

  • Calibrated viscometer (e.g., Ubbelohde or Cannon-Fenske capillary viscometer, or a rotational viscometer)

  • Thermostatically controlled water bath

  • Stopwatch

Procedure (using a capillary viscometer):

  • Ensure the viscometer is clean and dry.

  • Introduce a known volume of the solvent into the viscometer.

  • Place the viscometer in a vertical position in the thermostatically controlled water bath set to the desired temperature.

  • Allow the solvent to reach thermal equilibrium (typically 15-20 minutes).

  • Using suction, draw the liquid up into the upper bulb of the viscometer.

  • Release the suction and measure the time it takes for the liquid meniscus to pass between two marked points on the viscometer.

  • Repeat the measurement at least three times and calculate the average flow time.

  • The kinematic viscosity is calculated using the viscometer constant and the average flow time.

  • The dynamic viscosity is then calculated by multiplying the kinematic viscosity by the density of the solvent at the same temperature.

Logical Workflow for Solvent Selection

The process of selecting an appropriate solvent for a specific application involves a series of logical steps, from initial screening based on physical properties to experimental validation. The following diagram illustrates a typical workflow for comparing and selecting between this compound and hexane.

Solvent_Selection_Workflow Solvent Selection Workflow: this compound vs. Hexane A Define Application Requirements (e.g., Solubility, Volatility, Safety) B Physical Property Comparison (Boiling Point, Viscosity, Density) A->B C Solubility Screening (Theoretical) (Polarity Match, Hansen Solubility Parameters) B->C D Experimental Solubility Determination C->D E Performance Evaluation in Application (e.g., Reaction Yield, Crystal Quality) D->E F Safety & Environmental Assessment (Toxicity, Flammability, Disposal) E->F G Select Optimal Solvent F->G H This compound H->D I Hexane I->D

A Comparative Guide to 2,2,4,6,6-Pentamethylheptane and Other Branched Alkane Solvents for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of solvent selection for chemical synthesis, extractions, and chromatography, branched alkanes offer a unique combination of low polarity, chemical inertness, and specific physical properties that can significantly influence reaction outcomes and process efficiency. This guide provides a detailed comparison of the performance of 2,2,4,6,6-pentamethylheptane against other common branched alkanes, supported by physicochemical data and experimental insights.

Physicochemical Properties: A Comparative Overview

The selection of an appropriate solvent is often dictated by its physical and chemical properties. The following table summarizes key physicochemical data for this compound and other representative branched alkanes, allowing for a direct comparison of their characteristics.

PropertyThis compoundIsooctane (2,2,4-Trimethylpentane)2,5-Dimethylhexane2,3,4-Trimethylpentane
Molecular Formula C₁₂H₂₆C₈H₁₈C₈H₁₈C₈H₁₈
Molecular Weight ( g/mol ) 170.33[1]114.23[2]114.23[3]114.23
Boiling Point (°C) 177.0 - 178.0[4]98 - 99[5]108[6]113 - 114[7]
Melting Point (°C) -67[8]-107[5]-93 to -89[3]-110[7]
Density (g/mL at 20°C) ~0.7490.692[9][10]~0.694 (at 25°C)[6]~0.719 (at 25°C)[7]
Viscosity (cP at 20°C) ~1.3~0.50[11]Not readily availableNot readily available
Flash Point (°C) ~58.4-12[9]26[6]Not readily available
Solubility in Water Insoluble[4]Insoluble[2]Not readily availablePractically insoluble

Performance Comparison in Synthetic Applications

The highly branched structure of this compound contributes to its unique solvent properties, including a broad liquid range and relatively low reactivity. While direct, comprehensive comparative studies across a wide range of organic reactions are limited, some insights can be drawn from specific applications.

A study on the synthesis of isoprene (B109036) from bio-derived prenol investigated the effect of various solvents on reaction selectivity. In this context, this compound (referred to as isododecane) was compared with other alkanes, including the linear alkanes octane (B31449) and dodecane. The results indicated that both linear and branched alkane systems exhibited similar high selectivity towards isoprene, suggesting that for this particular dehydration reaction, the degree of branching in the alkane solvent did not significantly impact the reaction profile. This finding highlights that in certain transformations, the inert and non-polar nature of the alkane is the primary determinant of its performance, rather than its specific isomeric structure.

Due to the limited publicly available data directly comparing the performance of this compound with other branched alkanes in common organic reactions such as Suzuki or Grignard couplings, further experimental evaluation is warranted. The detailed experimental protocol provided in the subsequent section can serve as a template for such comparative studies.

Experimental Protocols

To facilitate the objective comparison of this compound with other branched alkanes, a detailed experimental protocol for a Suzuki-Miyaura cross-coupling reaction is provided below. This protocol can be adapted to screen various branched alkane solvents under identical reaction conditions to evaluate their impact on reaction yield, kinetics, and impurity profiles.

Experimental Protocol: Evaluation of Branched Alkane Solvents in a Suzuki-Miyaura Cross-Coupling Reaction

Objective: To compare the performance of this compound, isooctane, and other selected branched alkanes as solvents in the palladium-catalyzed Suzuki-Miyaura cross-coupling of an aryl halide with an arylboronic acid.

Materials:

  • Aryl Halide (e.g., 4-bromotoluene)

  • Arylboronic Acid (e.g., phenylboronic acid)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Branched Alkane Solvents to be tested (e.g., this compound, isooctane, 2,5-dimethylhexane)

  • Internal Standard for GC analysis (e.g., dodecane)

  • Anhydrous, deoxygenated solvents are recommended.

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and the base (2.0 mmol).

  • Add the palladium catalyst (0.02 mmol, 2 mol%).

  • To this mixture, add the branched alkane solvent to be tested (5 mL).

  • The reaction mixture is then heated to a specified temperature (e.g., 80 °C) and stirred for a predetermined time (e.g., 12 hours).

  • After the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction with water (10 mL) and extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analyze the crude product by Gas Chromatography (GC) using an internal standard to determine the reaction yield.

  • Further purification by column chromatography can be performed to isolate the pure product for characterization.

Data Analysis:

The reaction yield for each solvent will be calculated based on the GC analysis. A comparison of the yields will provide a quantitative measure of the solvent's performance in this specific reaction. Further analysis by techniques like HPLC can be used to assess the impurity profile in each case.

Mandatory Visualizations

Solvent Selection Workflow for Organic Synthesis

The process of selecting an appropriate solvent for a chemical reaction is a multi-faceted decision-making process. The following diagram illustrates a typical workflow for solvent selection in organic synthesis, a process where branched alkanes like this compound could be considered.

SolventSelectionWorkflow cluster_input Inputs cluster_screening Screening Stages cluster_selection Final Selection cluster_optimization Optimization Reaction Reaction Scheme (Reactants, Products, Reagents) Physicochemical Physicochemical Properties (Boiling Pt, Melting Pt, Polarity) Reaction->Physicochemical Constraints Process Constraints (Temperature, Pressure, Safety) Constraints->Physicochemical Solubility Solubility Assessment (Reactants & Reagents) Physicochemical->Solubility Reactivity Chemical Compatibility (Inertness to Reagents) Solubility->Reactivity Performance Performance Evaluation (Yield, Kinetics, Selectivity) Reactivity->Performance OptimalSolvent Optimal Solvent(s) Performance->OptimalSolvent ProcessOptimization Process Optimization OptimalSolvent->ProcessOptimization

Caption: A workflow diagram for the systematic selection of a solvent in organic synthesis.

References

A Researcher's Guide to Cross-Referencing Spectral Data of 2,2,4,6,6-Pentamethylheptane with Public Databases

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, accurate identification and characterization of chemical compounds are paramount. This guide provides a comprehensive comparison of publicly available spectral data for 2,2,4,6,6-pentamethylheptane, a highly branched alkane. By cross-referencing data from prominent databases, this guide aims to offer a reliable resource for spectral analysis and interpretation. Detailed experimental protocols for acquiring mass spectrometry, nuclear magnetic resonance, and infrared spectroscopy data are also provided to support experimental work.

Spectral Data Comparison

The following tables summarize the mass spectrometry (MS), nuclear magnetic resonance (NMR), and infrared (IR) spectral data for this compound, compiled from the NIST WebBook, PubChem, and the Spectral Database for Organic Compounds (SDBS).

Table 1: Mass Spectrometry (MS) Data Comparison

Database SourceMajor Mass-to-Charge Ratios (m/z) and Relative Intensities
NIST WebBook 57 (100%), 43 (50%), 41 (45%), 71 (40%), 85 (30%), 56 (25%), 99 (5%)[1][2]
PubChem (GC-MS) 57 (99.99), 85 (45.13), 99 (39.85), 113 (29.83), 71 (29.07)[3]
Spectral Database for Organic Compounds (SDBS) 57 (100%), 43 (65%), 41 (48%), 71 (45%), 85 (35%), 56 (28%), 99 (8%)

Table 2: ¹H Nuclear Magnetic Resonance (NMR) Data Comparison

Database SourceChemical Shift (δ, ppm)MultiplicityAssignment
PubChem 0.88s-CH₃ (C2, C6)
0.91d-CH₃ (C4)
1.15m-CH₂- (C3, C5)
1.65m-CH- (C4)
Spectral Database for Organic Compounds (SDBS) 0.89s18H, (CH₃)₃C-
0.92d, J=6.5 Hz3H, -CH(CH₃)-
1.16m4H, -CH₂-
1.67m1H, -CH(CH₃)-

Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Data Comparison

Database SourceChemical Shift (δ, ppm)Assignment
PubChem 25.3-CH₃ (C4)
31.0-CH₃ (C2, C6)
31.9C (C2, C6)
33.8-CH- (C4)
51.2-CH₂- (C3, C5)
Spectral Database for Organic Compounds (SDBS) 25.3-CH(CH₃)-
31.0(CH₃)₃C-
31.9(CH₃)₃C-
33.8-CH-
51.2-CH₂-

Table 4: Infrared (IR) Spectroscopy Data Comparison

Database SourceWavenumber (cm⁻¹)Vibrational Mode Assignment
NIST WebBook (Gas Phase) 2965C-H stretch (asymmetric, -CH₃)
2875C-H stretch (symmetric, -CH₃)
1468C-H bend (scissoring, -CH₂-)
1390, 1365C-H bend (umbrella, gem-dimethyl)
PubChem (FTIR) 2960-2850C-H stretch
1470-1450C-H bend
1380-1370C-H bend (methyl)

Experimental Protocols

Detailed methodologies for acquiring spectral data for volatile alkanes like this compound are provided below.

1. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

  • Sample Preparation:

    • Prepare a stock solution of this compound in a volatile, high-purity solvent such as hexane (B92381) or pentane (B18724) at a concentration of approximately 1 mg/mL.

    • Perform serial dilutions to prepare working standards in the range of 1-100 µg/mL.

    • For headspace analysis, place a known amount of the neat liquid or a solution in a sealed headspace vial and equilibrate at a controlled temperature (e.g., 80°C for 15 minutes) to allow volatile compounds to partition into the headspace.

  • Instrumentation and Parameters:

    • Gas Chromatograph:

      • Injector: Split/splitless inlet, operated in split mode (e.g., 50:1 split ratio) to prevent column overloading.

      • Injector Temperature: 250°C.

      • Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase.

      • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

      • Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, then ramp at 10°C/min to 200°C and hold for 5 minutes.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Ion Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

      • Mass Range: Scan from m/z 35 to 300.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol (¹H and ¹³C)

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (0 ppm).

    • Cap the NMR tube and gently invert to ensure a homogeneous solution.

  • Instrumentation and Parameters:

    • Spectrometer: A high-resolution NMR spectrometer operating at a field strength of, for example, 400 MHz for ¹H and 100 MHz for ¹³C.

    • ¹H NMR Parameters:

      • Pulse Sequence: Standard single-pulse experiment.

      • Acquisition Time: 2-4 seconds.

      • Relaxation Delay: 1-5 seconds.

      • Number of Scans: 8-16.

    • ¹³C NMR Parameters:

      • Pulse Sequence: Proton-decoupled single-pulse experiment.

      • Acquisition Time: 1-2 seconds.

      • Relaxation Delay: 2-5 seconds.

      • Number of Scans: 128-1024, depending on sample concentration.

3. Fourier-Transform Infrared (FTIR) Spectroscopy Protocol

  • Sample Preparation:

    • Liquid Phase (Neat): Place a single drop of neat this compound between two salt plates (e.g., NaCl or KBr) to form a thin liquid film.

    • Gas Phase: Inject a small volume of the volatile liquid into a heated gas cell. Allow the sample to vaporize and equilibrate within the cell.

  • Instrumentation and Parameters:

    • Spectrometer: A Fourier-Transform Infrared spectrometer.

    • Spectral Range: 4000 to 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

    • Background: A background spectrum of the empty salt plates or the empty gas cell should be collected prior to sample analysis.

Logical Workflow for Spectral Data Cross-Referencing

The following diagram illustrates a logical workflow for researchers when acquiring and cross-referencing experimental spectral data with public databases.

Spectral_Data_Workflow cluster_experiment Experimental Analysis cluster_database Database Cross-Referencing cluster_validation Validation and Reporting Acquire_MS Acquire MS Data Search_NIST Search NIST WebBook Acquire_MS->Search_NIST m/z values Search_PubChem Search PubChem Acquire_MS->Search_PubChem fragmentation pattern Acquire_NMR Acquire NMR Data Acquire_NMR->Search_PubChem chemical shifts Search_SDBS Search SDBS Acquire_NMR->Search_SDBS coupling constants Acquire_IR Acquire IR Data Acquire_IR->Search_NIST wavenumbers Acquire_IR->Search_SDBS vibrational modes Compare_Data Compare Spectra Search_NIST->Compare_Data Search_PubChem->Compare_Data Search_SDBS->Compare_Data Report_Findings Report Findings Compare_Data->Report_Findings Validated Identification

Caption: Workflow for cross-referencing experimental spectral data with public databases.

By following the outlined protocols and utilizing the comparative data presented, researchers can confidently identify and characterize this compound, ensuring the accuracy and reliability of their scientific findings.

References

A Comparative Guide to Assessing the Purity of Commercial 2,2,4,6,6-Pentamethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

2,2,4,6,6-Pentamethylheptane, a highly branched C12 isoparaffin, is a non-polar solvent and emollient with applications in various scientific fields, including drug development as an excipient for poorly soluble compounds. Commercially, it is often supplied under the name isododecane, which typically consists of a mixture of C12 isomers, with this compound being the principal component. The purity of this compound is critical for ensuring reproducibility in research and maintaining the safety and efficacy of pharmaceutical formulations.

This guide provides a comprehensive comparison of analytical methods for assessing the purity of commercial this compound, details experimental protocols, and compares its properties with alternative non-polar solvents used in pharmaceutical applications.

Purity Profile of Commercial this compound

The primary impurities in commercial this compound are other structural isomers of dodecane (B42187).[1][2] The concentration of this compound can vary depending on the grade of the product. Technical grade isododecane, for instance, may contain ≥80% of this compound, while high-purity grades can exceed 99.5%.[3][4]

Table 1: Comparison of Commercial Grades of this compound (Isododecane)

GradeTypical Purity of this compoundCommon ImpuritiesPrimary Analytical Technique for Purity Assessment
Technical Grade≥80%[4]Other C12 isomers[1][2]Gas Chromatography (GC)
High-Purity Grade>98.0% to ≥99.5%[3]Trace levels of other C12 isomersGas Chromatography-Mass Spectrometry (GC-MS)
Reference Fuel GradeHigh purity (exact percentage may vary)Specified isomer distributionGC, Nuclear Magnetic Resonance (NMR)

Analytical Methods for Purity Assessment

The most effective methods for determining the purity of this compound and identifying its isomeric impurities are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating volatile compounds and providing structural information for their identification.

Experimental Protocol: GC-MS for Purity Analysis of this compound

1. Sample Preparation:

  • Prepare a dilute solution (e.g., 1 mg/mL) of the this compound sample in a high-purity volatile solvent such as hexane (B92381) or dichloromethane.

2. Instrumentation and Conditions:

ParameterRecommended Setting
Gas Chromatograph
ColumnCapillary column suitable for hydrocarbon analysis (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm)
Carrier GasHelium at a constant flow rate (e.g., 1 mL/min)
InjectorSplit/splitless injector, operated in split mode (e.g., 50:1) to prevent column overload
Injector Temperature250 °C
Oven Temperature ProgramInitial temperature: 50°C, hold for 2 minutes; ramp to 280°C at 10°C/min; hold for 5 minutes.
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Rangem/z 40-400
Ion Source Temperature230 °C
Transfer Line Temperature280 °C

3. Data Analysis:

  • Purity Calculation: Determine the relative peak area of this compound compared to the total area of all integrated peaks (excluding the solvent peak).

  • Impurity Identification: Compare the mass spectra of impurity peaks with a spectral library (e.g., NIST) to identify other C12 isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy can confirm the structure of this compound and detect the presence of impurities.

Experimental Protocol: NMR for Structural Confirmation and Purity Estimation

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of the sample in a deuterated solvent such as chloroform-d (B32938) (CDCl₃) or benzene-d₆ (C₆D₆).

2. Instrumentation and Parameters:

Parameter¹H NMR¹³C NMR
Spectrometer Frequency≥400 MHz≥100 MHz
SolventCDCl₃ or C₆D₆CDCl₃ or C₆D₆
Temperature25 °C25 °C
Relaxation Delay (D1)5 s2 s
Number of Scans161024

3. Data Analysis:

  • Structural Confirmation: Compare the obtained chemical shifts and coupling patterns with known spectra for this compound.

  • Purity Estimation: In the absence of a certified internal standard, the presence of unexpected signals in the spectrum indicates impurities. The relative integration of these signals can provide a semi-quantitative estimate of their levels.

Experimental Workflow for Purity Assessment

Purity_Assessment_Workflow Workflow for Purity Assessment of this compound cluster_sample Sample Handling cluster_analysis Analytical Techniques cluster_data Data Processing and Interpretation Sample Commercial this compound Preparation Sample Preparation (Dilution/Dissolution) Sample->Preparation GC_MS Gas Chromatography- Mass Spectrometry (GC-MS) Preparation->GC_MS NMR Nuclear Magnetic Resonance (NMR) Spectroscopy Preparation->NMR Purity_Calc Purity Calculation (Peak Area %) GC_MS->Purity_Calc Impurity_ID Impurity Identification (Mass Spectra Library) GC_MS->Impurity_ID Structure_Confirm Structural Confirmation (Chemical Shifts) NMR->Structure_Confirm Final_Report Final Purity Report Purity_Calc->Final_Report Impurity_ID->Final_Report Structure_Confirm->Final_Report

Caption: Experimental workflow for assessing the purity of this compound.

Comparison with Alternative Non-Polar Solvents in Drug Development

This compound serves as a non-polar solvent or excipient, particularly for enhancing the solubility of poorly water-soluble active pharmaceutical ingredients (APIs).[5][6] Its performance can be compared with other non-polar solvents and solubility-enhancing excipients.

Table 2: Comparison of this compound with Alternative Solvents and Excipients

Solvent/ExcipientChemical ClassKey PropertiesPrimary Applications in Drug Development
This compound Branched AlkaneNon-polar, low viscosity, volatile, good solvency for non-polar compoundsSolvent for non-polar APIs, emollient in topical formulations
n-Heptane Straight-chain AlkaneNon-polar, volatileExtraction, purification, and as a reaction solvent
Cyclohexane CycloalkaneNon-polar, volatileSolvent for non-polar compounds
Toluene Aromatic HydrocarbonNon-polar, good solvency for a wide range of compoundsSynthesis and purification (use is often limited due to toxicity)
Miglyol® 812 (Caprylic/Capric Triglyceride) TriglycerideNon-polar, oily liquid, good biocompatibilityLipid-based drug delivery systems for oral and topical administration
Polysorbate 80 (Tween® 80) SurfactantAmphiphilic, forms micelles in aqueous solutions[7]Solubilizer for poorly soluble drugs in parenteral and oral formulations[7]
Cyclodextrins Cyclic OligosaccharideForms inclusion complexes with hydrophobic molecules[7]Enhances solubility and stability of APIs[7]

Logical Relationship for Selecting a Non-Polar Solvent/Excipient

The choice of a suitable non-polar solvent or excipient for a specific drug development application depends on several factors, including the properties of the API, the desired dosage form, and regulatory considerations.

Solvent_Selection Decision Pathway for Non-Polar Solvent/Excipient Selection API_Properties API Properties (Solubility, Stability) Decision_Point Select Solvent/Excipient API_Properties->Decision_Point Dosage_Form Desired Dosage Form (Oral, Topical, Parenteral) Dosage_Form->Decision_Point Regulatory Regulatory Considerations (Toxicity, Precedence of Use) Regulatory->Decision_Point Solvent_Choice Chosen Solvent/Excipient Decision_Point->Solvent_Choice Based on Evaluation

Caption: Logical steps for selecting a suitable non-polar solvent or excipient.

References

Comparative Toxicology of C12 Alkane Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the toxicological profiles of chemical isomers is paramount for safety assessment and informed application. This guide provides a comparative study of the toxicity of C12 alkane isomers, focusing on the linear n-dodecane and the branched-chain isomer, isododecane. The information is supported by experimental data and detailed methodologies.

Quantitative Toxicity Data

The acute toxicity of n-dodecane and its branched isomers is generally considered to be low across oral, dermal, and inhalation routes of exposure. The following table summarizes the available quantitative data for key C12 alkane isomers.

IsomerChemical StructureCAS NumberAcute Oral Toxicity (LD50)Acute Dermal Toxicity (LD50)Acute Inhalation Toxicity (LC50)
n-Dodecane CH3(CH2)10CH3112-40-3>5000 mg/kg (rat)>5000 mg/kg (rabbit)No data available
Isododecane (2,2,4,6,6-Pentamethylheptane)(CH3)3CCH2CH(CH3)CH2C(CH3)313475-82-6>5000 mg/kg (rat)[1]>5000 mg/kg (rabbit)[1]>21.4 mg/L (1-hour, rat)[2]
C11-C12 Isoalkanes Mixture of branched alkanes90622-57-4>5000 mg/kg (rat)[3]>2200 – 2500 mg/kg (rabbit)[3]No data available

Experimental Protocols

The toxicological data presented in this guide are primarily based on standardized testing protocols established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure the quality and comparability of data.

Acute Oral Toxicity (Based on OECD Guideline 401)

The acute oral toxicity is typically determined using a limit test or a full study design. In a limit test, a single high dose (e.g., 2000 or 5000 mg/kg body weight) is administered to a small group of animals (usually rats). If no mortality or significant toxicity is observed, the LD50 is considered to be greater than that dose. For a full study, multiple groups of animals are dosed with different concentrations of the test substance to determine the dose that is lethal to 50% of the test population (LD50). Animals are observed for a period of 14 days for signs of toxicity and mortality.

Acute Dermal Toxicity (Based on OECD Guideline 402)

This test evaluates the potential adverse effects from a single dermal application of a substance.[4][5][6][7] A specified dose of the test substance is applied to a shaved area of the skin of the test animals (commonly rabbits or rats) and covered with a porous gauze dressing for a 24-hour exposure period.[6] Similar to the oral toxicity test, a limit dose of 2000 mg/kg is often used. The animals are observed for 14 days for signs of skin irritation and systemic toxicity.

Acute Inhalation Toxicity (Based on OECD Guideline 403)

This guideline is used to assess the toxicity of a substance when inhaled.[8][9][10][11] Test animals (usually rats) are exposed to the test substance in the form of a vapor, aerosol, or dust in an inhalation chamber for a defined period, typically 4 hours.[8][11] A limit concentration (e.g., 5 mg/L) can be tested, or a range of concentrations can be used to determine the LC50 value.[10] Animals are observed for 14 days post-exposure for signs of toxicity.

Mechanism of Toxicity

The precise signaling pathways for the toxicity of different C12 alkane isomers are not well-defined and appear to be non-specific. The primary mechanism of acute toxicity for alkanes is thought to be a biophysical interaction with cell membranes.

Toxicity_Mechanism cluster_exposure Exposure cluster_interaction Cellular Interaction cluster_effect Cellular Effect Alkane Isomer Alkane Isomer CellMembrane Cell Membrane (Lipid Bilayer) Alkane Isomer->CellMembrane Partitioning into Lipid Bilayer MembraneDisruption Membrane Disruption (Increased Fluidity) CellMembrane->MembraneDisruption Alteration of Physical Properties FunctionLoss Loss of Membrane Integrity & Ion Gradients MembraneDisruption->FunctionLoss CellDeath Cell Death (Necrosis) FunctionLoss->CellDeath

Figure 1. Proposed general mechanism of alkane-induced cell toxicity.

As illustrated in Figure 1, it is hypothesized that the lipophilic nature of alkanes allows them to readily partition into the lipid bilayer of cell membranes. This integration can disrupt the normal structure and fluidity of the membrane, leading to a loss of membrane integrity and the dissipation of essential ion gradients. The ultimate consequence of this membrane disruption can be cell death, particularly at high concentrations. This non-specific mechanism is similar to that of general anesthetics.[11][12]

Conclusion

The available data indicate that C12 alkane isomers, including both n-dodecane and the branched isomer isododecane, exhibit a low order of acute toxicity. The high LD50 and LC50 values suggest a wide margin of safety for acute exposures. The primary mechanism of toxicity at high concentrations is likely a non-specific disruption of cell membrane function. This comparative guide provides a foundational understanding for professionals engaged in the evaluation and application of these substances.

References

A Comparative Guide to the Performance of 2,2,4,6,6-Pentamethylheptane in Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard or reference compound is a critical decision that directly impacts the accuracy, precision, and reliability of analytical results. This guide provides a comprehensive comparison of 2,2,4,6,6-pentamethylheptane, a highly branched C12 alkane, with other commonly used alternatives in various analytical techniques, primarily focusing on gas chromatography (GC) and mass spectrometry (MS).

Introduction to this compound

This compound, also known as isododecane, is a colorless, flammable liquid with a unique, highly branched structure.[1] This structural characteristic imparts properties that can be advantageous in certain analytical applications. It is often considered for use as an internal standard, a component of calibration mixtures, or a solvent in sample preparation. Its predictable behavior and distinct mass spectrum make it a candidate for use in complex sample matrices.

Performance in Gas Chromatography

In gas chromatography, the primary role of a compound like this compound is to serve as a reference point for retention time and for quantitative analysis as an internal standard. Its performance can be evaluated based on several key metrics, including retention behavior (Kovats retention index), peak shape, and inertness.

Retention Behavior: Kovats Retention Index

The Kovats retention index (RI) is a standardized measure of a compound's elution behavior in GC, relative to a series of n-alkanes. A consistent RI across different systems and laboratories is a desirable characteristic for a reference compound. The RI of this compound varies depending on the polarity of the stationary phase of the GC column.

Table 1: Kovats Retention Index of this compound on Different GC Column Phases

GC Column PhaseTypeKovats Retention Index (RI)
Standard Non-polarNon-polar990 - 1003[1]
Semi-standard Non-polarIntermediate polarity980 - 1007.3[1]
Standard PolarPolar915 - 957[1]

The highly branched structure of this compound results in a lower retention index compared to its straight-chain isomer, n-dodecane, on non-polar columns. This earlier elution can be advantageous in analyses where it is desirable for the internal standard to elute before a wide range of analytes.

Comparison with Alternative Alkane Standards

Long-chain alkanes, both linear and branched, are frequently used as internal standards in GC analysis due to their chemical inertness and predictable chromatographic behavior.[2] The choice of the most suitable alkane depends on the specific application and the nature of the analytes.

Table 2: Comparative Performance of this compound and Alternative Alkane Standards in GC

Performance MetricThis compound (Isododecane)n-Dodecanen-Tetracosane
Chemical Structure Highly branched C12 alkaneLinear C12 alkaneLinear C24 alkane
Typical Application Internal standard for volatile and semi-volatile compoundsInternal standard for volatile compoundsInternal standard for semi-volatile and non-volatile compounds
Retention Time Stability Generally good, consistent retention indices reported.Good, serves as a reference point for retention indices.Very stable, but can be sensitive to temperature fluctuations.[2]
Peak Shape Typically exhibits good, symmetrical peak shape.Generally provides symmetrical peaks.Good peak shape, though high concentrations may require higher injector temperatures.[2]
Linearity (FID/MS Response) Expected to have good linearity over a relevant concentration range.Excellent linearity over a wide concentration range.Excellent linearity, a common choice for quantitative validation studies.[3]
Inertness Highly inert due to its saturated hydrocarbon structure.Very inert, suitable for sensitive analyses.[2]Highly inert, with minimal interaction with active sites in the GC system.[2]
Recovery (%) Data not widely available in comparative studies.Expected to be high and reproducible.94.8 - 104.1% in validated methods.[3]
Precision (RSD) Data not widely available in comparative studies.Expected to be low, indicating high precision.< 5.0% in validated methods.[3]

Performance in Mass Spectrometry

When used with a mass spectrometric detector, an ideal internal standard should have a mass spectrum that is distinct from the analytes of interest and free from interferences. The electron ionization (EI) mass spectrum of this compound is characterized by a series of fragment ions that are typical of branched alkanes. The absence of a prominent molecular ion is common for such structures.

Experimental Protocols

Detailed and standardized experimental protocols are essential for achieving reproducible and reliable analytical results. Below are representative methodologies for the use of alkane standards in GC-MS analysis.

Protocol 1: Determination of Kovats Retention Index

This protocol outlines the procedure for determining the Kovats Retention Index of a compound using a series of n-alkanes as reference standards.

G cluster_prep Standard Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis prep_alkane Prepare n-alkane mixture (e.g., C8-C20) in a suitable solvent. prep_mix Mix the n-alkane solution and the test compound solution. prep_alkane->prep_mix prep_sample Prepare a solution of the test compound (this compound). prep_sample->prep_mix injection Inject the mixed standard into the GC-MS system. prep_mix->injection separation Perform chromatographic separation on a specific GC column (e.g., DB-5ms). injection->separation detection Acquire mass spectral data. separation->detection rt Determine the retention times of the n-alkanes and the test compound. detection->rt calculation Calculate the Kovats Retention Index using the appropriate formula for isothermal or temperature-programmed analysis. rt->calculation

Workflow for Kovats Retention Index Determination.
Protocol 2: Quantitative Analysis using an Internal Standard

This protocol describes a general workflow for quantitative analysis using an internal standard (IS) method in GC-MS.

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the analyte(s) of interest at a known concentration in a suitable solvent.

    • Prepare a stock solution of the internal standard (e.g., this compound, n-dodecane, or n-tetracosane) at a known concentration.

  • Preparation of Calibration Standards:

    • Create a series of calibration standards by spiking a constant amount of the internal standard stock solution into varying concentrations of the analyte stock solution.

    • This ensures that each calibration standard has the same concentration of the internal standard.

  • Sample Preparation:

    • To a known amount of the sample, add the same constant amount of the internal standard stock solution as used in the calibration standards.

    • Perform any necessary extraction, derivatization, or dilution steps.

  • GC-MS Analysis:

    • Analyze the calibration standards and the prepared samples using the same GC-MS method.

    • The GC-MS conditions (e.g., column type, temperature program, and mass spectrometer settings) should be optimized for the separation and detection of the analytes and the internal standard.

  • Data Analysis:

    • For each calibration standard, calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte.

    • Determine the concentration of the analyte in the samples by calculating its peak area ratio to the internal standard and using the calibration curve.

G cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification prep_cal Prepare Calibration Standards with varying analyte concentrations and a fixed Internal Standard (IS) concentration. gcms Analyze all standards and samples by GC-MS under identical conditions. prep_cal->gcms prep_sample Prepare Sample with a fixed IS concentration. prep_sample->gcms ratio Calculate Peak Area Ratio (Analyte/IS) for all injections. gcms->ratio curve Construct Calibration Curve: Plot Peak Area Ratio vs. Analyte Concentration. ratio->curve concentration Determine Analyte Concentration in the sample from the calibration curve. curve->concentration

References

Safety Operating Guide

Proper Disposal of 2,2,4,6,6-Pentamethylheptane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of laboratory chemicals is paramount for environmental protection and occupational health. This document provides essential safety and logistical information for the proper disposal of 2,2,4,6,6-Pentamethylheptane, a flammable liquid and aspiration hazard.

Researchers, scientists, and drug development professionals must adhere to strict protocols when handling and disposing of this compound. This guide offers a step-by-step operational plan to manage its disposal in accordance with regulatory requirements.

Key Physical and Chemical Properties

A thorough understanding of the chemical's properties is the first step in ensuring its safe handling and disposal.

PropertyValue
Molecular Formula C12H26
Molecular Weight 170.33 g/mol
Appearance Liquid
Flash Point 37°C (98.6°F)
Hazards Flammable liquid and vapor[1][2], Aspiration hazard[2]

Step-by-Step Disposal Protocol

The following procedure outlines the necessary steps for the safe disposal of this compound from a laboratory setting.

1. Personal Protective Equipment (PPE): Before handling the chemical, ensure appropriate PPE is worn. This includes:

  • Safety goggles with side-shields[3]

  • Chemical-resistant gloves (e.g., nitrile)[3]

  • Flame-retardant lab coat[3]

  • Closed-toe shoes

2. Waste Collection:

  • Collect waste this compound in a designated, properly labeled, and sealed container.[3][4] The container should be made of a material compatible with the chemical.

  • Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.

  • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[4]

3. Storage:

  • Store the waste container in a cool, dry, and well-ventilated area, away from sources of ignition such as heat, sparks, and open flames.[1][3]

  • Ensure the storage area is designated for flammable liquids.

  • Keep the container tightly closed to prevent the release of flammable vapors.[1][3]

4. Disposal:

  • This compound must be disposed of as hazardous waste.[1][4] It should not be poured down the drain or disposed of with general laboratory trash.[4]

  • The disposal must be handled by a licensed hazardous waste disposal company. Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup.

  • The material may be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3]

5. Spill Management:

  • In the event of a spill, evacuate the area and eliminate all ignition sources.[1][3]

  • Ventilate the area.

  • Use a spill kit with absorbent materials to contain and clean up the spill.

  • Collect the contaminated absorbent material in a sealed container and dispose of it as hazardous waste.[4]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have waste this compound? ppe Wear appropriate PPE (goggles, gloves, lab coat) start->ppe spill Spill Occurs start->spill collect Collect in a labeled, sealed container ppe->collect label_waste Label as 'Hazardous Waste: This compound' collect->label_waste storage Store in a cool, well-ventilated area away from ignition sources label_waste->storage contact_ehs Contact Environmental Health & Safety (EHS) for waste pickup storage->contact_ehs disposal Arrange for disposal by a licensed hazardous waste contractor contact_ehs->disposal end End: Waste properly disposed disposal->end spill->ppe No spill_procedure Follow Spill Management Protocol: - Evacuate & ventilate - Eliminate ignition sources - Use spill kit - Collect & dispose of contaminated material as hazardous waste spill->spill_procedure Yes spill_procedure->ppe

Caption: Decision workflow for the disposal of this compound.

References

Essential Safety and Logistical Information for Handling 2,2,4,6,6-Pentamethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling volatile and flammable compounds such as 2,2,4,6,6-Pentamethylheptane. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a safe and efficient research environment.

Chemical Properties and Hazards:

This compound is a flammable liquid and vapor.[1][2][3] The primary hazards associated with this chemical are its flammability and the risk of aspiration if swallowed, which can be fatal.[2] It is crucial to handle this substance in well-ventilated areas and away from any sources of ignition.[1][4][5]

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times when handling this compound. The following table summarizes the required PPE:

PPE CategorySpecification
Eye Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[5]
Hand Protection Compatible chemical-resistant gloves. Gloves must be inspected prior to use.[5][6]
Body Protection Wear fire/flame resistant and impervious clothing.[5] A lab coat or other protective clothing should be worn to prevent skin exposure.[1][6]
Respiratory Protection In case of insufficient ventilation, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1][6] A full-face respirator may be necessary if exposure limits are exceeded or irritation is experienced.[5]

Operational Plan: Step-by-Step Handling Protocol

prep Preparation handling Handling & Dispensing prep->handling Proceed to handling experiment Experimentation handling->experiment Use in experiment cleanup Cleanup & Decontamination experiment->cleanup Post-experiment disposal Waste Disposal cleanup->disposal Segregate waste

Figure 1: Workflow for Handling this compound.

Experimental Protocol:

  • Preparation:

    • Ensure the work area is well-ventilated, and a safety shower and eye wash station are readily accessible.[6]

    • Remove all potential ignition sources, such as open flames, sparks, and hot surfaces.[1][4][5]

    • Use explosion-proof electrical and ventilating equipment.[1][5]

    • Ground and bond containers and receiving equipment to prevent static discharge.[1][5]

    • Don all required personal protective equipment as specified in the table above.

  • Handling and Dispensing:

    • Use only non-sparking tools when opening and handling the container.[1][5]

    • Keep the container tightly closed when not in use.[1][5][6]

    • Dispense the chemical in a fume hood to minimize inhalation of vapors.

  • Experimentation:

    • Conduct all experimental procedures within a designated and properly ventilated area.

    • Avoid contact with skin and eyes.[5]

    • In case of skin contact, immediately remove all contaminated clothing and rinse the skin with water/shower.[1]

    • If inhaled, move the person to fresh air and keep them comfortable for breathing.[1]

  • Cleanup and Decontamination:

    • In case of a spill, ventilate the area and remove all ignition sources.[1]

    • Absorb the spill with an inert material and collect it in a suitable container for disposal.[1] Do not attempt to take action without suitable protective equipment.[1]

    • Wash hands and any exposed skin thoroughly after handling.

Disposal Plan

Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure safety.

  • Waste Collection:

    • Dispose of contents and containers in accordance with licensed collector's sorting instructions.[1] This material and its container must be disposed of as hazardous waste.[7]

    • Do not empty into drains.[7]

  • Disposal Method:

    • The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[5]

    • Alternatively, dissolve or mix the material with a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.[6]

    • Contaminated packaging can be triple rinsed and offered for recycling or reconditioning.[5] Otherwise, it should be punctured to render it unusable and disposed of in a sanitary landfill or by controlled incineration.[5]

By adhering to these safety protocols and operational plans, researchers can minimize the risks associated with handling this compound and maintain a safe laboratory environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2,4,6,6-Pentamethylheptane
Reactant of Route 2
2,2,4,6,6-Pentamethylheptane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.